Chromium hexafluoride
Description
Properties
Molecular Formula |
CrF6 |
|---|---|
Molecular Weight |
165.987 g/mol |
IUPAC Name |
hexafluorochromium |
InChI |
InChI=1S/Cr.6FH/h;6*1H/q+6;;;;;;/p-6 |
InChI Key |
ZLMUYRIFFZDBSE-UHFFFAOYSA-H |
SMILES |
F[Cr](F)(F)(F)(F)F |
Canonical SMILES |
F[Cr](F)(F)(F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
Theoretical Prediction of Chromium Hexafluoride (CrF₆) Stability: A Technical Guide
Abstract
Chromium hexafluoride (CrF₆) has been a subject of theoretical and computational interest due to the challenges in its experimental synthesis and characterization. This technical guide provides an in-depth analysis of the theoretical predictions regarding the stability, structure, and vibrational properties of this hypothetical molecule. Utilizing data from high-level quantum chemical calculations, we present a consolidated view of the current understanding of CrF₆. This document is intended for researchers, scientists, and professionals in chemistry and materials science.
Introduction
The existence and stability of this compound have been long-standing questions in inorganic chemistry. Early reports of its synthesis were later attributed to the misidentification of chromium pentafluoride (CrF₅)[1][2][3]. Consequently, CrF₆ is now widely regarded as a hypothetical compound under normal conditions[1][2][3]. However, theoretical studies suggest that the molecule may possess a fleeting existence under specific conditions, such as at extremely low temperatures or high fluorine pressures[2][3].
Computational chemistry provides a powerful toolkit to investigate the intrinsic properties of molecules that are difficult or impossible to study experimentally. This guide summarizes the key findings from theoretical investigations, focusing on the stability, electronic structure, and predicted spectroscopic signatures of CrF₆.
Theoretical Prediction of Molecular Geometry
Theoretical calculations have been instrumental in predicting the geometry of CrF₆. Consistent with other hexafluorides, an octahedral (Oₕ) geometry is predicted to be the most stable isomer[4].
Table 1: Predicted Geometric Parameters for Octahedral CrF₆
| Parameter | Value | Computational Method | Reference |
| Cr-F Bond Length | 1.74 Å | CCSD(T)/cc-pVTZ (X2C) | [5] |
The predicted Cr-F bond length is a critical parameter for understanding the potential structure of the molecule. This value was obtained using a high-level coupled-cluster method, providing a reliable theoretical estimate.
Stability and Decomposition Pathways
The stability of CrF₆ has been a primary focus of computational studies. While predicted to be an energy minimum on the potential energy surface, its thermodynamic stability with respect to dissociation is a key concern.
Dissociation Energy
Density Functional Theory (DFT) calculations have been employed to determine the energy required to break a Cr-F bond.
Table 2: Calculated Dissociation and Activation Energies for CrF₆
| Reaction/Process | Energy (kcal/mol) | Computational Method | Reference |
| CrF₆ → CrF₅ + F | 40.7 | DFT (with nonlocal corrections) | [4] |
| Pseudorotation (Oₕ → D₃h) | 16.9 | DFT (LDA) | [4] |
These calculations indicate that while there is a significant energy barrier to the dissociation of a fluorine atom, the molecule is not exceptionally stable[4].
Potential Decomposition Pathways
The primary predicted decomposition pathway for CrF₆ is the loss of a fluorine atom to form the more stable chromium pentafluoride (CrF₅). Another possibility, though less favorable, is the elimination of a fluorine molecule.
Caption: Predicted decomposition pathways for this compound.
Predicted Vibrational Frequencies
The vibrational spectrum provides a unique fingerprint of a molecule. Theoretical calculations can predict the infrared (IR) and Raman active vibrational modes. For an octahedral molecule like CrF₆, the number and symmetry of these modes are well-defined by group theory.
Table 3: Predicted Anharmonic Vibrational Frequencies for Octahedral CrF₆
| Mode | Symmetry | Wavenumber (cm⁻¹) | Activity |
| ν₁ | a₁g | 734 | Raman |
| ν₂ | e₉ | 682 | Raman |
| ν₃ | t₁ᵤ | 763 | IR |
| ν₄ | t₁ᵤ | 278 | IR |
| ν₅ | t₂₉ | 321 | Raman |
| ν₆ | t₂ᵤ | 195 | Inactive |
Data obtained from CCSD(T)/cc-pVTZ (X2C) calculations by Riedel et al.[5]
These predicted frequencies can guide future experimental attempts to detect CrF₆, for instance, through matrix isolation spectroscopy.
Computational Methodologies
The theoretical predictions presented in this guide are based on sophisticated quantum chemical calculations. Understanding the methodologies employed is crucial for evaluating the reliability of the results.
Density Functional Theory (DFT)
DFT is a widely used method for calculating the electronic structure of molecules. In the study by Vanquickenborne et al., the Local Density Approximation (LDA) was used for geometry optimization and frequency calculations, while nonlocal corrections were added to obtain more accurate binding energies[4].
Coupled-Cluster Theory (CCSD(T))
Coupled-cluster theory, particularly with single, double, and perturbative triple excitations (CCSD(T)), is considered the "gold standard" for high-accuracy quantum chemical calculations. The vibrational frequencies and bond length presented in this guide were obtained using this method, which provides a high degree of confidence in the theoretical predictions[5].
General Computational Workflow
The process of theoretically predicting the stability of a new molecule typically follows a standardized workflow.
References
In-depth Technical Guide to the Electronic Structure of Chromium (VI) Fluoride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chromium (VI) fluoride (B91410) (CrF₆), a molecule at the center of considerable scientific debate, represents a fascinating case study in the electronic structure and stability of high-oxidation-state transition metal compounds. The synthesis and definitive characterization of CrF₆ have proven to be exceptionally challenging, leading to a heavy reliance on theoretical and computational chemistry to elucidate its properties.[1][2] This technical guide provides a comprehensive overview of the current understanding of the electronic structure of Chromium (VI) fluoride, drawing from both theoretical predictions and the limited available experimental data. The inherent instability of CrF₆, attributed to both steric and electronic factors, makes its study critical for understanding the limits of chemical bonding and molecular stability.[3]
Molecular Geometry and Isomerism
Theoretical studies, predominantly employing Density Functional Theory (DFT) and other ab initio methods, have been instrumental in predicting the geometry of CrF₆. The central chromium atom is in the +6 oxidation state. Computational models consistently indicate that the most stable isomer of Chromium (VI) fluoride possesses an octahedral (Oₕ) geometry .[1][4][5][6]
A trigonal prismatic (D₃h) structure has been investigated as a possible alternative isomer. However, calculations show this to be a transition state for pseudorotation rather than a stable minimum.[1][4][5] The energy barrier for this pseudorotation provides insight into the molecule's fluxional behavior.
Table 1: Calculated Geometrical Parameters for Octahedral CrF₆
| Parameter | Value | Method | Reference |
| Cr-F Bond Length | 1.74 Å | DFT (LDA) | [1] |
| F-Cr-F Bond Angle | 90° | DFT (LDA) | [1] |
Electronic Structure and Bonding
The electronic configuration of the central chromium atom in its +6 oxidation state is [Ar] 3d⁰. This d⁰ configuration in an octahedral field leads to specific molecular orbital interactions that govern the bonding and properties of CrF₆. The bonding is predicted to be highly ionic, with a significant covalent character arising from the interaction between the fluorine 3p orbitals and the empty 3d orbitals of chromium.[7]
The stability of CrF₆ is a key point of discussion. While early reports of its synthesis were later questioned, with suggestions that the observed species was actually Chromium (V) fluoride (CrF₅), theoretical calculations predict that CrF₆ is stable with respect to the dissociation into CrF₅ and a fluorine radical.[1]
Table 2: Calculated Energies for CrF₆
| Parameter | Value (kcal/mol) | Method | Reference |
| Binding Energy (CrF₅ + F → CrF₆) | 40.7 | DFT (with non-local corrections) | [1][4] |
| Activation Barrier for Pseudorotation | 16.9 | DFT (LDA) | [1][4][5] |
Vibrational Spectroscopy
Vibrational spectroscopy, particularly infrared (IR) spectroscopy, has been a primary experimental tool in the attempted characterization of CrF₆. In matrix isolation studies, a technique used to trap and study highly reactive species at low temperatures, a single strong absorption band in the Cr-F stretching region was initially attributed to octahedral CrF₆.[1] However, this assignment was later challenged and suggested to be due to CrF₅.[1] Theoretical calculations of the vibrational frequencies for the octahedral isomer of CrF₆ are therefore crucial for any future experimental identification.
Table 3: Calculated Vibrational Frequencies for Octahedral CrF₆
| Mode | Symmetry | Wavenumber (cm⁻¹) | Method | Reference |
| ν₁ | a₁g (Raman active) | 730 | DFT (LDA) | [1] |
| ν₂ | e₉ (Raman active) | 651 | DFT (LDA) | [1] |
| ν₃ | t₁ᵤ (IR active) | 760 | DFT (LDA) | [1] |
| ν₄ | t₁ᵤ (IR active) | 266 | DFT (LDA) | [1] |
| ν₅ | t₂₉ (Raman active) | 308 | DFT (LDA) | [1] |
| ν₆ | t₂ᵤ (inactive) | 240 | DFT (LDA) | [1] |
Experimental Protocols
The elusive nature of Chromium (VI) fluoride means that detailed and reproducible experimental protocols are scarce. The following summarizes the methodologies reported in the literature for its attempted synthesis and characterization.
Synthesis of Chromium (VI) Fluoride (Attempted)
The initial reported synthesis of CrF₆ involved the high-pressure fluorination of chromium metal.
-
Reactants: Chromium metal and elemental fluorine.
-
Conditions: The reaction was carried out at a temperature of 400°C and a pressure of 20 megapascals.
-
Procedure: The volatile product was immediately frozen out from the reaction chamber to prevent decomposition.
-
Outcome: Later studies suggested that this procedure predominantly yields Chromium (V) fluoride (CrF₅) rather than CrF₆.[2]
Matrix Isolation Infrared Spectroscopy
This technique has been employed to study the volatile products of chromium fluorination.
-
Objective: To trap individual molecules of the product in an inert solid matrix at cryogenic temperatures to allow for spectroscopic analysis.
-
Matrix Gas: Typically argon or nitrogen is used as the inert matrix.
-
Deposition: A gaseous mixture of the chromium fluoride product and a large excess of the matrix gas is deposited onto a cryogenic window (e.g., CsI) cooled to approximately 10-20 K.
-
Spectroscopy: Infrared spectra of the matrix-isolated species are then recorded. The low temperature and isolation prevent molecular rotation and intermolecular interactions, resulting in sharp absorption bands.
-
Challenges: The interpretation of the spectra has been a point of contention, with initial assignments to CrF₆ being later revised to CrF₅.
Logical Relationships and Workflows
The study of Chromium (VI) fluoride is characterized by a strong interplay between theoretical predictions and experimental efforts. The following diagrams illustrate these relationships.
Caption: Interplay between theoretical predictions and experimental investigations of CrF₆.
Caption: Energy landscape and stability pathways of Chromium (VI) fluoride.
Conclusion
The electronic structure of Chromium (VI) fluoride remains a challenging yet rewarding area of study. While definitive experimental characterization is still an open goal, a consistent theoretical picture has emerged. CrF₆ is predicted to be a stable, albeit highly reactive, molecule with an octahedral geometry. The synergy between advanced computational methods and sophisticated experimental techniques like matrix isolation spectroscopy will be crucial in finally resolving the remaining questions surrounding this enigmatic compound. For researchers in materials science and drug development, the study of CrF₆ offers valuable insights into the nature of chemical bonding at the extremes of oxidation states and the prediction of molecular stability, which are fundamental to the design of new molecules and materials.
References
- 1. Computational Discovery of Transition-metal Complexes: From High-throughput Screening to Machine Learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. dalalinstitute.com [dalalinstitute.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. researchgate.net [researchgate.net]
- 6. Computational Approach to Molecular Catalysis by 3d Transition Metals: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. arxiv.org [arxiv.org]
The Elusive Hexafluoride: A Technical History of Chromium(VI) Fluoride
For decades, the existence of chromium hexafluoride (CrF₆) has been a subject of intense debate and investigation within the scientific community. Initially believed to have been synthesized in the 1960s, subsequent research has cast significant doubt on these early findings, suggesting a case of mistaken identity with chromium pentafluoride (CrF₅). This technical guide provides an in-depth exploration of the discovery, history, and the enduring controversy surrounding CrF₆, tailored for researchers, scientists, and professionals in drug development who require a thorough understanding of high-valent metal fluorides.
A History of Claims and Re-evaluations
The story of this compound begins in 1963 with the work of Glemser and his colleagues, who reported the synthesis of a volatile, lemon-yellow solid by reacting chromium metal with fluorine at high temperatures and pressures.[1] This compound was believed to be CrF₆. However, this synthesis proved difficult to reproduce.
In the mid-1980s, a new synthesis was reported by Hope, Levason, and Ogden, who reacted chromium trioxide (CrO₃) with fluorine.[2][3] Their product, also a volatile yellow solid, was characterized using matrix-isolation infrared (IR) spectroscopy, a technique that traps reactive molecules in an inert gas matrix at very low temperatures for analysis.[2][3][4] The observation of a single strong IR band was interpreted as evidence for an octahedral CrF₆ molecule.[5]
Experimental Protocols: The Disputed Syntheses
While the existence of CrF₆ remains unconfirmed, the experimental protocols from the key historical claims are detailed below for their significance in the scientific narrative. It is crucial to note that these methods are now widely believed to yield CrF₅.
Glemser's Method (1963) - Disputed
The first reported synthesis of what was thought to be CrF₆ involved the direct fluorination of chromium metal.
-
Reactants: Chromium metal powder and high-purity fluorine gas.
-
Apparatus: A high-pressure reaction vessel capable of withstanding corrosive fluorine gas at elevated temperatures.
-
Procedure: Chromium powder was heated to 400 °C in a fluorine atmosphere at a pressure of 20 MPa.[1] The volatile product was then rapidly condensed in a cold trap to prevent decomposition.
-
Observed Product: A lemon-yellow solid, presumed to be CrF₆.[1]
Hope, Levason, and Ogden's Method (1985) - Re-evaluated
This method offered a more convenient synthesis route, which was also initially believed to produce CrF₆.
-
Reactants: Chromium trioxide (CrO₃) and fluorine gas.
-
Apparatus: A reaction vessel suitable for high-pressure fluorination reactions.
-
Procedure: CrO₃ was reacted with fluorine gas at 170 °C and 25 atm for 72 hours.[3][7] The volatile product was collected for analysis.
-
Characterization: The product was analyzed using matrix-isolation IR spectroscopy.[3][7]
Quantitative Data: A Tale of Re-attribution
The spectroscopic data initially attributed to this compound is now largely understood to belong to chromium pentafluoride. The following tables summarize the key quantitative findings and their eventual re-interpretation.
| Parameter | Initially Attributed to CrF₆ | Currently Understood to be CrF₅ (or related species) |
| Appearance | Lemon-yellow solid[1] | Red crystalline solid (CrF₅) |
| Stability | Decomposes at -100 °C[8] | More stable than the purported CrF₆ |
| IR Spectrum (Argon Matrix) | Intense band at 763.2 cm⁻¹[5] | Re-assigned to CrF₅ or Cr₂F₁₀[6] |
| UV-Visible Spectrum | Charge-transfer bands at ca. 38,450 cm⁻¹ and ca. 26,700 cm⁻¹[5] | Re-assigned to CrF₅ |
| Calculated Stability | Both stable and unstable depending on the theoretical model[1][7] | Calculated to be more stable than CrF₆ |
Theoretical Insights: The Quest for Stability
Quantum-chemical calculations have played a pivotal role in the debate over CrF₆. Early theoretical studies provided conflicting results, with some suggesting that an octahedral CrF₆ molecule could be stable.[1] However, more recent and sophisticated computational methods have largely concluded that CrF₆ is thermochemically unstable with respect to the loss of a fluorine atom or molecule.[6]
Density functional theory (DFT) calculations have been employed to investigate the structure and stability of various chromium fluorides.[1][7] These studies have generally found that while CrF₅ is stable, CrF₆ is not. The calculated binding energy for the dissociation of CrF₆ into CrF₅ and a fluorine atom is often found to be negative, indicating a spontaneous process.
Logical Progression of the this compound Controversy
The following diagram illustrates the historical and logical progression of the scientific inquiry into this compound.
Conclusion: An Unresolved Chapter in Inorganic Chemistry
The story of this compound serves as a compelling case study in the rigorous process of scientific verification. While the initial reports of its synthesis were significant, subsequent, more technologically advanced studies have led to a re-evaluation of the original evidence. The current scientific consensus is that this compound has not been definitively synthesized and is likely a highly unstable species.[6] The saga of CrF₆ underscores the importance of continuous inquiry and the application of new techniques to refine our understanding of the chemical world. For researchers in related fields, this history highlights the challenges in synthesizing and characterizing highly reactive, high-valent metal fluorides and the critical interplay between experimental and theoretical chemistry.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A new synthesis and i.r. characterisation of this compound - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. A new synthesis and i.r. characterisation of this compound - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Matrix-Isolation Spectroscopy • Hasenstab-Riedel Group • Department of Biology, Chemistry, Pharmacy [bcp.fu-berlin.de]
- 5. Spectroscopic studies on the higher binary fluorides of chromium: CrF4, CrF5, and CrF6, both in the solid state and isolated in inert gas matrices - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. A Density Functional Study of the Structure and Stability of CrF(4), CrF(5), and CrF(6) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. WebElements Periodic Table » Chromium » this compound [winter.group.shef.ac.uk]
The Shifting Spectrum of Hexafluoride: A Technical Re-evaluation of Matrix-Isolated Chromium Fluorides
For decades, the existence of molecular chromium hexafluoride (CrF₆) in cryogenic matrices was a textbook example of high-oxidation-state chemistry. However, recent reinvestigations, armed with advanced computational and experimental techniques, have compellingly challenged this long-held assignment. This technical guide delves into the spectroscopic properties originally attributed to matrix-isolated CrF₆, presenting the pivotal data that led to its initial identification and the subsequent evidence that points towards a re-assignment to chromium pentafluoride (CrF₅) and its dimer (Cr₂F₁₀). This re-evaluation offers a fascinating case study in the rigorous application of spectroscopic analysis and the evolving nature of scientific understanding.
The Original Observation: Evidence for Octahedral CrF₆
In the mid-1980s, studies on the higher binary fluorides of chromium reported the successful isolation and spectroscopic characterization of what was believed to be molecular CrF₆ in inert gas matrices.[1] The key evidence for the formation of an octahedral (Oₕ) CrF₆ molecule was the observation of a single, intense infrared absorption band in the Cr-F stretching region, consistent with the T₁ᵤ vibrational mode of a highly symmetric molecule.
Experimental Protocol: Vaporization of CrF₅
The initial experiments involved the vaporization of solid CrF₅, which was believed to disproportionate upon heating to yield gaseous CrF₄ and CrF₆.[1] This vapor was then co-deposited with a large excess of an inert matrix gas, typically argon, onto a cryogenic window cooled to temperatures near 4K. The dilute mixture of chromium fluoride (B91410) species was thus trapped and isolated within the solid matrix, allowing for spectroscopic investigation.
Caption: Original experimental workflow for the synthesis and matrix isolation of purported CrF₆.
Spectroscopic Data Attributed to CrF₆
The primary spectroscopic evidence for the formation of CrF₆ is summarized in the table below. The observation of a single strong IR band was a compelling argument for an octahedral geometry, as other symmetries would lead to more complex spectra.
| Spectroscopic Technique | Matrix | Wavenumber (cm⁻¹) | Assignment (Original) | Reference |
| Infrared Absorption | Argon | 763.2 | T₁ᵤ (Cr-F stretch) of Oₕ CrF₆ | [1] |
| UV-Visible Absorption | Argon | ~38,450 | Charge-Transfer Band | [1] |
| UV-Visible Absorption | Argon | ~26,700 | Charge-Transfer Band | [1] |
Table 1: Spectroscopic data originally assigned to matrix-isolated CrF₆.
A Paradigm Shift: Re-evaluating the Evidence
More recent investigations, combining state-of-the-art quantum-chemical calculations with new matrix-isolation experiments, have cast serious doubt on the original assignment of the 763.2 cm⁻¹ band to CrF₆.[2] These studies suggest that the species observed was, in fact, monomeric CrF₅ and its bridged dimer, Cr₂F₁₀.
The Case for CrF₅ and Cr₂F₁₀
The reinvestigation proposes that gaseous CrF₅ does not significantly disproportionate under the conditions used in the original experiments. Instead, the vapor phase consists primarily of monomeric CrF₅ and a smaller amount of the dimeric species. The infrared spectrum of matrix-isolated CrF₅, supported by theoretical calculations, shows a strong absorption band very close to the previously assigned "CrF₆" frequency.
Caption: The logical progression from the original interpretation to the revised assignment.
Comparative Spectroscopic Data
The table below presents a comparison of the key infrared absorption bands as reported in the original and reinvestigation studies. The close proximity of the strong CrF₅ band to the band originally assigned to CrF₆ is the cornerstone of the re-evaluation.
| Species (as assigned) | Matrix | Wavenumber (cm⁻¹) | Comments | Reference |
| Original Assignment | ||||
| CrF₆ (Oₕ) | Argon | 763.2 | T₁ᵤ stretch | [1] |
| Re-investigation | ||||
| CrF₅ (C₂ᵥ) | Neon | 792.2 (ν₁₀) | [2] | |
| Neon | 767.7 (ν₇) | [2] | ||
| Neon | 754.8 (ν₁) | [2] | ||
| Neon | 332.2 (ν₈) | [2] |
Table 2: Comparison of infrared vibrational frequencies for chromium fluorides in inert matrices. Note that matrix shifts can account for minor differences in observed frequencies between different inert gas hosts.
Revised Experimental Protocol and Interpretation
The revised understanding suggests a simpler experimental reality: the direct vaporization of CrF₅ leads to the isolation of CrF₅ monomers and some Cr₂F₁₀ dimers, without the need to invoke a disproportionation reaction.
Caption: Revised experimental workflow for the isolation of CrF₅ and Cr₂F₁₀.
Conclusion for the Research Community
The story of matrix-isolated CrF₆ serves as a critical reminder of the importance of continuous re-evaluation of scientific data. While the initial interpretation of the spectroscopic evidence for Oₕ CrF₆ was reasonable based on the knowledge at the time, subsequent advancements in theoretical chemistry and further experimental work have provided a more nuanced and likely correct assignment of the observed spectra to CrF₅ and its dimer.
For researchers in inorganic synthesis, materials science, and drug development, this case highlights the powerful synergy between experimental matrix-isolation spectroscopy and high-level computational chemistry. The ability to predict and verify the spectroscopic signatures of highly reactive or unstable species is paramount to accurately characterizing new materials and reaction intermediates. The final verdict on the existence of molecular CrF₆ under any conditions remains a topic of interest, but the evidence from matrix-isolation studies now strongly indicates that the previously reported spectra were those of its lower fluoride congeners.
References
Unveiling the Vibrational Landscape of Chromium Hexafluoride (CrF6): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the calculated vibrational frequencies of chromium hexafluoride (CrF6), a molecule of significant interest due to its high oxidation state and potential Jahn-Teller distortion. This document summarizes key theoretical predictions and available experimental data, offering a valuable resource for researchers in inorganic chemistry, computational modeling, and materials science.
Calculated Vibrational Frequencies
The vibrational frequencies of CrF6 have been investigated using various computational methods. Due to the challenges in handling electron correlation and the potential for Jahn-Teller effects in this d⁰ complex, different levels of theory provide varying degrees of accuracy. Below is a summary of notable calculated harmonic vibrational frequencies.
For an octahedral (Oh) molecule like CrF6, the 15 vibrational modes are distributed among the following irreducible representations: A1g (Raman active), Eg (Raman active), T1u (IR active), T2g (Raman active), and T2u (inactive). However, the true ground state geometry and consequent vibrational spectra can be influenced by the Jahn-Teller effect, which can lift the degeneracy of electronic states and cause a distortion from perfect octahedral symmetry.[1][2]
Table 1: Calculated Harmonic Vibrational Frequencies (cm⁻¹) of Octahedral CrF6
| Method/Basis Set | ν1 (A1g) | ν2 (Eg) | ν3 (T1u) | ν4 (T1u) | ν5 (T2g) | ν6 (T2u) | Reference |
| HF/STO-3G | 806 | 696 | 1083 | 338 | 589 | 305 | Marsden et al. |
| HF/3-21G | 774 | 661 | 993 | 309 | 535 | 271 | Marsden et al. |
| HF/6-31G | 777 | 675 | 1012 | 316 | 550 | 277 | Marsden et al. |
| MP2/6-31G | 724 | 609 | 851 | 288 | 487 | 244 | Marsden et al. |
| CCSD(T)/cc-pVTZ (anharmonic) | - | - | 763 (ν3) | - | - | - | Schlöder & Riedel[3] |
Note: The study by Marsden et al. focused on the octahedral isomer. The values from Schlöder & Riedel are for the most intense IR active mode (ν3) and are anharmonic frequencies, which are generally in better agreement with experimental values.
Experimental Data
Experimental studies on CrF6 are challenging due to its high reactivity and instability. However, matrix isolation techniques have enabled the spectroscopic characterization of this molecule.
Table 2: Experimental Vibrational Frequency (cm⁻¹) of CrF6
| Technique | Matrix | Frequency (cm⁻¹) | Assignment | Reference |
| Infrared Spectroscopy | Argon | 763.2 | ν3 (T1u) | Holloway et al.[4] |
This experimentally observed intense infrared band at 763.2 cm⁻¹ is attributed to the triply degenerate T1u stretching mode (ν3) of an octahedral CrF6 molecule.[4]
Methodologies
Computational Protocols
The calculated vibrational frequencies presented in this guide were obtained through ab initio quantum chemical calculations. A general workflow for such calculations is outlined below.
Caption: Computational workflow for determining vibrational frequencies.
The calculations performed by Marsden et al. employed Hartree-Fock (HF) and Møller-Plesset second-order perturbation theory (MP2) with various basis sets (STO-3G, 3-21G, and 6-31G*). The geometry of the CrF6 molecule was first optimized at the chosen level of theory, followed by the calculation of the harmonic vibrational frequencies at the stationary point on the potential energy surface.
The more recent work by Schlöder and Riedel utilized the highly accurate coupled-cluster singles and doubles with perturbative triples [CCSD(T)] method with a correlation-consistent polarized valence triple-zeta (cc-pVTZ) basis set to calculate the anharmonic infrared spectrum.[3] Anharmonic frequency calculations are computationally more demanding but often provide results that are in closer agreement with experimental findings.
Experimental Protocols
The experimental observation of the vibrational frequency of CrF6 was achieved through matrix isolation infrared spectroscopy.
Caption: Experimental workflow for matrix isolation IR spectroscopy.
In this technique, volatile CrF6 is mixed with a large excess of an inert gas, such as argon. This gas mixture is then condensed onto a cold window (e.g., CsI cooled to cryogenic temperatures, typically around 10-20 K). This process traps individual CrF6 molecules in an inert solid matrix, preventing intermolecular interactions and allowing for the measurement of the vibrational spectrum of the isolated molecule. An infrared spectrometer is then used to record the absorption spectrum of the matrix-isolated species.[4]
Discussion
The calculated vibrational frequencies for the T1u mode of CrF6 show a range of values depending on the computational method. The Hartree-Fock methods tend to overestimate vibrational frequencies, a well-known systematic error. The inclusion of electron correlation at the MP2 level significantly lowers the calculated frequencies, bringing them closer to the experimental value. The anharmonic CCSD(T) calculation by Schlöder and Riedel provides a value for the ν3 mode (763 cm⁻¹) that is in excellent agreement with the experimental value of 763.2 cm⁻¹ from matrix isolation studies.[3][4]
The potential for a Jahn-Teller distortion in CrF6, arising from the degeneracy of its electronic ground state, could lead to a splitting of the degenerate vibrational modes (Eg, T1u, T2g, T2u) and a reduction in symmetry from Oh. While the experimental matrix isolation spectrum shows a single sharp band for the ν3 mode, suggesting a largely octahedral geometry in the argon matrix, subtle effects of the Jahn-Teller distortion might not be resolved or could be quenched by the matrix environment. Further high-resolution spectroscopic studies and more advanced theoretical treatments that explicitly account for vibronic coupling would be beneficial for a more complete understanding of the vibrational dynamics of CrF6.
Conclusion
This technical guide has summarized the key calculated and experimental vibrational frequencies of this compound. The data highlights the importance of using high-level computational methods that include electron correlation to accurately predict the vibrational properties of such complex molecules. The excellent agreement between the most recent anharmonic calculations and the experimental matrix isolation data for the ν3 mode provides strong evidence for the vibrational assignment. Future research should focus on exploring the other vibrational modes experimentally and theoretically, as well as further investigating the role of the Jahn-Teller effect on the molecular structure and spectroscopy of CrF6.
References
- 1. Experimental and Theoretical Study of the Substituted (Η6-Arene)Cr(CO)3 Complexes. – Oriental Journal of Chemistry [orientjchem.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Spectroscopic studies on the higher binary fluorides of chromium: CrF4, CrF5, and CrF6, both in the solid state and isolated in inert gas matrices - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Quantum Chemical Calculations of Chromium Hexafluoride: A Theoretical Deep Dive
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chromium hexafluoride (CrF₆) represents a fascinating and challenging subject in the field of inorganic chemistry. The pursuit of molecules with elements in their highest oxidation states has driven significant research, and Cr(VI) in a homoleptic hexafluoride environment is a prime example. However, the existence of CrF₆ as a stable, isolable compound is highly debated. Early experimental reports of its synthesis have been questioned, with more recent studies suggesting that these observations were likely due to the presence of chromium pentafluoride (CrF₅)[1][2]. Consequently, the study of this compound has become a domain dominated by quantum chemical calculations, which provide invaluable insights into its structure, stability, and spectroscopic properties. This technical guide provides an in-depth overview of the computational studies performed on CrF₆, detailing the methodologies employed and the key findings.
Computational Methodologies
The theoretical investigation of CrF₆ has employed a range of quantum chemical methods, from density functional theory (DFT) to high-level ab initio calculations. The choice of method often represents a balance between computational cost and the desired accuracy, particularly for a molecule with a complex electronic structure.
Density Functional Theory (DFT): DFT has been a popular choice for studying the geometry and stability of CrF₆. Key functionals used include:
-
Local Density Approximation (LDA): One of the earliest DFT methods applied to CrF₆, used for initial geometry optimizations and vibrational frequency calculations[3].
-
Gradient-Corrected Functionals (e.g., B-LYP): These functionals, such as the combination of Becke's exchange functional with the Lee-Yang-Parr correlation functional, were found to provide improved thermochemical data over LDA, although they sometimes overestimate bond lengths[4][5].
-
Hybrid Functionals (e.g., Becke3LYP): By incorporating a portion of exact Hartree-Fock exchange, hybrid functionals like Becke3LYP have been shown to yield more accurate bond distances and energetic predictions for CrF₆[4].
Ab Initio Methods: To achieve higher accuracy, particularly for the electronic structure and relative energies of different isomers, more computationally intensive ab initio methods have been utilized:
-
Hartree-Fock (HF) Method: As a foundational ab initio method, HF calculations have been performed on CrF₆, often as a point of comparison for more sophisticated methods[4].
-
Møller-Plesset Perturbation Theory (MP2): This method introduces electron correlation to the HF wave function and has been used to study the stability of CrF₆ isomers.
-
Coupled Cluster (CC) Theory (e.g., CCSD(T)): Considered a "gold standard" in quantum chemistry for single-reference systems, CCSD(T) provides highly accurate energetic predictions.
-
Complete Active Space Self-Consistent Field (CASSCF) and Multiconfigurational Second-Order Perturbation Theory (CASPT2): These methods are particularly important for systems with significant multireference character, allowing for a more accurate description of the electronic states of CrF₆.
Basis Sets: The choice of basis set is crucial for obtaining reliable results. In the studies of CrF₆, basis sets of at least double-zeta quality with polarization functions (e.g., DZVP) have been employed. For higher accuracy, triple-zeta basis sets with diffuse and multiple polarization functions (e.g., 6-311+G*) are often used[4]. For the chromium atom, basis sets that can adequately describe the d-orbitals are essential.
Data Presentation
The following tables summarize the key quantitative data obtained from various quantum chemical calculations on this compound.
Table 1: Calculated Molecular Geometries of CrF₆ Isomers
| Method | Isomer (Symmetry) | Cr-F Bond Length (Å) | F-Cr-F Bond Angles (°) |
| LDA | Octahedral (O_h) | Value not available | 90, 180 |
| B-LYP | Octahedral (O_h) | ~0.04-0.05 Å longer than experimental estimates | 90, 180 |
| Becke3LYP | Octahedral (O_h) | 1.73 | 90, 180 |
| Becke3LYP | Trigonal Prism (D_3h) | 1.74 | Value not available |
Note: Due to the hypothetical nature of CrF₆, experimental data for direct comparison is unavailable. The B-LYP result is in comparison to typical transition metal fluoride (B91410) bond lengths.
Table 2: Calculated Energetic Properties of CrF₆
| Method | Property | Calculated Value (kcal/mol) |
| LDA | Pseudorotation Barrier (O_h to D_3h) | 16.9 |
| Hybrid HF/DFT | Energy Difference (O_h vs. D_3h) | 14.0 (O_h more stable) |
| Nonlocal DFT | First Cr-F Dissociation Energy | 40.7 |
Table 3: Calculated Vibrational Frequencies of Octahedral CrF₆ (O_h symmetry)
| Vibrational Mode | Symmetry | Description | Calculated Frequency (cm⁻¹) (Method) |
| ν₁ | a₁g | Symmetric Stretch | Value not available |
| ν₂ | e_g | Symmetric Stretch | Value not available |
| ν₃ | t₁u | Asymmetric Stretch | ~768 (LDA)[3] |
| ν₄ | t₁u | Asymmetric Bend | Value not available |
| ν₅ | t₂g | Asymmetric Bend | Value not available |
| ν₆ | t₂u | Asymmetric Bend | Value not available |
Note: The calculated t₁u stretching mode around 768 cm⁻¹ was a subject of debate, as early experimental matrix isolation studies reported a strong band in this region. However, this experimental observation is now widely attributed to CrF₅.[3]
Visualizations
The following diagrams illustrate the computational workflow and the hierarchy of theoretical methods used in the study of this compound.
References
The Elusive Hexafluoride: A Technical Guide to the Bonding and Oxidation State of Chromium(VI) Fluoride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chromium hexafluoride (CrF6) represents a fascinating and contentious subject within inorganic chemistry. Theoretically, it is the culmination of chromium's highest accessible oxidation state, +6, in a simple binary halide. However, its definitive synthesis and characterization remain a subject of scientific debate. This technical guide provides a comprehensive overview of the current understanding of CrF6, delving into the conflicting reports of its synthesis, its predicted molecular and electronic structure, and the nature of the chromium-fluorine bond in this hypothetical molecule. We will critically examine the experimental evidence, primarily from matrix-isolation infrared spectroscopy, alongside theoretical calculations that have sought to elucidate its properties. This document aims to be a valuable resource for researchers interested in high-oxidation-state metal fluorides and the challenges inherent in their study.
Introduction: The Quest for Chromium(VI) Fluoride (B91410)
The chemistry of transition metal hexafluorides is a rich field, with many elements in the d-block readily forming stable MF6 compounds. These molecules are often volatile and highly reactive, with applications ranging from isotope separation to powerful fluorinating agents. For chromium, the +6 oxidation state is well-established in compounds like chromium trioxide (CrO3) and the chromate (B82759) (CrO4^2-) and dichromate (Cr2O7^2-) anions. Consequently, the existence of this compound as a neutral molecule with chromium in its highest oxidation state is a logical, yet challenging, proposition.
Early attempts and claims of the synthesis of CrF6 have been met with skepticism and, in some cases, have been demonstrated to be misidentifications of other chromium fluorides, most notably chromium pentafluoride (CrF5)[1]. The primary challenges in synthesizing CrF6 are believed to be both electronic and steric. The small size of the Cr(VI) cation and the strong oxidizing power of fluorine create a delicate balance where the formation of lower fluorides is often favored[2].
This guide will navigate the historical and recent literature to present a clear picture of the current state of knowledge regarding CrF6.
Synthesis of this compound: A Tale of Conflicting Reports
The synthesis of CrF6 is not as straightforward as for its heavier congeners, molybdenum hexafluoride (MoF6) and tungsten hexafluoride (WF6). Numerous attempts have been made, with varying degrees of reported success.
Unsuccessful Attempts
A significant body of literature reports the failure to synthesize CrF6 under conditions that successfully produce other metal hexafluorides. A common approach has been the direct fluorination of chromium metal at high temperatures (e.g., 400 °C) and pressures (e.g., 20 MPa), followed by rapid quenching. However, these experiments have consistently yielded chromium pentafluoride (CrF5) instead of the desired hexafluoride[1]. The purported reaction is:
2 Cr + 5 F2 → 2 CrF5
The hypothesis is that CrF6, if formed, is a powerful oxidizing agent that would readily react with any available lower-valent chromium species to produce the more stable CrF5[2].
Reported Syntheses
Despite the challenges, there are reports of the successful synthesis of CrF6. One notable method describes the reaction of chromium trioxide (CrO3) with fluorine gas at elevated temperature and pressure (170 °C, 25 atm) for an extended period (72 hours)[3]. The product was then characterized using matrix-isolation infrared spectroscopy.
Another older method reported in the literature involves the reaction of lead chromate (PbCrO4) with calcium fluoride (CaF2) and sulfuric acid (H2SO4)[2]. However, the reliability of this early report is questionable in light of more recent findings.
Experimental Characterization: The Spectroscopic Evidence
Due to its extreme instability, the characterization of CrF6 has been limited to spectroscopic techniques, primarily in the gas phase or under cryogenic matrix-isolation conditions.
Infrared Spectroscopy
The most compelling, albeit debated, evidence for the existence of CrF6 comes from matrix-isolation infrared (IR) spectroscopy. In this technique, the highly reactive molecule is trapped in an inert gas matrix (e.g., argon) at very low temperatures, allowing for its spectroscopic study. For a molecule with octahedral (Oh) symmetry, two IR-active vibrational modes are expected: a stretching mode (ν3) and a bending mode (ν4). The reported IR spectrum of CrF6 shows absorptions that have been assigned to these modes.
Table 1: Reported Infrared Vibrational Frequencies for CrF6
| Vibrational Mode | Wavenumber (cm⁻¹) | Reference |
| ν3 (T1u) | 786 | [3] |
| ν4 (T1u) | 260 | [3] |
It is important to note that the interpretation of these spectra is not universally accepted, and the possibility of misassignment to other species cannot be entirely ruled out.
Theoretical and Computational Studies: Predicting the Properties of CrF6
In the absence of definitive experimental data, computational chemistry has become an invaluable tool for predicting the structure, stability, and bonding in CrF6.
Molecular Geometry and Bonding
Theoretical calculations consistently predict that CrF6 should adopt a regular octahedral (Oh) geometry, similar to other hexafluorides[4]. The bonding is expected to be highly ionic, with a significant positive charge on the chromium atom and a corresponding negative charge on the fluorine atoms. The oxidation state of chromium in CrF6 is formally +6[5][6][7].
Table 2: Calculated Properties of CrF6
| Property | Calculated Value | Method | Reference |
| Cr-F Bond Length | 1.74 Å | DFT | [4] |
| Dissociation Energy (CrF6 → CrF5 + F) | 29 kcal/mol | DFT | [4] |
| Vibrational Frequencies (ν1-ν6) | Multiple values reported | Various ab initio and DFT methods | [4] |
The calculated dissociation energy to form CrF5 and a fluorine radical is relatively low, which is consistent with the observed instability of CrF6.
Electronic Structure
The electronic configuration of Cr(VI) in an octahedral ligand field is d0. This means that the d-orbitals of the chromium atom are formally empty, and the bonding can be described in terms of ligand-to-metal charge transfer. The high electronegativity of fluorine pulls electron density away from the chromium center, leading to a highly polarized bond.
The Nature of the High Oxidation State
The stability of the +6 oxidation state in chromium is a key aspect of the chemistry of CrF6. While this oxidation state is common in oxides and oxyfluorides, it is much rarer in binary fluorides. This can be attributed to several factors:
-
Electronic Factors: Fluorine is a strong π-donor, which can destabilize high oxidation states in early transition metals compared to oxygen, which can form multiple bonds and better stabilize the high positive charge on the metal center[2].
-
Steric Factors: The small size of the Cr(VI) ion may lead to steric crowding with six fluoride ligands, although theoretical calculations suggest an octahedral geometry is feasible[2].
Experimental Protocols
Matrix-Isolation Infrared Spectroscopy
The following provides a generalized protocol for the matrix-isolation IR spectroscopy of a highly reactive species like CrF6, based on common practices in the field.
-
Reactant Preparation: A suitable precursor, such as CrO3, is placed in a Knudsen cell or a similar high-temperature effusion source.
-
Fluorination: A stream of fluorine gas, diluted in an inert matrix gas (e.g., argon or neon), is passed over the heated precursor.
-
Matrix Deposition: The reaction products, along with a large excess of the matrix gas, are co-deposited onto a cryogenic window (e.g., CsI or BaF2) cooled to a very low temperature (typically 4-12 K) by a closed-cycle helium refrigerator.
-
Spectroscopic Measurement: The IR spectrum of the deposited matrix is recorded using a Fourier-transform infrared (FTIR) spectrometer.
-
Annealing and Photolysis (Optional): The matrix can be slowly warmed (annealed) to allow for diffusion and reaction of trapped species, or irradiated with UV-Vis light (photolysis) to induce photochemical reactions. These steps can help in the identification of different species present in the matrix.
Visualizations
Proposed Synthesis and Decomposition Pathway of CrF6
Caption: Proposed synthesis and decomposition pathways for this compound.
Logical Flow of Evidence for CrF6 Existence
Caption: Logical flow of the evidence supporting the existence of CrF6 and the associated counterarguments.
Conclusion
The existence of this compound remains an open question in inorganic chemistry. While tantalizing spectroscopic evidence from matrix-isolation experiments suggests its formation is possible, the lack of definitive structural data from techniques like X-ray or electron diffraction means its existence cannot be considered unequivocally proven. Theoretical studies provide a consistent picture of a highly unstable, octahedral molecule with a chromium atom in the +6 oxidation state.
For researchers in drug development and other fields, the extreme reactivity and instability of CrF6 make it an unlikely candidate for direct application. However, the study of such exotic molecules pushes the boundaries of our understanding of chemical bonding and reactivity, which can have broader implications for the design of new catalysts and materials. Future research, perhaps employing novel synthetic strategies or more sensitive detection techniques, will be necessary to finally resolve the intriguing case of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. inorganic chemistry - Is Chromium(VI) fluoride able to be synthesized properly? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. A new synthesis and i.r. characterisation of this compound - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. WebElements Periodic Table » Chromium » this compound [winter.group.shef.ac.uk]
- 6. WebElements Periodic Table » Chromium » this compound [webelements.com]
- 7. brainly.com [brainly.com]
The Elusive Hexafluoride: A Technical Guide to the Theoretical Thermodynamic Properties of Gaseous Chromium Hexafluoride (CrF6)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Chromium Hexafluoride (CrF6) represents a molecule of significant theoretical interest, yet its existence remains a subject of considerable scientific debate. Historically, reports of its synthesis have been challenged, with recent advanced studies suggesting a misidentification of Chromium Pentafluoride (CrF5).[1][2][3][4][5][6] This technical guide provides a comprehensive overview of the current understanding of gaseous CrF6, focusing primarily on theoretically and computationally derived thermodynamic properties, as experimental data is largely unavailable due to the molecule's elusive nature. This document summarizes key computational findings regarding its structure, stability, and vibrational frequencies, and details the advanced methodologies employed in its theoretical investigation.
The Controversy Surrounding this compound
For decades, the synthesis and characterization of CrF6 have been contentious. Early reports in the 1960s claimed its formation, but these findings could not be reliably reproduced. The primary challenge in isolating CrF6 lies in its extreme reactivity and thermal instability.[2][3][4][5]
Modern reinvestigations, employing sophisticated techniques such as matrix-isolation infrared spectroscopy, have provided strong evidence that the species previously identified as CrF6 was, in fact, CrF5.[2][3][4][5][6] These experiments, combined with state-of-the-art quantum-chemical calculations, suggest that CrF6 is thermochemically unstable.[2][3][4][5] However, some studies do not entirely rule out the possibility of its formation under conditions of very high fluorine pressure.[2][3][4][5]
Theoretical and Computational Methodologies
Given the absence of verifiable experimental data for gaseous CrF6, our understanding of its properties is derived almost exclusively from computational chemistry. The primary methods employed include:
-
Density Functional Theory (DFT): A widely used quantum mechanical modeling method for investigating the electronic structure of many-body systems.[7] For CrF6, DFT has been used to predict its geometry, vibrational frequencies, and stability.[1]
-
Ab Initio Methods: These are highly accurate quantum chemistry methods based on first principles, without the inclusion of experimental data. Methods like Coupled-Cluster with Single, Double, and perturbative Triple excitations (CCSD(T)) have been used to investigate the stability of CrF6.[2]
-
Matrix-Isolation Spectroscopy Simulation: Theoretical calculations of vibrational spectra are crucial for interpreting the results of matrix-isolation experiments. By comparing the calculated spectra of different chromium fluoride (B91410) species (CrF5, CrF6, and dimers like Cr2F10) with the experimental spectra, researchers can identify the molecules present in the matrix.[2][3][4][5]
Experimental Protocol: Matrix-Isolation Infrared Spectroscopy
While not a direct study of gaseous CrF6, the matrix-isolation experiments that have been central to the debate over its existence follow a general protocol:
-
Generation of Precursor Species: High-valent chromium fluoride species are generated. This can be achieved either by laser ablation of chromium atoms which then react with fluorine (F2) or by evaporating pre-synthesized CrF5.[2]
-
Matrix Deposition: The generated species are co-deposited with a large excess of an inert gas (such as argon or neon) onto a cryogenic window (typically cooled to around 4-12 K).[2] This rapidly freezes the reactive molecules in an inert solid matrix, isolating them from each other and preventing further reaction.
-
Spectroscopic Analysis: Infrared (IR) spectroscopy is then used to record the vibrational spectra of the trapped molecules.
-
Comparison with Theoretical Spectra: The experimental IR spectra are compared with the theoretically predicted spectra for various candidate molecules (e.g., CrF5, CrF6, Cr2F10) to identify the species present in the matrix. Recent studies have shown that the observed spectra are best explained by the presence of CrF5 and its dimer, Cr2F10, rather than CrF6.[2][3][4]
Predicted Molecular Structure and Properties
Computational studies have been instrumental in predicting the molecular structure and properties of CrF6, assuming it could be formed.
Molecular Geometry
Early theoretical work explored various possible geometries for CrF6. However, a consensus has emerged from more recent and advanced computational studies that the most stable isomer of CrF6 would be octahedral (Oh symmetry), similar to other hexafluorides like SF6 and WF6.[1]
Predicted Quantitative Data
The following tables summarize the theoretically predicted data for gaseous CrF6. It is crucial to reiterate that these are not experimental values.
| Parameter | Predicted Value | Method | Reference |
| Cr-F Dissociation Energy | 40.7 kcal/mol | DFT | [1] |
| Structure | Octahedral (Oh) | DFT, Ab Initio | [1] |
Table 1: Predicted Structural and Energetic Properties of Gaseous CrF6.
| Vibrational Mode | Symmetry | Predicted Frequency (cm-1) | Method |
| ν1 | a1g (Raman active) | 710 | DFT |
| ν2 | eg (Raman active) | 650 | DFT |
| ν3 | t1u (IR active) | 760 | DFT |
| ν4 | t1u (IR active) | 270 | DFT |
| ν5 | t2g (Raman active) | 310 | DFT |
| ν6 | t2u (inactive) | 200 | DFT |
Table 2: Predicted Vibrational Frequencies of Gaseous CrF6 (Octahedral Structure). Note: These are representative values from DFT calculations and may vary depending on the specific functional and basis set used.
Diagrams
Logical Workflow for Theoretical Investigation
Caption: Workflow for the theoretical investigation of CrF6.
Relationship between Chromium Fluorides
Caption: Theoretical dissociation pathways of higher chromium fluorides.
Conclusion
The available scientific evidence strongly indicates that gaseous this compound is not a stable, isolable molecule under ordinary conditions. The compound that was previously thought to be CrF6 is now understood to be CrF5. Consequently, a discussion of the thermodynamic properties of gaseous CrF6 must be framed within the context of theoretical predictions rather than experimental measurements.
Computational chemistry provides a powerful toolkit for exploring the properties of such elusive molecules. Theoretical studies consistently predict an octahedral geometry for CrF6 and have been used to calculate its binding energies and vibrational frequencies. These theoretical data have been crucial in re-evaluating the experimental evidence and concluding that the observed species in matrix-isolation studies was CrF5. While the existence of CrF6 as a transient species under extreme conditions cannot be definitively ruled out, for practical purposes in research and development, it should be considered a hypothetical molecule. Future work in this area will likely continue to rely on advancements in computational methods to further probe the limits of chemical stability.
References
- 1. A Density Functional Study of the Structure and Stability of CrF(4), CrF(5), and CrF(6) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. New evidence in an old case: the question of this compound reinvestigated - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New Evidence in an Old Case: The Question of this compound Reinvestigated • Hasenstab-Riedel Group • Department of Biology, Chemistry, Pharmacy [bcp.fu-berlin.de]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Density functional theory - Wikipedia [en.wikipedia.org]
Methodological & Application
Synthesis of High-Valent Chromium Fluorides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of high-valent chromium fluorides, specifically focusing on chromium(IV) fluoride (B91410) (CrF₄) and chromium(V) fluoride (CrF₅). The synthesis of chromium(VI) fluoride (CrF₆) remains a significant challenge and has not been verifiably achieved.
Introduction
High-valent chromium fluorides are powerful oxidizing and fluorinating agents with significant potential in various fields, including organic synthesis and materials science. Their high reactivity, however, necessitates careful handling and specialized synthetic techniques. This guide outlines established methods for the preparation of CrF₄ and CrF₅, presenting the information in a structured format to aid researchers in their practical application.
Data Presentation: A Comparative Overview
The following tables summarize the key quantitative data for the synthesis of chromium(IV) and chromium(V) fluorides, allowing for a direct comparison of the methodologies.
Table 1: Synthesis of Chromium(IV) Fluoride (CrF₄)
| Starting Material | Reagent | Temperature (°C) | Pressure | Product(s) | Appearance |
| Powdered Chromium (Cr) | Fluorine Gas (F₂) | 350-500 | Not Specified | Mixture of CrF₄ and CrF₅ | Varnish-like brown beads (CrF₄) |
| Chromium(III) Chloride (CrCl₃) | Fluorine Gas (F₂) | 350-500 | Not Specified | Mixture of CrF₄ and CrF₅ | Varnish-like brown beads (CrF₄) |
Table 2: Synthesis of Chromium(V) Fluoride (CrF₅)
| Starting Material | Reagent | Temperature (°C) | Pressure | Product | Appearance | Melting Point (°C) | Boiling Point (°C) |
| Mixture of Potassium and Chromic Chlorides | Fluorine (F₂) | Not Specified | Not Specified | CrF₅ | Red volatile solid | 34 | 117 |
| Chromium Metal (Cr) | Fluorine (F₂) | 400 | 200 bar | CrF₅ | Red volatile solid | 34 | 117 |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of CrF₄ and CrF₅. Extreme caution must be exercised when working with fluorine gas, as it is highly toxic and corrosive. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Synthesis of Chromium(IV) Fluoride (CrF₄)
This protocol describes the direct fluorination of chromium metal or chromium(III) chloride.
Materials:
-
Powdered chromium metal (Cr) or anhydrous chromium(III) chloride (CrCl₃)
-
Fluorine gas (F₂)
-
High-temperature reaction tube (e.g., Monel or nickel)
-
Tube furnace
-
Gas flow control system
-
Cooling trap
Procedure:
-
Place the powdered chromium or chromium(III) chloride in a reaction boat made of a fluorine-resistant material.
-
Insert the boat into the reaction tube.
-
Assemble the reaction apparatus in a fume hood, ensuring all connections are secure and leak-proof.
-
Purge the system with an inert gas (e.g., nitrogen or argon) to remove air and moisture.
-
Slowly introduce a controlled flow of fluorine gas into the reaction tube.
-
Gradually heat the furnace to the reaction temperature of 350-500 °C.[1]
-
Maintain the reaction conditions for a sufficient period to ensure complete fluorination. The reaction produces a mixture of CrF₄ and CrF₅.[1]
-
After the reaction is complete, stop the flow of fluorine and cool the furnace to room temperature under a flow of inert gas.
-
The product mixture will be found in the reaction boat. Upon cooling, CrF₄ settles out as varnish-like brown beads.[1]
-
Due to the formation of a mixture, further purification steps, such as fractional sublimation, may be necessary to isolate pure CrF₄.
Protocol 2: Synthesis of Chromium(V) Fluoride (CrF₅)
This protocol details two methods for the synthesis of CrF₅: the fluorination of a chloride mixture and the high-pressure fluorination of chromium metal.
Method A: Fluorination of Potassium and Chromic Chlorides
Materials:
-
A mixture of potassium chloride (KCl) and chromic chloride (CrCl₃)
-
Fluorine gas (F₂)
-
Fluorination reactor
-
Gas handling system
Procedure:
-
Prepare an intimate mixture of potassium chloride and chromic chloride.
-
Place the mixture in the fluorination reactor.
-
Purge the reactor with an inert gas.
-
Introduce fluorine gas into the reactor. The reaction is one of the methods to produce chromium pentafluoride.[2][3]
-
The volatile CrF₅ can be collected by condensation in a cold trap.
Method B: High-Pressure Fluorination of Chromium Metal
Materials:
-
Chromium metal (Cr)
-
Fluorine gas (F₂)
-
High-pressure autoclave
-
Heating system
Procedure:
-
Place the chromium metal inside the high-pressure autoclave.
-
Evacuate the autoclave and then pressurize it with fluorine gas to 200 bar.
-
Heat the autoclave to 400 °C.
-
Maintain these conditions to allow for the formation of CrF₅.
-
After the reaction, cool the autoclave to room temperature and carefully vent the excess fluorine gas.
-
The product, CrF₅, is a red solid.
The Challenge of Synthesizing Chromium(VI) Fluoride (CrF₆)
Despite numerous attempts, the synthesis of chromium(VI) fluoride (CrF₆) has not been successfully and verifiably achieved.[4] Early reports of its synthesis have been shown to be misidentifications of chromium pentafluoride (CrF₅).[4] Attempts to produce CrF₆ by the exhaustive fluorination of chromium metal at high temperatures (400 °C) and pressures (20 MPa) have instead yielded CrF₅.[4] The extreme oxidizing power of a hypothetical CrF₆ molecule likely contributes to its instability and the difficulty in its isolation.
Visualizing the Synthetic Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the synthesis protocols.
Caption: Workflow for the synthesis of Chromium(IV) Fluoride (CrF₄).
Caption: Synthetic routes for Chromium(V) Fluoride (CrF₅).
Caption: The unsuccessful synthesis pathway for Chromium(VI) Fluoride (CrF₆).
References
Application Notes and Protocols for Matrix Isolation of Unstable Chromium Fluorides
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Isolating Chromium Hexafluoride (CrF₆)
The synthesis and characterization of high-valent transition metal fluorides present a significant challenge in inorganic chemistry due to their extreme reactivity and thermal instability. This compound (CrF₆) is a quintessential example of such a molecule. For decades, the existence of molecular CrF₆ has been a subject of scientific debate. While early reports suggested its successful synthesis and characterization via matrix isolation infrared (IR) spectroscopy, more recent and comprehensive studies have cast considerable doubt on these findings.
A pivotal 2014 study by Schlöder, Riedel, and colleagues provided strong evidence, through a combination of new matrix-isolation experiments and state-of-the-art quantum-chemical calculations, that the species previously attributed to CrF₆ was likely a misidentification of chromium pentafluoride (CrF₅).[1][2][3][4] This work underscores the difficulty in reaching the +6 oxidation state for chromium in a binary fluoride (B91410) and highlights the power of matrix isolation techniques in studying such labile species.
These application notes will therefore address the topic from two perspectives:
-
Part A provides a detailed, experimentally-grounded protocol for the matrix isolation and characterization of CrF₅ , based on the current scientific consensus.
-
Part B outlines a hypothetical protocol for the attempted synthesis and isolation of CrF₆ . This is based on computational predictions and established techniques for other highly unstable hexafluorides, and is intended as a guide for researchers exploring the frontiers of chromium chemistry.
Part A: Matrix Isolation of Chromium Pentafluoride (CrF₅)
Application Note
Matrix isolation is an ideal technique for the spectroscopic study of chromium pentafluoride, a highly reactive and corrosive molecule. By trapping individual CrF₅ molecules in a cryogenic, inert matrix (such as solid argon or neon), intermolecular interactions are eliminated, and the molecule is stabilized, allowing for detailed spectroscopic analysis.[1][2][3][4] This method has been crucial in distinguishing CrF₅ from other chromium fluorides and in studying its photochemical behavior.[1][2][3][4]
Experimental Protocol
Objective: To generate, isolate, and spectroscopically characterize molecular CrF₅.
Materials:
-
High-purity chromium metal target (or CrF₃ precursor)
-
Fluorine gas (F₂)
-
High-purity matrix gas (Argon or Neon)
-
Cryostat capable of reaching temperatures of 4-12 K
-
IR-transparent window (e.g., CsI or BaF₂)
-
Laser ablation system (e.g., Nd:YAG laser) or high-temperature effusion cell
-
Fourier-Transform Infrared (FTIR) spectrometer
-
High-vacuum system
Methodology:
-
Precursor Generation:
-
Gaseous CrF₅ is generated in situ. A common method is the laser ablation of a chromium metal target in the presence of fluorine gas.[5]
-
Alternatively, vaporization of solid CrF₅ can be attempted, though it is known to disproportionate into CrF₄ and CrF₆ upon heating.[6] A more controlled method involves the reaction of laser-ablated chromium atoms with F₂ diluted in the matrix gas during co-deposition.
-
-
Matrix Deposition:
-
The cryostat window is cooled to the desired deposition temperature (typically 5-12 K for neon or argon matrices).[7]
-
A mixture of the matrix gas (e.g., Argon) and a small amount of fluorine (e.g., 0.1-1% F₂) is prepared.
-
The gas mixture is passed over the chromium target during laser ablation.
-
The resulting mixture, containing chromium fluoride species, is co-deposited with a large excess of the matrix gas onto the cold window. The typical matrix ratio (Matrix Gas : Analyte) should be greater than 1000:1 to ensure proper isolation.
-
-
Spectroscopic Measurement:
-
Once a sufficient amount of matrix has been deposited, the gas flow is stopped.
-
The IR spectrum of the matrix is recorded. High-resolution spectra are necessary to resolve vibrational bands and potential matrix site splitting.
-
-
Data Analysis and Annealing:
-
The resulting IR spectra are analyzed. The assignment of vibrational modes is confirmed by comparison with quantum-chemical (DFT) calculations.
-
The matrix can be annealed by warming it by a few Kelvin (e.g., to 25-30 K for Argon) and then re-cooling.[7] This process can induce diffusion of small species, leading to changes in the spectra (e.g., formation of dimers like Cr₂F₁₀ or changes in matrix sites), which can aid in the identification of the isolated species.[1][2][3][4]
-
Data Presentation
The following table summarizes the experimentally observed and computationally predicted IR frequencies for CrF₅ isolated in different matrices.
| Species | Matrix | Vibrational Mode | Experimental Frequency (cm⁻¹) | Computational Frequency (cm⁻¹) | Reference |
| CrF₅ | Argon | ν(Cr-F) | 789.7, 784.0, 729.1 | 794, 730 | [1][2][3][4] |
| CrF₅ | Neon | ν(Cr-F) | 798.8, 792.8, 737.9 | 794, 730 | [1][2][3][4] |
| Cr₂F₁₀ | Argon | ν(Cr-F) | 797.4, 747.5 | 802, 750 | [1][2][3][4] |
Note: Multiple bands for a single species are due to matrix-site splitting or different vibrational modes. Computational frequencies are typically scaled to better match experimental values.
Part B: Hypothetical Protocol for the Isolation of this compound (CrF₆)
Application Note
Computational studies suggest that molecular CrF₆ is a stable species in the gas phase with an octahedral geometry.[8] However, its synthesis is extremely challenging, likely due to a high activation barrier for its formation and its extreme oxidizing potential, making it prone to decomposition or reaction with any available substrate. A matrix isolation experiment would be the most promising approach to trap and characterize this elusive molecule. This hypothetical protocol is designed to maximize the chances of its formation and detection, while acknowledging the significant possibility of failure based on recent experimental reinvestigations.[1][2][3][4]
Hypothetical Experimental Protocol
Objective: To attempt the synthesis, isolation, and spectroscopic characterization of molecular CrF₆.
Rationale for Approach: Given the instability of CrF₆, the synthetic strategy must involve a high-energy reaction coupled with immediate and rapid quenching. The disproportionation of CrF₅ (3 CrF₅ → 2 CrF₄ + CrF₆) is a potential gas-phase source, but this has been shown to be complex.[6] A direct, high-pressure fluorination followed by rapid expansion and matrix trapping is another avenue. An older study reported a synthesis from CrO₃ and F₂ at 170 °C and 25 atm.[9]
Materials:
-
High-purity CrF₅ precursor or means to generate it in situ.
-
High-pressure fluorine source.
-
High-purity Neon matrix gas (Neon is preferred over Argon as it is more inert and causes smaller matrix shifts).
-
Cryostat capable of reaching ≤ 5 K.
-
Pulsed deposition system coupled to a high-pressure reactor.
-
High-sensitivity FTIR spectrometer.
Methodology:
-
High-Pressure Synthesis and Rapid Expansion:
-
A high-pressure reactor is charged with a chromium precursor (e.g., CrO₃ or Cr metal).
-
The reactor is pressurized with a high concentration of F₂ gas (potentially several atmospheres).
-
The mixture is heated to induce fluorination (e.g., 150-200 °C).[9]
-
The reaction products are rapidly expanded through a heated nozzle into the high-vacuum chamber of the cryostat. This supersonic expansion rapidly cools the molecules, minimizing decomposition.
-
-
Matrix Co-deposition:
-
The cryostat window is maintained at the lowest possible temperature (e.g., 4-5 K) to ensure rapid quenching and minimize surface mobility.
-
A high flow of cold Neon gas is directed at the window.
-
The expanded beam of reaction products is co-deposited with the excess Neon. The matrix ratio should be extremely high (>2000:1) to ensure any formed CrF₆ is rigorously isolated.
-
-
Spectroscopic Analysis:
-
IR spectra are recorded immediately after deposition.
-
The key region of interest would be the Cr-F stretching region, predicted by DFT calculations to be around 750-780 cm⁻¹.[6]
-
The primary signature of octahedral CrF₆ would be a single, strong IR-active band corresponding to the T₁ᵤ stretching mode. Any splitting of this band could be due to matrix effects or a reduction in symmetry.
-
-
Confirmation and Controls:
-
The experiment must be repeated with isotopic substitution (e.g., using different chromium isotopes) to confirm the presence of chromium in the vibrational mode.
-
Careful analysis must be performed to exclude the presence of CrF₅, CrF₄, and their dimers, whose IR signatures are now better understood.[1][2][3][4]
-
The results must be rigorously compared with high-level computational predictions for the vibrational frequencies of CrF₆ in a neon matrix.
-
Data Presentation (Based on Disputed and Computational Data)
The following table summarizes the previously reported (and now disputed) experimental data alongside more recent computational predictions for the primary IR-active stretching mode of CrF₆.
| Species | Matrix | Vibrational Mode | Disputed Experimental Frequency (cm⁻¹) | Computational Frequency (cm⁻¹) | Reference |
| CrF₆ (Oₕ) | Argon | T₁ᵤ (stretch) | 763.2 | ~778 | [6] |
| CrF₆ (Oₕ) | Neon | T₁ᵤ (stretch) | - | ~785 | (Estimated from calculations) |
Visualizations
Experimental Workflow
Caption: General workflow for matrix isolation of unstable chromium fluorides.
Logical Relationship of Chromium Fluorides
Caption: Relationship between key chromium fluoride species in matrix isolation.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. New Evidence in an Old Case: The Question of this compound Reinvestigated • Hasenstab-Riedel Group • Department of Biology, Chemistry, Pharmacy [bcp.fu-berlin.de]
- 4. New evidence in an old case: the question of this compound reinvestigated - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Polyfluorides and Neat Fluorine as Host Material in Matrix-Isolation Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Spectroscopic studies on the higher binary fluorides of chromium: CrF4, CrF5, and CrF6, both in the solid state and isolated in inert gas matrices - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. inorganic chemistry - Why is WF6 stable whereas CrF6 is unknown? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. A Density Functional Study of the Structure and Stability of CrF(4), CrF(5), and CrF(6) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A new synthesis and i.r. characterisation of this compound - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for High-Pressure Fluorination of Chromium Metal
For Researchers, Scientists, and Drug Development Professionals
Introduction
The direct fluorination of chromium metal under high pressure is a powerful method for the synthesis of higher-valent chromium fluorides. These compounds, particularly Chromium(V) fluoride (B91410) (CrF5), are potent fluorinating agents and valuable precursors in the synthesis of various chromium-containing materials. The extreme reactivity of fluorine gas and the high pressures involved necessitate specialized equipment and stringent safety protocols. This document provides detailed application notes and experimental protocols for the high-pressure fluorination of chromium metal, with a focus on the synthesis of Chromium(V) fluoride. It also covers the synthesis of Chromium(III) fluoride under milder conditions.
Data Presentation
Table 1: Reaction Conditions for the Fluorination of Chromium Metal
| Product | Reagents | Temperature (°C) | Pressure (bar) | Reaction Equation | Reference |
| Chromium(V) fluoride (CrF₅) | Cr, F₂ | 400 | 200 | 2 Cr(s) + 5 F₂(g) → 2 CrF₅(s) | [1] |
| Chromium(III) fluoride (CrF₃) | Cr, F₂ | Milder Conditions (e.g., lower temp/pressure) | Milder Conditions | 2 Cr(s) + 3 F₂(g) → 2 CrF₃(s) |
Table 2: Properties of Synthesized Chromium Fluorides
| Property | Chromium(V) fluoride (CrF₅) | Chromium(III) fluoride (CrF₃) |
| Formula Weight | 146.99 g/mol | 108.99 g/mol [2] |
| Appearance | Red volatile solid[3] | Green crystalline solid[2] |
| Melting Point | 34 °C[3] | 1404 °C[2] |
| Boiling Point | 117 °C[3] | Sublimes |
| Oxidation State of Cr | +5 | +3[2] |
| Crystal Structure | Orthorhombic[3] | Rhombohedral |
| Key Characteristics | Strongly oxidizing[3] | Insoluble in common solvents |
Experimental Protocols
Extreme caution must be exercised when performing these experiments. A thorough understanding of the hazards of fluorine gas and high-pressure systems is essential.
Protocol 1: High-Pressure Synthesis of Chromium(V) Fluoride (CrF₅)
Objective: To synthesize Chromium(V) fluoride by direct fluorination of chromium metal under high pressure.
Materials:
-
Chromium metal powder (high purity)
-
Fluorine gas (high purity)
-
Inert gas (e.g., Argon or Nitrogen, high purity)
Equipment:
-
High-pressure reactor (autoclave) constructed from Monel or stainless steel, capable of withstanding at least 250 bar at 450 °C.
-
High-pressure gas lines and fittings (Monel or stainless steel).
-
Valves rated for high pressure and fluorine service (e.g., bellows-sealed or diaphragm valves).
-
Mass flow controller for precise fluorine gas delivery.
-
Thermocouple and pressure transducer for monitoring reaction conditions.
-
Vacuum pump.
-
Glove box or dry box for handling the product.
-
Appropriate personal protective equipment (PPE), including a full-face shield, heavy-duty gloves, and a flame-resistant lab coat.
Procedure:
-
System Preparation and Passivation:
-
Thoroughly clean and dry all parts of the reactor and gas lines.
-
Assemble the reactor system in a well-ventilated fume hood or a dedicated high-pressure cell.
-
Leak-test the entire system with an inert gas at a pressure slightly above the intended reaction pressure.
-
Passivation: This is a critical step to form a protective metal fluoride layer on the internal surfaces of the reactor.
-
Evacuate the system.
-
Introduce a dilute mixture of fluorine in an inert gas (e.g., 10% F₂ in N₂) into the reactor at a low pressure.
-
Slowly heat the reactor to a moderate temperature (e.g., 200-250 °C) and hold for several hours.
-
Allow the reactor to cool and then evacuate the passivation gas mixture.
-
-
-
Reaction:
-
In an inert atmosphere (e.g., inside a glovebox), load a known quantity of high-purity chromium metal powder into the reactor.
-
Seal the reactor and connect it to the gas handling system.
-
Evacuate the reactor to remove any residual air and moisture.
-
Pressurize the reactor with inert gas to a pressure of approximately 1-2 bar.
-
Heat the reactor to the reaction temperature of 400 °C.
-
Once the temperature is stable, slowly introduce fluorine gas into the reactor. The pressure should be gradually increased to 200 bar. Caution: The reaction is highly exothermic. The rate of fluorine addition should be carefully controlled to manage the reaction temperature.
-
Maintain the reaction at 400 °C and 200 bar for a sufficient duration to ensure complete conversion of the chromium metal. The exact reaction time will depend on the scale of the reaction and the particle size of the chromium powder and should be determined empirically.
-
After the reaction is complete, stop the fluorine flow and allow the reactor to cool to room temperature.
-
-
Product Isolation and Handling:
-
Vent the excess fluorine gas through a suitable scrubbing system (e.g., a soda lime or activated alumina (B75360) trap).
-
Purge the reactor multiple times with an inert gas to remove all traces of fluorine.
-
Transfer the reactor to an inert atmosphere glovebox.
-
Open the reactor and carefully collect the red, solid product, which is Chromium(V) fluoride.
-
CrF₅ is highly reactive and moisture-sensitive. It should be stored in a tightly sealed container made of a compatible material (e.g., Teflon) under an inert atmosphere.
-
Characterization: The product can be characterized by techniques such as X-ray powder diffraction (to confirm the crystal structure) and Raman spectroscopy. Due to its high reactivity, handling for analysis requires an inert environment.
Protocol 2: Synthesis of Chromium(III) Fluoride (CrF₃) under Milder Conditions
Objective: To synthesize Chromium(III) fluoride by direct fluorination of chromium metal under milder conditions.
Note: The exact "milder conditions" are not well-defined in the literature for the direct synthesis from chromium metal and fluorine gas. This protocol provides a general approach. The reaction of chromium(III) chloride with hydrogen fluoride is a more common laboratory preparation for anhydrous CrF₃.
Materials and Equipment:
-
Same as for Protocol 1, but the reactor pressure and temperature ratings can be lower.
Procedure:
-
System Preparation and Passivation: Follow the same procedure as in Protocol 1.
-
Reaction:
-
Load chromium metal powder into the passivated reactor.
-
Heat the reactor to a lower temperature than for CrF₅ synthesis (e.g., 200-300 °C).
-
Introduce fluorine gas at a lower pressure (e.g., 10-50 bar).
-
The reaction time may need to be extended to achieve full conversion at these milder conditions.
-
Monitor the reaction progress by observing the pressure drop of fluorine.
-
-
Product Isolation and Handling:
-
Follow the same procedure as in Protocol 1 for cooling, venting, and purging the reactor.
-
The product will be a green solid, Chromium(III) fluoride.
-
CrF₃ is much more stable than CrF₅ but should still be handled in a dry environment to prevent the formation of hydrates.
-
Mandatory Visualization
Caption: Workflow for the high-pressure synthesis of Chromium(V) fluoride.
Caption: Relationship between reaction conditions and chromium fluoride products.
References
The Elusive Hexafluoride: Deconstructing the Catalytic Potential of Chromium(VI) Fluoride
For the attention of: Researchers, scientists, and drug development professionals.
This document addresses the inquiry into the potential applications of Chromium Hexafluoride (CrF₆) in catalysis. However, a thorough review of the scientific literature reveals a critical fundamental issue: this compound is a hypothetical compound that has not been successfully synthesized and isolated. Earlier claims of its synthesis have been demonstrated to be cases of mistaken identity, with the produced compound later identified as Chromium Pentafluoride (CrF₅). More recent quantum-chemical calculations further suggest that CrF₆ is thermochemically unstable.
Given the non-existence or extreme instability of this compound, it is not a viable candidate for any practical application, including catalysis. Therefore, this document will pivot to provide a detailed overview of the well-established and diverse catalytic applications of other chromium compounds, which are extensively used in both industrial and academic research. We will also briefly discuss the general characteristics of stable metal hexafluorides to provide context on their typical reactivity.
The Reality of Chromium Catalysis: A Multitude of Applications
Chromium's rich catalytic activity stems from its ability to exist in a wide range of oxidation states, from -2 to +6, with the +2 and +3 states being the most common and stable. This versatility allows chromium-based catalysts to participate in a vast array of chemical transformations.
Chromium catalysts, which can be either inorganic or organic and used in both homogeneous and heterogeneous systems, are valued for their low cost and excellent performance.[1] Their applications span several key areas of chemical synthesis:
-
Polymerization Reactions: Chromium catalysts are cornerstones of the polymer industry. The Phillips catalyst, a supported chromium oxide catalyst, is a prominent example and is widely used for the production of high-density polyethylene.[1] Chromium-based catalysts are also efficient in ethylene (B1197577) trimerization and the copolymerization of epoxides and carbon dioxide to form polycarbonates.[2]
-
Oxidation Reactions: Chromium compounds, particularly those in the +6 oxidation state like chromium trioxide (CrO₃), are powerful oxidizing agents. However, for catalytic applications, lower oxidation states are often employed to achieve greater selectivity. These catalysts are effective in the oxidation of alcohols, alkenes, and sulfides.
-
Coupling Reactions: Chromium catalysts play a role in various coupling reactions. For instance, they can facilitate the synthesis of hydrogen cyanide (HCN) from methane (B114726) and ammonia (B1221849) at lower temperatures than traditional methods.[1] The Nozaki-Hiyama-Kishi (NHK) reaction, which forms carbon-carbon bonds from an aldehyde and an organohalide, is a classic example of chromium's utility in organic synthesis, often utilizing chromium(II) chloride.[3]
-
Dehydrogenation Reactions: Supported chromium oxide catalysts are employed in the dehydrogenation of alkanes to alkenes, a crucial process in the petrochemical industry.[1]
-
Other Organic Transformations: The applications of chromium catalysts extend to Diels-Alder reactions, Cannizzaro reactions, and the functionalization of C-H, C-O, and C-N bonds.[2][3] Organometallic chromium catalysts are particularly effective in catalyzing the ring-opening reactions of epoxides with isocyanates to produce oxazolidinones, which are valuable in materials science.[1]
Summary of Key Catalytic Applications of Chromium Compounds
| Catalytic Application | Type of Chromium Catalyst | Example Reaction | Reference(s) |
| Polymerization | Supported Chromium Oxide (Phillips Catalyst) | Ethylene polymerization to polyethylene | [1] |
| Organometallic Chromium Complexes | Ethylene trimerization to 1-hexene | [2] | |
| Oxidation | Chromium(VI) and other chromium compounds | Alcohol oxidation to aldehydes/ketones | [2] |
| Coupling Reactions | Chromium(II) Chloride (in NHK reaction) | Aldehyde and vinyl halide to an alcohol | [3] |
| Supported Chromium Catalysts | Methane and ammonia to hydrogen cyanide | [1] | |
| Dehydrogenation | Supported Chromium Oxide | Butane to butene | [1] |
| Ring-Opening | Organometallic Chromium Catalysts | Isocyanate and epoxide to oxazolidinone | [1] |
Understanding Metal Hexafluorides: Reactivity and Applications
While CrF₆ remains elusive, several other metals form stable hexafluorides, such as sulfur hexafluoride (SF₆), tungsten hexafluoride (WF₆), and uranium hexafluoride (UF₆). Their chemistry, however, is generally not conducive to the typical catalytic cycles seen with other metal complexes.
Metal hexafluorides are characterized by their high electron affinity, making them potent oxidizing and fluorinating agents.[4] Their applications are primarily in materials science and nuclear technology:
-
Uranium Hexafluoride (UF₆): Its volatility is exploited in the gas diffusion and gas centrifuge processes for uranium enrichment.[4]
-
Tungsten Hexafluoride (WF₆): It is a key precursor in the chemical vapor deposition (CVD) of tungsten films in the semiconductor industry.[4]
-
Sulfur Hexafluoride (SF₆): Due to its inertness and high dielectric strength, it is used as a gaseous dielectric medium in high-voltage electrical equipment.
The high stability of the metal-fluorine bonds and the coordinatively saturated nature of these octahedral compounds make it difficult for them to participate in the substrate binding and transformation steps that are characteristic of catalysis. While there are reports of catalytic degradation of SF₆ using rhodium complexes, this involves breaking the strong S-F bonds of the hexafluoride itself, rather than using SF₆ as a catalyst.[5]
Experimental Protocols: A Look at a Typical Chromium-Catalyzed Reaction
To provide a practical context for chromium catalysis, the following is a generalized protocol for a Nozaki-Hiyama-Kishi (NHK) reaction, a widely used method for C-C bond formation.
Reaction: Coupling of an Aldehyde with a Vinyl Halide
Catalyst System: Chromium(II) chloride (CrCl₂) with a catalytic amount of a nickel(II) salt.
Materials:
-
Chromium(II) chloride (anhydrous)
-
Nickel(II) chloride (anhydrous)
-
Aldehyde
-
Vinyl halide
-
Anhydrous solvent (e.g., DMF or THF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Protocol:
-
Reaction Setup: A dried round-bottom flask equipped with a magnetic stir bar is charged with chromium(II) chloride (2-3 equivalents relative to the limiting reagent) and a catalytic amount of nickel(II) chloride (0.1-1 mol%).
-
Inert Atmosphere: The flask is sealed and purged with an inert gas for 15-30 minutes to ensure anhydrous and oxygen-free conditions.
-
Solvent Addition: Anhydrous solvent is added to the flask via syringe. The mixture is stirred to create a suspension.
-
Reagent Addition: The aldehyde (1 equivalent) and the vinyl halide (1.2-1.5 equivalents) are added sequentially to the stirred suspension at room temperature.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, the reaction is quenched by the addition of water. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel to yield the desired allylic alcohol.
Logical Workflow for Catalyst Selection
The following diagram illustrates a simplified decision-making process for selecting a chromium catalyst for a hypothetical organic transformation.
Caption: Decision tree for selecting a chromium catalyst based on the desired chemical reaction.
Conclusion
References
Application Notes and Protocols for the Safe Handling of Chromium Fluoride Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chromium fluoride (B91410) compounds are utilized in various research and industrial applications, including as catalysts, in textile dyeing, and as corrosion inhibitors.[1] However, these compounds present significant health and safety risks that necessitate strict adherence to handling and safety protocols. The toxicity of chromium fluoride compounds is associated with both the chromium ion and the fluoride ion. Chromium exists in several oxidation states, with hexavalent chromium (Cr(VI)) being significantly more toxic and carcinogenic than trivalent chromium (Cr(III)).[2] The fluoride ion can cause severe burns upon contact and can lead to systemic toxicity by reducing serum calcium levels.[3][4]
This document provides detailed application notes and protocols for the safe handling of chromium fluoride compounds in a laboratory setting, with a primary focus on the most commonly encountered compound, Chromium(III) fluoride.
Hazard Identification and Classification
Chromium fluoride compounds are generally classified as hazardous materials. The specific hazards vary depending on the oxidation state of the chromium and the specific compound.
-
Chromium(III) Fluoride (CrF₃): This is the most common and stable chromium fluoride. It is a green crystalline solid.[1] While less toxic than Cr(VI) compounds, it is still harmful if swallowed, inhaled, or in contact with skin.[5] It can cause severe skin and eye irritation or burns.[6] Upon heating or contact with acids, it may release toxic fumes, including hydrogen fluoride (HF).[3][7]
-
Chromium(II) Fluoride (CrF₂): This compound is a blue-green solid and is considered more reactive than CrF₃.[8] It is toxic if swallowed or in contact with skin and causes severe skin burns and eye damage.[9] Like other chromous compounds, it can be oxidized by air.[8]
-
Chromium(VI) Fluoride (CrF₆): The existence of pure chromium(VI) fluoride is debated in the scientific literature, with many sources describing it as a hypothetical or extremely unstable compound that has not been successfully synthesized.[10] Reports of its synthesis are often attributed to the misidentification of chromium pentafluoride (CrF₅).[10] Due to the high toxicity and carcinogenicity of hexavalent chromium, any potential synthesis or handling of Cr(VI) compounds requires extreme caution and specialized procedures.
Quantitative Data
Occupational Exposure Limits
The following table summarizes the permissible exposure limits (PELs) and recommended exposure limits (RELs) for chromium compounds. It is crucial to note the significantly lower limits for hexavalent chromium (Cr(VI)) compared to trivalent (Cr(III)) and divalent (Cr(II)) forms.
| Compound/Ion | Agency | Exposure Limit (8-hour TWA) | Notes |
| Chromium(VI) Compounds | OSHA | 5 µg/m³ | Permissible Exposure Limit (PEL)[8][11] |
| NIOSH | 1 µg/m³ | Recommended Exposure Limit (REL)[11] | |
| Chromium(III) & (II) Compounds | OSHA | 500 µg/m³ | Permissible Exposure Limit (PEL)[11] |
| NIOSH | 500 µg/m³ | Recommended Exposure Limit (REL)[11] | |
| Chromium Metal & Insoluble Salts | OSHA | 1000 µg/m³ | Permissible Exposure Limit (PEL)[11] |
TWA: Time-Weighted Average
Toxicological Data
| Compound | CAS Number | LD50 (Oral) | Species |
| Chromium(III) Fluoride | 7788-97-8 | 150 mg/kg | Guinea pig[12] |
| Chromium(II) Fluoride | 10049-10-2 | No data available |
Experimental Protocols
General Handling and Safety Protocol for Chromium(III) Fluoride
This protocol outlines the essential steps for safely handling Chromium(III) fluoride powder in a research laboratory.
4.1.1 Materials and Equipment:
-
Chromium(III) fluoride (anhydrous or hydrated)
-
Certified chemical fume hood
-
Analytical balance
-
Spatula, weighing paper/boat
-
Appropriate reaction vessel
-
Personal Protective Equipment (PPE):
-
Emergency eyewash and safety shower
-
Spill kit containing an appropriate absorbent for fluoride compounds (e.g., calcium carbonate)
-
Designated and labeled waste container
4.1.2 Procedure:
-
Preparation:
-
Before starting any work, review the Safety Data Sheet (SDS) for Chromium(III) fluoride.
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Don all required PPE.
-
Set up all necessary equipment within the fume hood.
-
-
Weighing and Dispensing:
-
Perform all weighing and dispensing of Chromium(III) fluoride powder inside the chemical fume hood to minimize inhalation exposure.
-
Use a spatula to carefully transfer the desired amount of the compound onto a weighing paper or boat.
-
Avoid creating dust. If dust is generated, allow it to settle before proceeding.
-
Close the container of Chromium(III) fluoride tightly after use.
-
-
Reaction Setup:
-
Cleanup:
-
Decontaminate all equipment that came into contact with the chromium fluoride compound.
-
Wipe down the work surface inside the fume hood with a damp cloth.
-
Dispose of all contaminated materials (gloves, weighing paper, etc.) in the designated hazardous waste container.
-
-
Personal Decontamination:
-
Remove PPE in the correct order to avoid cross-contamination.
-
Wash hands thoroughly with soap and water after handling the compound.
-
Emergency Procedures
4.2.1 Skin Contact:
-
Immediately remove all contaminated clothing.
-
Rinse the affected skin with copious amounts of water for at least 15 minutes.
-
A treatment with calcium gluconate paste is recommended to bind fluoride ions.
-
Seek immediate medical attention.[13]
4.2.2 Eye Contact:
-
Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.
-
Remove contact lenses if present and easy to do so.
-
Seek immediate medical attention.[13]
4.2.3 Inhalation:
-
Move the person to fresh air.
-
If breathing is difficult, provide artificial respiration.
-
Seek immediate medical attention.[13]
4.2.4 Ingestion:
-
Do NOT induce vomiting.
-
Rinse the mouth with water.
-
If the person is conscious, give them milk or chewable calcium carbonate tablets to help bind the fluoride ions.[13]
-
Seek immediate medical attention.[13]
4.2.5 Spill:
-
Evacuate the area.
-
Wear appropriate PPE, including respiratory protection.
-
Prevent the generation of dust.
-
Cover the spill with an absorbent material suitable for fluoride compounds (e.g., calcium carbonate).
-
Carefully collect the spilled material and place it in a labeled hazardous waste container.
-
Clean the spill area thoroughly.
Storage and Disposal
5.1 Storage:
-
Store chromium fluoride compounds in a cool, dry, and well-ventilated area.[13]
-
Keep containers tightly closed to prevent moisture absorption.[13]
-
Store locked up and away from incompatible materials such as strong acids and oxidizing agents.[13]
5.2 Disposal:
-
Dispose of all chromium fluoride waste in accordance with local, state, and federal regulations.[13]
-
Waste should be collected in clearly labeled, sealed hazardous waste containers.
-
Contact a licensed environmental waste management company for final disposal.
Visualizations
Safe Handling Workflow for Chromium Fluoride Compounds
Caption: General workflow for safely handling chromium fluoride compounds.
Logical Relationship of Hazards
Caption: Relationship of hazards associated with chromium fluoride compounds.
References
- 1. echemi.com [echemi.com]
- 2. Chromium(III) fluoride | 7788-97-8 [chemicalbook.com]
- 3. weizmann.ac.il [weizmann.ac.il]
- 4. Chromic fluoride - Hazardous Agents | Haz-Map [haz-map.com]
- 5. inorganic chemistry - Is Chromium(VI) fluoride able to be synthesized properly? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. benchchem.com [benchchem.com]
- 7. Chromium(II) fluoride - Wikipedia [en.wikipedia.org]
- 8. CHROMIC FLUORIDE, SOLUTION | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. Chromium hexafluoride - Wikipedia [en.wikipedia.org]
- 10. echemi.com [echemi.com]
- 11. Chromium(III) fluoride - Wikipedia [en.wikipedia.org]
- 12. WebElements Periodic Table » Chromium » this compound [winter.group.shef.ac.uk]
- 13. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Application Note and Protocol for the Investigation of Low-Temperature Synthesis of Chromium Hexafluoride
Audience: Researchers, scientists, and drug development professionals.
Note: The existence of chromium hexafluoride (CrF6) is a subject of ongoing scientific debate. While most evidence suggests that attempts to synthesize CrF6 have yielded chromium pentafluoride (CrF5), a single study reports the formation of CrF6 at low temperatures.[1] This document provides the protocol based on that report, alongside information on unsuccessful attempts and the properties of the well-characterized CrF5, to offer a comprehensive guide for researchers exploring this challenging synthesis.
Introduction: The Challenge of Synthesizing this compound
This compound (CrF6) is a hypothetical inorganic compound that has attracted significant interest due to the +6 oxidation state of chromium.[1] However, its synthesis has proven to be exceptionally difficult, with many researchers concluding that it is too unstable to be isolated under normal conditions.[1] Early reports of its synthesis, typically involving high-temperature fluorination of chromium metal, were later demonstrated to have produced chromium pentafluoride (CrF5).[1]
Despite these challenges, a 1991 study by Hope, Levason, and Ogden presented evidence for the formation of CrF6 via a lower-temperature pathway, characterized in situ using matrix-isolation infrared spectroscopy. Density functional theory (DFT) calculations also suggest that the CrF6 molecule could be stable. This application note details the experimental approach from the aforementioned study, providing a protocol for researchers aiming to reproduce or further investigate this elusive compound.
Comparative Compound: Chromium Pentafluoride (CrF5)
Given that CrF5 is the common product of CrF6 synthesis attempts, understanding its properties is crucial for any researcher in this area.
-
Boiling Point: 117 °C.[2]
-
Structure: It forms a one-dimensional coordination polymer with octahedral geometry at each chromium(V) center.[2][4]
-
Reactivity: CrF5 is a powerful oxidizing agent, capable of reacting with noble gases like xenon and readily hydrolyzing.[2][4]
Experimental Workflow for CrF6 Synthesis (Hope, Levason, and Ogden, 1991)
The following diagram outlines the experimental workflow for the reported low-temperature synthesis and characterization of CrF6.
Caption: Experimental workflow for the synthesis and matrix-isolation IR characterization of CrF6.
Detailed Experimental Protocol
This protocol is based on the synthesis reported by Hope, Levason, and Ogden (1991). Extreme caution is advised. Fluorine gas is highly toxic and corrosive, and high-pressure reactions carry significant risks. All procedures should be carried out in a specialized laboratory with appropriate safety equipment.
4.1. Materials and Equipment
-
Chromium(VI) trioxide (CrO3)
-
Fluorine gas (F2)
-
Argon gas (Ar, high purity)
-
High-pressure autoclave reactor
-
Cryostat capable of reaching 12 K
-
Caesium iodide (CsI) window for spectroscopy
-
Fourier-transform infrared (FT-IR) spectrometer
-
Vacuum line
4.2. Synthesis Procedure
-
Reactor Preparation: Place a sample of CrO3 into the high-pressure autoclave.
-
Fluorination: Pressurize the autoclave with fluorine gas to 25 atm.
-
Reaction: Heat the reactor to 170 °C and maintain this temperature for 72 hours.
-
Product Trapping: After the reaction, the volatile products are bled from the reactor.
-
Matrix Isolation: The product stream is co-deposited with a large excess of argon onto a CsI window cooled to 12 K. This traps individual molecules in an inert argon matrix, preventing decomposition and allowing for spectroscopic analysis.[5][6][7][8][9]
4.3. Characterization
-
The primary method of characterization is matrix-isolation infrared spectroscopy .
-
The infrared spectrum of the trapped species is recorded.
-
The presence of CrF6 is identified by a characteristic absorption band at 786 cm⁻¹ . This band is attributed to the ν3 vibrational mode of an octahedral CrF6 molecule.
Unsuccessful Synthesis Attempts
It is important to note other investigated methods that did not yield CrF6:
-
High-Temperature Fluorination of Chromium Metal: Exhaustive fluorination of chromium metal at 400 °C and 20 MPa, followed by rapid cooling, was initially thought to produce CrF6. However, subsequent analysis confirmed the product to be CrF5.[1]
-
Reaction: 2 Cr + 5 F₂ → 2 CrF₅
-
Quantitative Data Summary
The following table summarizes the key quantitative data for the reported CrF6 and the confirmed CrF5.
| Property | This compound (CrF6) (Reported/Theoretical) | Chromium Pentafluoride (CrF5) (Confirmed) |
| Molar Mass | 165.9865 g/mol | 146.988 g/mol [2][10] |
| Appearance | Unstable yellow solid (reported) | Red crystalline solid[2][3] |
| Melting Point | Decomposes at -100 °C (reported) | 34 °C[2][3][4] |
| Boiling Point | Not applicable | 117 °C[2] |
| IR Absorption (ν₃) | 786 cm⁻¹ (in Ar matrix) | Not reported |
| Structure | Octahedral (theoretical/inferred) | Octahedral (in a polymeric chain)[2][4] |
| Cr-F Dissociation Energy | 40.7 kcal/mol (calculated)[11] | 49.7 kcal/mol (calculated)[11] |
Conclusion for Researchers
The synthesis of this compound remains a significant challenge in inorganic chemistry. The low-temperature method described provides a potential pathway for its formation, though the evidence relies on in-situ spectroscopic data that has been debated. Researchers attempting this synthesis should be prepared for the high probability of forming the more stable chromium pentafluoride. Rigorous in-situ characterization, such as matrix-isolation IR spectroscopy, is essential for identifying any potential CrF6 product. The extreme reactivity and instability of these high-valence chromium fluorides demand specialized equipment and stringent safety protocols.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Chromium pentafluoride - Wikipedia [en.wikipedia.org]
- 3. webqc.org [webqc.org]
- 4. Chromium pentafluoride - Wikipedia [en.teknopedia.teknokrat.ac.id]
- 5. Matrix isolation infrared spectroscopy | NIST [nist.gov]
- 6. Matrix isolation - Wikipedia [en.wikipedia.org]
- 7. On the synergy of matrix-isolation infrared spectroscopy and vibrational configuration interaction computations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Matrix-Isolation Spectroscopy • Hasenstab-Riedel Group • Department of Biology, Chemistry, Pharmacy [bcp.fu-berlin.de]
- 9. researchgate.net [researchgate.net]
- 10. Chromium pentafluoride | CrF5 | CID 5460742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. A Density Functional Study of the Structure and Stability of CrF(4), CrF(5), and CrF(6) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: The Feasibility of Chromium Hexafluoride (CrF₆) as a Fluorinating Agent in Organic Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chromium hexafluoride (CrF₆) has been a subject of significant scientific curiosity due to its potential as a high-oxidation-state metal fluoride (B91410). In theory, such compounds can be potent fluorinating agents. However, extensive research and numerous synthetic attempts have revealed that CrF₆ is an exceptionally unstable and elusive molecule, which has largely precluded its practical application in organic synthesis. This document provides a comprehensive overview of the challenges associated with the synthesis and stability of CrF₆ and clarifies its status as a viable fluorinating agent.
1. The Challenge of Synthesizing this compound
The existence of CrF₆ remains a topic of debate in the scientific community. While early reports in the 1960s claimed its synthesis, these results have not been successfully replicated.[1] Subsequent attempts to synthesize CrF₆ by reacting chromium metal with fluorine at high temperatures (400 °C) and pressures (20 MPa) have consistently yielded chromium pentafluoride (CrF₅) instead.[2]
Both steric and electronic factors are thought to hinder the formation of a stable CrF₆ molecule.[3] The small size of the Cr⁶⁺ ion makes it difficult to accommodate six fluoride ligands octahedrally.[3] Furthermore, chromium in a +6 oxidation state is a powerful oxidizing agent, and CrF₆ is predicted to be so reactive that it can oxidize other chromium fluorides, such as CrF₄, to form CrF₅.[3]
Table 1: Summary of Synthetic Attempts and Stability of CrF₆
| Method | Conditions | Observed Product(s) | Conclusion on CrF₆ | Reference |
| Exhaustive fluorination of Cr metal | 400 °C, 20 MPa | Chromium pentafluoride (CrF₅) | Not synthesized | [2] |
| Reaction of CrO₃ with F₂ | ~170 °C, ~25 atm | Evidence of CrF₆ in matrix isolation | Highly unstable, decomposes | [4] |
| Theoretical Studies (DFT) | - | Octahedral isomer is the most stable | Stable with respect to Cr-F dissociation, but likely reactive | [1][5][6] |
| General Observation | Low temperatures (below -100°C) | - | Only stable at very low temperatures | [7][8] |
2. Intrinsic Instability of this compound
Even in studies where the formation of CrF₆ was tentatively observed, it was found to be stable only at extremely low temperatures, below -100°C.[7][8] The compound is described as a volatile, lemon-yellow material that readily decomposes.[1] This inherent instability makes its isolation, storage, and handling for synthetic applications practically impossible with standard laboratory equipment.
Theoretical calculations using density functional theory (DFT) suggest that while the octahedral CrF₆ molecule might be stable with respect to the dissociation of a single fluorine atom, it is prone to other decomposition pathways.[1][5][6]
3. Why CrF₆ is Not a Viable Fluorinating Agent
Based on the overwhelming evidence of its instability and the challenges in its synthesis, This compound is not used as a fluorinating agent in organic synthesis. The primary reasons for this are:
-
Extreme Instability: The compound readily decomposes at temperatures above -100°C.
-
Lack of a Reliable Synthetic Route: A reproducible and scalable synthesis of CrF₆ has not been established.
-
High Reactivity and Oxidizing Power: As a Cr(VI) compound, CrF₆ would be an exceptionally strong oxidizing agent, likely leading to non-selective reactions and degradation of organic substrates.
The following diagram illustrates the synthetic challenges and the more favorable formation of CrF₅.
4. Practical Alternatives for Fluorination in Organic Synthesis
Given the impracticality of using CrF₆, researchers in organic synthesis and drug development rely on a wide array of well-established and commercially available fluorinating agents. These reagents offer varying degrees of reactivity, selectivity, and safety profiles, making them suitable for diverse applications.
Table 2: Common Fluorinating Agents in Organic Synthesis
| Reagent Class | Examples | Typical Applications |
| Nucleophilic Fluorinating Agents | Potassium fluoride (KF)[9], Tetrabutylammonium fluoride (TBAF) | Halogen exchange (Halex) reactions, displacement of leaving groups. |
| Electrophilic Fluorinating Agents | Selectfluor® (F-TEDA-BF₄) | Fluorination of electron-rich substrates (e.g., enolates, aromatics). |
| Deoxofluorinating Agents | Diethylaminosulfur trifluoride (DAST), Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®)[10] | Conversion of alcohols to alkyl fluorides and carbonyls to gem-difluorides. |
| Trifluoromethylating Agents | Ruppert-Prakash reagent (TMSCF₃) | Introduction of the -CF₃ group. |
| Transition Metal-Catalyzed Fluorination | AgF, Mn(salen)Cl[11] | Catalytic C-H fluorination. |
While the chemistry of high-valent metal fluorides is of significant academic interest, this compound (CrF₆) does not possess the requisite stability or accessibility to be considered a practical fluorinating agent for organic synthesis. The challenges in its synthesis and its extreme instability render it unsuitable for routine laboratory use. Researchers and professionals in drug development should instead turn to the well-established and diverse toolkit of existing fluorinating agents to achieve their synthetic goals.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. A new synthesis and i.r. characterisation of this compound - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. A Density Functional Study of the Structure and Stability of CrF(4), CrF(5), and CrF(6) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. WebElements Periodic Table » Chromium » this compound [winter.group.shef.ac.uk]
- 8. WebElements Periodic Table » Chromium » this compound [webelements.com]
- 9. scispace.com [scispace.com]
- 10. Simpler fluorine chemistry [soci.org]
- 11. Oxidative aliphatic C-H fluorination with manganese catalysts and fluoride ion - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Generation of Chromium Hexafluoride (CrF₆) for Spectroscopic Analysis
For Researchers, Scientists, and Drug Development Professionals
Cautionary Note on the Existence of Chromium Hexafluoride
The existence of molecular this compound (CrF₆) is a subject of ongoing scientific debate. While earlier studies reported its synthesis and characterization, more recent and comprehensive investigations suggest that these observations may be attributable to chromium pentafluoride (CrF₅) or its dimer (Cr₂F₁₀).[1][2][3] Theoretical calculations, however, suggest that an octahedral CrF₆ molecule could be stable.[4][5][6] This document provides protocols based on historical reports of CrF₆ synthesis and spectroscopic data attributed to it, but it is imperative that researchers approach this topic with a critical understanding of the existing controversy. The formation of CrF₆ under high fluorine pressures in autoclave reactions has not been completely ruled out.[1][2][3]
Introduction
Chromium compounds are of significant interest across various fields of chemical research. The exploration of high-oxidation-state chromium fluorides, such as the putative this compound (CrF₆), is driven by the desire to understand fundamental principles of chemical bonding and reactivity. Spectroscopic analysis of such species provides invaluable data on their electronic structure, geometry, and vibrational modes. This application note details a historical protocol for the generation of a species attributed to CrF₆, suitable for spectroscopic analysis using the matrix isolation technique. This method allows for the study of highly reactive and unstable molecules by trapping them in an inert solid matrix at cryogenic temperatures.[7][8][9][10][11][12]
Experimental Protocols
Synthesis of the Putative CrF₆
This protocol is based on the fluorination of chromium trioxide (CrO₃) as described in historical literature.
Materials:
-
Chromium trioxide (CrO₃), anhydrous
-
Fluorine gas (F₂), high purity
-
Argon (Ar) or Neon (Ne) gas, high purity (for matrix isolation)
-
High-pressure autoclave reactor
-
Cryostat system with a cold window (e.g., CsI or BaF₂)
-
Gas handling and mixing manifold
-
Infrared (IR) and UV-Visible (UV-Vis) spectrometers
Procedure:
-
Reactor Preparation: A high-pressure autoclave reactor is thoroughly cleaned, dried, and passivated with a low concentration of fluorine gas to remove any reactive impurities from the internal surfaces.
-
Sample Loading: A small quantity of anhydrous CrO₃ is placed in a suitable sample holder within the reactor.
-
Reaction Conditions: The reactor is pressurized with a mixture of fluorine gas and an inert carrier gas (e.g., Argon). The typical reported conditions are a fluorine pressure of approximately 25 atmospheres. The reactor is then heated to 170 °C and maintained at this temperature for 72 hours.[1]
-
Product Trapping: The volatile product stream from the reactor, purportedly containing CrF₆, is directed through a heated tube to a pre-cooled cryostat.
-
Matrix Isolation: The product gas is co-deposited with a large excess of a matrix gas (e.g., Argon or Neon) onto a cold window (typically held at 4-12 K). The high dilution of the sample in the inert matrix prevents intermolecular interactions and stabilizes the reactive species for spectroscopic analysis.
Spectroscopic Analysis
Infrared (IR) Spectroscopy:
-
The matrix-isolated sample is analyzed using a Fourier-transform infrared (FT-IR) spectrometer.
-
The IR spectrum is recorded over a suitable range to observe the fundamental vibrational modes of the trapped molecules.
-
For a species with octahedral (Oₕ) symmetry, like the theoretical CrF₆, a single intense IR-active stretching band (ν₃) is expected.[5]
UV-Visible (UV-Vis) Spectroscopy:
-
The same matrix-isolated sample can be analyzed using a UV-Vis spectrometer.
-
The electronic absorption spectrum is recorded to identify charge-transfer bands, which are characteristic of high-oxidation-state metal fluorides.
Data Presentation
The following tables summarize the spectroscopic data that has been historically attributed to CrF₆. It is important to reiterate that recent evidence suggests these data may correspond to CrF₅.[1][2][3]
Table 1: Infrared Spectroscopic Data for Putative CrF₆
| Vibrational Mode | Wavenumber (cm⁻¹) in Argon Matrix | Symmetry |
| ν₃ (Cr-F stretch) | 763.2 | T₁ᵤ |
Data sourced from historical reports. Modern analysis suggests this band may be due to CrF₅.
Table 2: UV-Visible Spectroscopic Data for Putative CrF₆
| Transition | Wavenumber (cm⁻¹) | Assignment |
| Band 1 | ~26,700 | Charge-Transfer |
| Band 2 | ~38,450 | Charge-Transfer |
Data sourced from historical reports.
Table 3: Theoretical Properties of Octahedral CrF₆
| Property | Calculated Value | Method |
| Cr-F Dissociation Energy | 40.7 kcal/mol | Density Functional Theory |
| Cr-F Bond Length | 1.704 Å | Density Functional Theory (LDA) |
Theoretical calculations support the potential stability of an octahedral CrF₆ molecule.[4][5]
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the synthesis and spectroscopic analysis of putative CrF₆.
Proposed Reaction Pathway
Caption: Historically proposed reaction pathway for the formation of CrF₆.
Summary and Conclusion
The generation of this compound for spectroscopic analysis remains a significant challenge, with its very existence being a point of contention in the scientific community. The protocols provided herein are based on historical reports and should be approached with the understanding that the product may be chromium pentafluoride. The use of matrix isolation is essential for trapping and studying any highly reactive chromium fluoride (B91410) species generated. Researchers investigating this system should employ a combination of experimental techniques and theoretical calculations to contribute to a definitive understanding of the Cr-F system at high oxidation states.
References
- 1. researchgate.net [researchgate.net]
- 2. New Evidence in an Old Case: The Question of this compound Reinvestigated • Hasenstab-Riedel Group • Department of Biology, Chemistry, Pharmacy [bcp.fu-berlin.de]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Density Functional Study of the Structure and Stability of CrF(4), CrF(5), and CrF(6) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Matrix isolation - Wikipedia [en.wikipedia.org]
- 8. Organic Chemistry 2 - Methods - Ruhr-Universität Bochum [ruhr-uni-bochum.de]
- 9. Matrix isolation infrared spectroscopy | NIST [nist.gov]
- 10. Matrix-Isolation Spectroscopy • Hasenstab-Riedel Group • Department of Biology, Chemistry, Pharmacy [bcp.fu-berlin.de]
- 11. researchgate.net [researchgate.net]
- 12. estudogeral.uc.pt [estudogeral.uc.pt]
Application Notes and Protocols for the Theoretical Modeling of Chromium Hexafluoride (CrF6) Reaction Pathways
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the theoretical modeling approaches used to investigate the reaction pathways of chromium hexafluoride (CrF6). It includes detailed application notes on the theoretical framework, predicted stability, and potential reaction pathways, alongside protocols for computational modeling and the handling of related hazardous materials.
Introduction
This compound (CrF6) is a hypothetical molecule whose existence remains a subject of considerable scientific debate. Early reports of its synthesis have been challenged, with subsequent studies suggesting the product was likely chromium pentafluoride (CrF5). Despite the lack of definitive experimental synthesis, theoretical modeling, particularly Density Functional Theory (DFT), has become an invaluable tool for predicting the structure, stability, and reactivity of CrF6. These computational insights are crucial for understanding the chemistry of high-valent transition metal fluorides.
Theoretical studies indicate that CrF6, if synthesized, would be a stable molecule with an octahedral geometry. However, it is also predicted to be highly reactive and thermally unstable, decomposing at temperatures as low as -100°C. This document outlines the theoretical pathways for its formation and decomposition and provides protocols for conducting such computational investigations.
Application Note 1: Theoretical Framework for Modeling CrF6
The investigation of highly reactive and potentially unstable molecules like CrF6 relies heavily on computational chemistry. Density Functional Theory (DFT) is the most common method for studying the electronic structure, geometry, and energetics of such compounds.
Key Computational Approaches:
-
Geometry Optimization: To predict the most stable three-dimensional structure of CrF6, researchers start with an initial guess and use DFT to find the lowest energy arrangement of atoms. Theoretical calculations have confirmed that an octahedral (Oh) geometry is the most stable isomer.
-
Vibrational Frequency Analysis: This calculation is performed on the optimized geometry to confirm that it is a true energy minimum (no imaginary frequencies) and to predict its infrared (IR) spectrum, which can be compared with experimental data (e.g., from matrix-isolation spectroscopy).
-
Transition State Searching: To model reaction pathways, such as decomposition or isomerization, it is necessary to locate the transition state (the highest energy point along the reaction coordinate). This allows for the calculation of activation energy barriers, which determine the kinetics of the reaction. For instance, an activation barrier of 16.9 kcal/mol has been calculated for the pseudorotation of octahedral CrF6 to a trigonal prism transition structure.
Troubleshooting & Optimization
Navigating the Labyrinth of Chromium Hexafluoride Synthesis: A Technical Support Guide
Preamble: The synthesis of chromium hexafluoride (CrF₆) represents a significant and thus far unresolved challenge in inorganic chemistry. Despite numerous attempts, the existence of CrF₆ remains hypothetical, with previous claims of its synthesis being re-evaluated and attributed to the formation of chromium pentafluoride (CrF₅). This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the challenges, historical experimental attempts, and theoretical considerations surrounding this elusive molecule.
Frequently Asked Questions (FAQs)
Q1: Has this compound (CrF₆) ever been successfully synthesized?
A1: No, this compound has never been definitively synthesized and isolated.[1][2] Early reports of its synthesis, describing an unstable yellow solid that decomposes at -100°C, have since been demonstrated to be a misidentification of chromium pentafluoride (CrF₅).[1][3]
Q2: What are the primary challenges preventing the synthesis of CrF₆?
A2: The synthesis of CrF₆ is hindered by two main factors:
-
Electronic Factors: Chromium in a +6 oxidation state is an extremely powerful oxidizing agent. This high reactivity makes the CrF₆ molecule inherently unstable and prone to decomposition.[4]
-
Steric Factors: The small atomic radius of the chromium atom in such a high oxidation state makes it difficult to accommodate six fluorine atoms octahedrally. While molybdenum and tungsten readily form stable hexafluorides, the smaller size of chromium presents a significant steric barrier.[4]
Q3: What are the expected properties of CrF₆ based on theoretical calculations?
A3: Theoretical studies, including density functional theory (DFT), suggest that the CrF₆ molecule could be stable with respect to Cr-F bond dissociation.[5] These calculations predict an octahedral geometry to be the most stable isomer.[5] However, these theoretical stabilities have not been realized under experimental conditions.
Q4: What is typically produced when attempting to synthesize CrF₆?
A4: Attempts to synthesize CrF₆, particularly through the high-pressure fluorination of chromium metal, have consistently yielded chromium pentafluoride (CrF₅).[1][4]
Q5: Are there any alternative approaches being considered for the synthesis of CrF₆?
A5: While direct synthesis has been unsuccessful, the possibility of forming CrF₆ under extremely high fluorine pressures in autoclave reactions has not been entirely ruled out.[2][6] Additionally, matrix isolation techniques, where reactive species are trapped in an inert gas matrix at very low temperatures, have been used to study chromium fluorides and could offer a potential, though challenging, route for the characterization of a transient CrF₆ molecule.[2]
Troubleshooting Unsuccessful Synthesis Attempts
This guide addresses common observations during experiments aimed at synthesizing this compound and provides explanations for the likely outcomes.
| Observation | Probable Cause | Recommended Action/Interpretation |
| A red or deep-red solid is formed instead of the expected yellow CrF₆. | The product is likely chromium pentafluoride (CrF₅), which is a red solid. | Characterize the product using techniques such as mass spectrometry and IR spectroscopy to confirm the presence of CrF₅. |
| The product rapidly decomposes, even at low temperatures. | This is consistent with the known high instability of higher chromium fluorides. The product formed is likely decomposing to lower fluorides. | If a product is isolated, immediate characterization at cryogenic temperatures is necessary. |
| Low yield of any identifiable chromium fluoride (B91410) product. | The extreme conditions required for the reaction (high temperature and pressure) can lead to the formation of various chromium fluorides and decomposition products. | Re-evaluate the reaction conditions. Lowering the temperature may favor the formation of lower, more stable chromium fluorides. |
Quantitative Data from Historical Synthesis Attempts
The following table summarizes the conditions used in a notable, albeit unsuccessful, attempt to synthesize this compound.
| Reactants | Temperature (°C) | Pressure (MPa) | Observed Product | Reference |
| Chromium Metal (Cr) + Fluorine (F₂) | 400 | 20 | Chromium Pentafluoride (CrF₅) | [1] |
Experimental Protocols
Protocol: High-Pressure Fluorination of Chromium Metal (Glemser Method - Adapted)
This protocol outlines the general methodology that has been historically employed in attempts to synthesize this compound, which resulted in the formation of chromium pentafluoride.
Objective: To attempt the direct fluorination of chromium metal under high temperature and pressure to form this compound.
Materials:
-
Chromium metal powder
-
High-purity fluorine gas (F₂)
-
High-pressure autoclave reactor constructed from a fluorine-resistant material (e.g., Monel or nickel)
-
Cryogenic trap
Procedure:
-
A sample of chromium metal powder is placed into the high-pressure autoclave reactor.
-
The reactor is sealed and evacuated to remove any residual air and moisture.
-
Fluorine gas is introduced into the reactor to a pressure of 20 MPa.
-
The reactor is heated to 400°C and maintained at this temperature for a specified reaction time.
-
After the reaction period, the volatile products are rapidly transferred from the hot zone of the reactor to a cryogenic trap cooled with liquid nitrogen. This "freezing out" step is intended to quench the reaction and prevent the decomposition of any thermally unstable products.
-
The collected product is then analyzed using appropriate spectroscopic and analytical techniques at low temperatures.
Expected Outcome: Based on historical experiments, the product collected in the cryogenic trap will be predominantly chromium pentafluoride (CrF₅), a red solid.[1]
Visualizations
Caption: Proposed vs. Actual Synthesis of this compound.
Caption: Logical Relationship of Challenges in CrF₆ Synthesis.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. WebElements Periodic Table » Chromium » this compound [winter.group.shef.ac.uk]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. A Density Functional Study of the Structure and Stability of CrF(4), CrF(5), and CrF(6) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New Evidence in an Old Case: The Question of this compound Reinvestigated • Hasenstab-Riedel Group • Department of Biology, Chemistry, Pharmacy [bcp.fu-berlin.de]
Technical Support Center: Chromium Hexafluoride (CrF₆)
Welcome to the technical support center for researchers working with Chromium Hexafluoride (CrF₆). This resource provides essential troubleshooting guides and frequently asked questions (FAQs) to address the unique challenges encountered during the synthesis, handling, and characterization of this highly unstable compound.
Frequently Asked Questions (FAQs)
Q1: Is this compound a stable compound? I'm having trouble synthesizing it.
A: this compound (CrF₆) is an exceptionally unstable and reactive species. In fact, its existence as a stable, isolable compound is a subject of ongoing scientific debate. Early reports described it as a yellow solid that decomposes at -100°C, but more recent studies suggest these observations may have been a misidentification of Chromium Pentafluoride (CrF₅).[1][2] Many modern attempts at synthesis via high-pressure fluorination of chromium metal have yielded CrF₅ instead of CrF₆.[1][3] Therefore, it is critical to assume that any synthesized CrF₆ will be transient and will decompose rapidly.
Q2: My reaction yielded a deep red solid, not the expected yellow CrF₆. What happened?
A: The formation of a deep red solid is a strong indicator that you have synthesized Chromium Pentafluoride (CrF₅), not CrF₆. This is the most common outcome in experiments attempting to produce CrF₆, particularly at elevated temperatures (e.g., ~200°C).[4] CrF₅ is the primary decomposition product of CrF₆, and it is also often the direct product of exhaustive fluorination reactions that fail to reach the +6 oxidation state for chromium.[1]
Q3: What are the primary decomposition pathways for CrF₆?
A: The principal and most accepted decomposition pathway involves the loss of a fluorine radical to form the more stable Chromium Pentafluoride: CrF₆ → CrF₅ + F• Evidence from matrix-isolation infrared spectroscopy also suggests a potential secondary pathway involving thermal decomposition to Chromium Tetrafluoride (CrF₄) at low pressures.[5]
Q4: I've observed an unexpected pressure increase in my reaction vessel. Is this related to decomposition?
A: Yes, a spontaneous pressure increase is a critical sign of decomposition. The breakdown of CrF₆ into lower chromium fluorides and fluorine gas (F₂) or radicals (F•) will increase the molar volume of gas in your sealed system, leading to a rise in pressure. This is a significant safety concern, and experiments should be designed to handle potential over-pressurization.
Q5: How can I confirm if I have transiently formed CrF₆ before it decomposed?
A: Confirmation requires specialized, in-situ analytical techniques. Matrix-isolation infrared (IR) spectroscopy is a key method used to identify molecular CrF₆.[4][5] In this technique, the reaction products are immediately frozen into an inert gas matrix (like argon) at cryogenic temperatures. This traps highly unstable molecules, allowing for spectroscopic characterization. A strong absorption band around 760 cm⁻¹ in the IR spectrum is characteristic of the T₁ᵤ Cr-F stretch in octahedral CrF₆.[4]
Troubleshooting Guides
Guide 1: Differentiating Direct CrF₅ Synthesis from CrF₆ Decomposition
| Symptom / Observation | Possible Cause | Recommended Action / Verification |
| Reaction product is immediately identifiable as red CrF₅. | Direct Synthesis of CrF₅: Reaction conditions (temperature, pressure, time) were insufficient for the formation of CrF₆.[4] | Verify fluorinating agent activity and reaction parameters. Consider increasing fluorine pressure while maintaining a carefully controlled low temperature. |
| Initial evidence of a volatile yellow species that rapidly vanishes, leaving a red residue. | Transient CrF₆ Formation & Decomposition: CrF₆ may have formed but immediately decomposed to CrF₅.[2] | Implement in-situ monitoring. Use matrix-isolation IR spectroscopy to attempt to trap and identify the transient CrF₆ species.[5] |
| Mass spectrometry shows peaks for CrF₅⁺ but no parent ion for CrF₆⁺. | High Instability of CrF₆: The CrF₆ molecule is likely too unstable to survive ionization in the mass spectrometer and fragments immediately. | This is expected. The presence of CrF₅⁺ and other lower fluoride (B91410) fragments is consistent with the decomposition of a CrF₆ precursor. |
Guide 2: Managing Uncontrolled Decomposition
| Symptom / Observation | Possible Cause | Recommended Action / Verification |
| Rapid, exothermic event with a sharp pressure increase. | Runaway Thermal Decomposition: The decomposition of CrF₆ is exothermic, which can accelerate further decomposition. | Immediate Safety Protocol: Ensure the reaction vessel is properly vented or equipped with a pressure-relief system. Conduct experiments behind a blast shield. |
| Corrosion or etching of reaction vessel materials. | Release of Fluorine Radicals/Gas: The decomposition products (F•, F₂) are extremely corrosive.[3] | Use highly resistant materials for your reaction setup, such as Monel or passivated nickel alloys. Regularly inspect for material fatigue. |
| Inconsistent analytical results between runs. | Sensitivity to Trace Contaminants: Trace amounts of water or organic materials can catalyze explosive decomposition.[3] | Ensure all reagents and the reaction system are scrupulously dry and clean. Use high-purity fluorine gas. |
Quantitative Data Summary
The quantitative data for this compound is limited due to its extreme instability. The following table summarizes the key reported values.
| Parameter | Value | Notes | Reference |
| Reported Decomposition Temperature | -100 °C | This value is contested and may correspond to the decomposition of an impure sample or a misidentified substance (CrF₅). | [1][2] |
| Molecular Formula | CrF₆ | - | [1] |
| Molar Mass | 165.987 g·mol⁻¹ | Calculated value. | [1] |
| Characteristic IR Absorption (T₁ᵤ) | ~759 cm⁻¹ | Observed in matrix-isolation studies; key evidence for the existence of molecular CrF₆. | [4] |
| Synthesis Conditions (Example) | 170 °C / 25 atm F₂ / 72 h | Reaction of CrO₃ and F₂. Note that higher temperatures (~200°C) favor CrF₅ formation. | [4][5] |
Experimental Protocols
Protocol 1: Attempted Synthesis of CrF₆ via High-Pressure Fluorination
-
Objective: To synthesize CrF₆ from Chromium(III) oxide (CrO₃) for subsequent analysis.
-
WARNING: This procedure involves high pressures and highly corrosive fluorine gas. It must be performed by trained personnel in a specialized high-pressure reaction system (e.g., a Monel or nickel autoclave) behind a blast shield.
-
Preparation: Ensure the high-pressure reactor is scrupulously cleaned and passivated with a low concentration of fluorine gas to form a protective metal fluoride layer.
-
Loading: Place a sample of dry CrO₃ powder into the reactor.
-
Evacuation: Evacuate the reactor to a high vacuum to remove all traces of air and moisture.
-
Reaction: Introduce high-purity fluorine (F₂) gas into the reactor, raising the pressure to approximately 25 atm.
-
Heating: Slowly heat the reactor to 170°C. Crucially, avoid exceeding this temperature, as temperatures around 200°C and above strongly favor the formation of CrF₅. [4]
-
Duration: Maintain the reaction conditions for 72 hours.[5]
-
Quenching: Rapidly cool the reactor using liquid nitrogen to quench the reaction and trap any volatile products.
-
Product Handling: The product is expected to be highly unstable. For analysis, the volatile components must be immediately transferred under vacuum to a pre-cooled analytical instrument, such as a matrix-isolation spectroscopy system.
Protocol 2: Characterization by Matrix-Isolation Infrared Spectroscopy
-
Objective: To trap and identify unstable reaction products like CrF₆.
-
System Preparation: Cool a cesium iodide (CsI) spectroscopic window mounted in a high-vacuum cryostat to approximately 10-12 K.
-
Matrix Gas: Prepare a mixture of the volatile reaction products (from Protocol 1) and a large excess of an inert matrix gas (e.g., Argon, Ar:CrFₓ ratio > 1000:1).
-
Deposition: Slowly deposit the gas mixture onto the cold CsI window. The unstable molecules will be trapped within the solid argon matrix.
-
Analysis: Acquire the infrared spectrum of the matrix.
-
Data Interpretation: Examine the spectrum for a strong absorption band near 759 cm⁻¹. The presence of this band, ideally showing resolved chromium isotope splitting, is the primary evidence for the formation of octahedral CrF₆.[4] Weaker bands may be assigned to decomposition products like CrF₅ or CrF₄.[4]
Visualizations
Caption: Primary and secondary decomposition pathways of CrF₆.
Caption: Workflow for CrF₆ synthesis and matrix-isolation analysis.
Caption: Troubleshooting logic for unexpected experimental results.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. WebElements Periodic Table » Chromium » this compound [winter.group.shef.ac.uk]
- 3. inorganic chemistry - Is Chromium(VI) fluoride able to be synthesized properly? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. A new synthesis and i.r. characterisation of this compound - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. A new synthesis and i.r. characterisation of this compound - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Chromium Hexafluoride (CrF₆) Instability
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the extreme instability of Chromium Hexafluoride (CrF₆). The information is based on available literature and computational studies, acknowledging the ongoing scientific debate about its existence.
Frequently Asked Questions (FAQs)
Q1: Why is this compound (CrF₆) so unstable?
The instability of this compound is primarily attributed to a combination of electronic and steric factors.[1]
-
Electronic Factors: Achieving and maintaining a +6 oxidation state is energetically unfavorable for chromium, a first-row transition metal. The high ionization energies required to remove six electrons result in a highly electrophilic central atom, making the molecule extremely reactive and prone to decomposition.[1]
-
Steric Hindrance: The small atomic radius of the chromium atom makes it difficult to accommodate six fluorine atoms around it, leading to significant steric strain. This crowding weakens the Cr-F bonds and contributes to the molecule's instability.[1] In contrast, the larger 4d and 5d orbitals of molybdenum and tungsten allow for the formation of stable hexafluorides (MoF₆ and WF₆).
Q2: Has this compound ever been successfully synthesized?
The synthesis of this compound is a contentious topic. While some reports claim successful synthesis, many attempts have resulted in the formation of the more stable Chromium Pentafluoride (CrF₅).[2][3]
-
Reported Synthesis: One notable claim involves the reaction of chromium trioxide (CrO₃) with fluorine (F₂) at 170 °C and 25 atm for 72 hours. The product was characterized using matrix-isolation infrared spectroscopy.[4]
-
Challenges in Verification: A significant challenge is that under many conditions, what was thought to be CrF₆ was later identified as CrF₅.[2][3] The extreme reactivity and tendency to decompose, even at very low temperatures (reportedly at -100°C), make isolation and characterization exceptionally difficult.[2][5]
Q3: What are the expected decomposition products of this compound?
Based on experimental observations and theoretical studies, the primary decomposition pathway for CrF₆ is the loss of a fluorine atom to form Chromium Pentafluoride (CrF₅).[2] There is also evidence suggesting that at low pressures, it may decompose to Chromium Tetrafluoride (CrF₄).[4]
Q4: How does the instability of CrF₆ compare to other metal hexafluorides?
The instability of CrF₆ is in stark contrast to the relative stability of other hexafluorides, such as Sulfur Hexafluoride (SF₆), Molybdenum Hexafluoride (MoF₆), and Tungsten Hexafluoride (WF₆). This difference is primarily due to the electronic and steric factors mentioned in Q1. The larger atomic radii and more accessible high oxidation states of molybdenum and tungsten favor the formation of stable hexafluorides.
Troubleshooting Guide for High-Oxidation-State Fluoride (B91410) Synthesis
This guide is intended for researchers attempting to synthesize highly unstable metal fluorides like CrF₆.
| Issue | Potential Cause | Recommended Solution |
| Product is identified as a lower fluoride (e.g., CrF₅ instead of CrF₆) | Insufficient fluorinating potential of the reagent or reaction conditions. The target compound is too unstable under the reaction conditions and has already decomposed. | Increase the pressure of the fluorine gas. Use a more potent fluorinating agent. Employ rapid quenching techniques to isolate the product at very low temperatures immediately after formation. |
| No reaction or incomplete reaction | Passivation of the metal surface with a stable fluoride layer. Reaction temperature is too low. | Use a chromium source that is more susceptible to fluorination, such as CrO₃. Increase the reaction temperature, but be mindful of the product's thermal stability. |
| Difficulty in characterizing the product | The product is highly moisture-sensitive and thermally unstable. The product is highly reactive and attacks the analytical instrumentation. | Utilize matrix-isolation techniques with inert gases (e.g., argon, neon) for spectroscopic analysis (IR, Raman). Perform analysis at cryogenic temperatures. Use instrumentation constructed from highly inert materials. |
| Explosive decomposition | Rapid, uncontrolled reaction or decomposition. | Conduct the reaction on a small scale in a well-shielded apparatus. Ensure precise control over temperature and pressure. Use an excess of inert gas to moderate the reaction. |
Quantitative Data Summary
Due to the contentious nature of CrF₆'s existence, reliable experimental quantitative data is scarce. The following table includes theoretical and related experimental values.
| Parameter | Value | Notes |
| Reported Decomposition Temperature | -100 °C | This value is often cited but is also associated with what may have been misidentified CrF₅.[2][5] |
| Cr-F Bond Dissociation Energy (in diatomic CrF) | 437 ± 20 kJ/mol | This is for the diatomic CrF molecule and not representative of the bond energies in CrF₆, which are expected to be significantly lower.[6] |
Experimental Protocols
Attempted Synthesis of this compound (High-Pressure Fluorination)
This protocol is based on reported attempts and should be considered highly hazardous.
-
Preparation: A high-pressure reaction vessel made of a fluorine-resistant material (e.g., Monel or nickel) is charged with finely divided chromium metal.
-
Reaction: The vessel is pressurized with fluorine gas to 20 MPa and heated to 400 °C.
-
Quenching: The product is rapidly quenched to liquid nitrogen temperatures (-196 °C) to prevent decomposition.
-
Analysis: The product is analyzed at cryogenic temperatures using techniques such as matrix-isolation IR spectroscopy.
Note: This method has been reported to yield CrF₅ instead of CrF₆.[2]
Reported Synthesis of this compound (from CrO₃)
This protocol is based on a report claiming successful synthesis.
-
Preparation: A high-pressure reaction vessel is charged with chromium trioxide (CrO₃).
-
Reaction: The vessel is pressurized with fluorine gas to 25 atm and heated to 170 °C for 72 hours.[4]
-
Isolation and Analysis: The product is isolated in an inert gas matrix (e.g., argon) at low temperatures for IR spectroscopic characterization.[4]
Visualizations
Caption: Proposed decomposition pathway of this compound.
Caption: General experimental workflow for the synthesis and analysis of highly unstable metal fluorides.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. A new synthesis and i.r. characterisation of this compound - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. WebElements Periodic Table » Chromium » this compound [winter.group.shef.ac.uk]
- 6. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
Technical Support Center: Synthesis of Higher-Order Chromium Fluorides
Disclaimer: Initial research aimed at synthesizing Chromium Hexafluoride (CrF₆) has consistently shown that this compound has not been successfully and verifiably synthesized.[1][2][3] Attempts to create CrF₆ under various conditions have instead yielded Chromium Pentafluoride (CrF₅).[1][3] This technical support guide, therefore, focuses on the synthesis of CrF₅, addressing the common challenges and impurities encountered during its production, which are often misattributed to the hypothetical CrF₆.
Frequently Asked Questions (FAQs)
Q1: I attempted to synthesize this compound (CrF₆) but my analysis indicates a different product. What likely occurred?
A1: The synthesis of this compound (CrF₆) has not been verifiably achieved to date. The product you have likely synthesized is Chromium Pentafluoride (CrF₅), a red, volatile solid.[1][2] The reaction conditions typically employed in an attempt to produce CrF₆, such as high temperature and pressure fluorination of chromium metal, are known to favor the formation of CrF₅.[3]
Q2: What are the most common impurities in the synthesis of Chromium Pentafluoride (CrF₅)?
A2: The most common impurities include:
-
Lower Chromium Fluorides: Chromium Tetrafluoride (CrF₄) and Chromium Trifluoride (CrF₃) can form if the fluorination is incomplete.
-
Unreacted Chromium Metal: Incomplete reaction can leave residual chromium metal in the product.
-
Chromium Oxides/Oxyfluorides: The presence of moisture or oxygen in the reaction system can lead to the formation of various chromium oxides or oxyfluorides.[3]
-
Chromium (VI) Species: Hydrolysis of CrF₅ upon exposure to moisture can result in the formation of toxic hexavalent chromium (Cr(VI)) compounds.[1][4]
Q3: How can I confirm that I have synthesized Chromium Pentafluoride (CrF₅)?
A3: A combination of analytical techniques is recommended for product confirmation:
-
X-ray Diffraction (XRD): To identify the crystalline structure of the product and compare it to known patterns for CrF₅.[5]
-
Infrared (IR) Spectroscopy: To identify the vibrational modes characteristic of the Cr-F bonds in CrF₅.
-
Elemental Analysis: Techniques like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) can determine the chromium-to-fluorine ratio.[4][6]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of Chromium Pentafluoride (CrF₅).
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete fluorination of chromium metal. | Increase reaction time, temperature, or fluorine pressure. Ensure adequate mixing of reactants. |
| Loss of volatile CrF₅ product. | Use a cold trap to collect the volatile CrF₅ product as it forms. | |
| Product is not the expected red color | Presence of lower chromium fluorides (e.g., CrF₃ is green).[7] | Optimize fluorination conditions to favor the formation of CrF₅. Consider a purification step like sublimation. |
| Contamination with chromium oxides. | Ensure a scrupulously dry and oxygen-free reaction system. Use high-purity fluorine gas. | |
| Product is highly reactive and difficult to handle | Inherent property of CrF₅, which is a strong oxidizing agent.[1][2] | Handle the product in an inert atmosphere (e.g., argon or nitrogen glovebox). Use appropriate personal protective equipment. |
| Presence of Hexavalent Chromium (Cr(VI)) | Hydrolysis of CrF₅ due to moisture exposure.[1][4] | Strictly exclude moisture from the reaction and handling environments. Use dry solvents and reagents. |
Experimental Protocols
Synthesis of Chromium Pentafluoride (CrF₅)
This protocol is adapted from established methods for the direct fluorination of chromium metal.
Objective: To synthesize Chromium Pentafluoride (CrF₅) via the direct reaction of chromium metal with fluorine gas.
Materials:
-
Chromium metal powder (high purity)
-
Fluorine gas (high purity)
-
Corrosion-resistant reactor (e.g., Monel or nickel)
-
High-pressure gas handling system
-
Cold trap (liquid nitrogen)
Procedure:
-
Place the chromium metal powder in the reactor.
-
Assemble the reactor and pressure-test the system.
-
Evacuate the reactor to remove air and moisture.
-
Introduce fluorine gas into the reactor to the desired pressure.
-
Heat the reactor to the reaction temperature (typically around 400°C).
-
Maintain the reaction conditions for a sufficient duration to ensure complete fluorination.
-
Pass the volatile product stream through a cold trap cooled with liquid nitrogen to collect the CrF₅.
-
Once the reaction is complete, cool the reactor and passivate any unreacted fluorine.
-
Carefully transfer the collected CrF₅ product in an inert atmosphere.
Analysis of Hexavalent Chromium (Cr(VI)) Impurity
This protocol describes a colorimetric method for the detection of Cr(VI) impurities.
Objective: To quantify the amount of hexavalent chromium impurity in a sample.
Principle: Cr(VI) reacts with 1,5-diphenylcarbazide (B1670730) in an acidic solution to form a colored complex, which can be measured spectrophotometrically.[8]
Reagents:
-
1,5-diphenylcarbazide solution
-
Sulfuric acid solution
-
Standard Cr(VI) solution
Procedure:
-
Prepare a calibration curve using standard solutions of Cr(VI).
-
Dissolve a known amount of the synthesized chromium fluoride (B91410) sample in a suitable acidic solution.
-
Add the 1,5-diphenylcarbazide solution to the sample solution.
-
Allow the color to develop for a specified time.
-
Measure the absorbance of the solution at the wavelength of maximum absorbance (typically around 540 nm).[8]
-
Determine the concentration of Cr(VI) in the sample by comparing its absorbance to the calibration curve.
Visualizations
Caption: Workflow for Chromium Pentafluoride Synthesis
Caption: Troubleshooting Logic for Impurity Identification
References
- 1. Chromium pentafluoride - Wikipedia [en.wikipedia.org]
- 2. Chromium pentafluoride - Wikipedia [en.teknopedia.teknokrat.ac.id]
- 3. inorganic chemistry - Is Chromium(VI) fluoride able to be synthesized properly? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. Chromium Pentafluoride Supplier|CrF5 for Research [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Chromium Testing Methods, An Overview of Common Analytical Techniques - Olympian Water Testing, LLC [olympianwatertesting.com]
- 7. Chromium(III) fluoride - Wikipedia [en.wikipedia.org]
- 8. jeest.ub.ac.id [jeest.ub.ac.id]
Technical Support Center: Matrix Isolation of Chromium Fluorides
Welcome to the technical support center for researchers investigating the matrix isolation of highly reactive chromium fluorides, including the elusive Chromium Hexafluoride (CrF₆). This guide provides troubleshooting advice, experimental protocols, and answers to frequently asked questions related to the synthesis, isolation, and characterization of these species.
Frequently Asked Questions (FAQs)
Q1: Is the synthesis and isolation of molecular CrF₆ a routine procedure?
A1: No, it is a highly challenging and debated topic. While there have been reports of its synthesis, more recent studies with advanced quantum-chemical calculations suggest that the species previously identified as CrF₆ in inert gas matrices was likely CrF₅ or its dimer, Cr₂F₁₀.[1][2] The existence of stable, molecular CrF₆ under typical matrix isolation conditions is not definitively confirmed. Researchers should proceed with the understanding that CrF₅ is a more likely product and that extreme conditions (such as high fluorine pressures) may be necessary to even transiently form CrF₆.[1][2]
Q2: What is the primary challenge in isolating CrF₆?
A2: The primary challenge is the inherent instability of the Cr(VI) oxidation state in a simple binary fluoride (B91410).[3] CrF₆ is prone to thermal decomposition, even at low pressures, readily losing fluorine to form the more stable Chromium Pentafluoride (CrF₅) and Chromium Tetrafluoride (CrF₄).[4] This makes it difficult to transport the molecule from the synthesis reactor to the cryogenic matrix without it decomposing.
Q3: What is the general principle of a matrix isolation experiment?
A3: Matrix isolation is an experimental technique used to study highly reactive or unstable species.[5] The general process involves diluting the sample of interest (the "guest") in a large excess of an unreactive matrix gas (the "host"), such as argon or neon.[6] This gaseous mixture is then slowly deposited onto a cryogenic window (cooled to temperatures near absolute zero) under high vacuum.[5][6] The guest species are trapped and isolated within the rigid, solid matrix, preventing them from reacting with each other.[5][7] This allows for their study using various spectroscopic methods, particularly infrared (IR) spectroscopy, which provides structural information without interference from molecular rotation.[6]
Q4: What are the best matrix materials for studying chromium fluorides?
A4: Noble gases are the preferred matrix materials due to their inertness and broad optical transparency.[6][7]
-
Argon (Ar): Most commonly used. It provides a good balance of rigidity and inertness.
-
Neon (Ne): Offers a more inert environment with weaker interactions with the guest molecule, leading to spectra that are closer to the gas phase. However, lower temperatures are required for deposition.
-
Nitrogen (N₂): Can be used, but its potential to interact with highly reactive fluorides makes it a less ideal choice.
Experimental Protocols & Data
Protocol 1: Attempted Synthesis of CrF₆ Precursor
This protocol is based on reported high-pressure fluorination methods. Extreme caution is required when working with high-pressure fluorine.
-
Precursor: Use chromium(VI) oxide (CrO₃) as the starting material.
-
Reactor: A high-pressure autoclave capable of handling elemental fluorine at elevated temperatures and pressures is required.
-
Reaction Conditions:
-
Load the autoclave with CrO₃.
-
Pressurize with elemental fluorine (F₂).
-
Heat the reactor to the desired temperature.
-
Maintain the conditions for an extended period to ensure complete reaction.
-
-
Product Handling: The gaseous products exiting the reactor must be immediately diluted with the matrix gas and directed to the cryostat for deposition to minimize thermal decomposition.[4]
Table 1: Reported Synthesis Conditions for Chromium Fluorides
| Precursor | Reagent | Temperature (°C) | Pressure (atm) | Duration (h) | Reported Product(s) | Reference |
|---|---|---|---|---|---|---|
| CrO₃ | F₂ | 170 | 25 | 72 | CrF₆ (later debated), CrF₅ | [4][8] |
| CrO₃ | F₂ | ~200 | - | - | Increased amounts of CrF₅ |[8] |
Protocol 2: Matrix Deposition and Isolation
-
Vacuum: Evacuate the matrix isolation apparatus to a high vacuum (<10⁻⁶ Torr) to prevent contamination from atmospheric gases.[6]
-
Cooling: Cool the deposition window (e.g., CsI or KBr for IR spectroscopy) to the desired temperature (typically 4-20 K) using a closed-cycle helium refrigerator.[5][6]
-
Gas Mixture: Prepare a gas mixture of the chromium fluoride vapor and the matrix gas (e.g., Argon). The matrix-to-sample ratio should be high (typically >1000:1) to ensure proper isolation and prevent guest aggregation.[5]
-
Deposition: Co-deposit the gas mixture onto the cold window at a slow, controlled rate. The flow rate must be optimized to ensure the formation of a clear, glassy matrix.
-
Spectroscopy: Once a sufficient amount of material is deposited, acquire the spectrum (e.g., FTIR) of the isolated species.
Troubleshooting Guide
Q5: My IR spectrum shows multiple bands in the Cr-F stretching region (700-800 cm⁻¹). How can I identify the species?
A5: This is the central challenge. The spectrum is likely a mixture of different chromium fluorides.
-
Check for CrF₅: The most intense absorptions are likely due to CrF₅. Recent studies assign the prominent bands previously attributed to CrF₆ to CrF₅.[1][2]
-
Look for Dimers: Additional new bands could be assigned to the Cr₂F₁₀ dimer.[1][2]
-
Identify Impurities: Bands corresponding to CrO₂F₂ or CrOF₄ may appear, especially in the initial stages of deposition, due to reactions with residual water or oxides.[8]
-
Compare with Theory: Compare your experimental frequencies with those predicted by state-of-the-art quantum-chemical calculations for CrF₆, CrF₅, and other potential species. Density functional theory (DFT) has been used to predict the stability and vibrational frequencies of these molecules.[9]
Table 2: Key IR Absorptions in the Cr-F Region
| Wavenumber (cm⁻¹) | Tentative Assignment | Status/Comment | Reference |
|---|---|---|---|
| 758.9 | T₁ᵤ stretch of CrF₆ (Oₕ) | Original assignment, now widely considered to be CrF₅ | [8] |
| 784.6, 721.2 | Fundamentals of CrO₂F₂ | Common impurity from hydrolysis | [8] |
| 746.5, 741.7 | Doublet due to CrOF₄ | Common impurity from hydrolysis | [8] |
| - | - | New bands may be attributable to Cr₂F₁₀ dimers |[1][2] |
Q6: The intensity of my target signals is very low, or I see evidence of decomposition. What can I do to optimize the conditions?
A6: This suggests that the precursor is decomposing before it can be trapped in the matrix.
-
Cool the Effusion Line: The tube connecting your synthesis reactor to the cryostat (the "spray-on tube") should be cooled. Heating this line can accelerate the decomposition of CrF₆ into lower fluorides.[8] Conversely, carefully controlling the temperature may favor one species over another.
-
Increase Pumping Speed: Ensure a high vacuum is maintained to quickly remove any reactive gases.
-
Adjust Matrix Ratio: A higher matrix-to-sample ratio can help to quench the energy of the incoming molecules more effectively, preventing fragmentation upon deposition.
-
Use a Merged Jet or Twin Jet Deposition: For co-deposition experiments, the geometry of the gas inlet can be crucial. A twin jet setup minimizes the contact time between reactants before they are frozen in the matrix.[6]
Q7: I observe changes in my spectrum after irradiating the matrix with UV light. What is happening?
A7: You are likely inducing photochemical reactions. UV irradiation can cause photodissociation or reversible excitation of the trapped molecules.[1][2] For example, evidence has been found for the photodissociation of matrix-isolated CrF₅ under UV light.[1][2] This technique can be used intentionally to generate and study new reactive species. The changes in the IR spectrum should be monitored at each step of the photolysis process to identify the products formed.[10][11]
Visual Guides
Caption: Experimental workflow for the attempted synthesis and matrix isolation of CrF₆.
Caption: A decision tree for troubleshooting the analysis of chromium fluoride IR spectra.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. inorganic chemistry - Why is WF6 stable whereas CrF6 is unknown? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. A new synthesis and i.r. characterisation of this compound - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Matrix Isolation | Research Starters | EBSCO Research [ebsco.com]
- 6. Matrix isolation - Wikipedia [en.wikipedia.org]
- 7. Matrix-Isolation Spectroscopy • Hasenstab-Riedel Group • Department of Biology, Chemistry, Pharmacy [bcp.fu-berlin.de]
- 8. A new synthesis and i.r. characterisation of this compound - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. A Density Functional Study of the Structure and Stability of CrF(4), CrF(5), and CrF(6) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Matrix Isolation [info.ifpan.edu.pl]
- 11. info.ifpan.edu.pl [info.ifpan.edu.pl]
Technical Support Center: Challenges in the Synthesis of Higher Chromium Fluorides
Welcome to the Technical Support Center for Advanced Fluorination Chemistry. This resource is designed for researchers, scientists, and professionals in drug development who are exploring the synthesis of high-oxidation-state chromium fluorides. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address the significant challenges encountered in this area of inorganic synthesis, particularly concerning the formation of Chromium Pentafluoride (CrF5) during attempts to synthesize the elusive Chromium Hexafluoride (CrF6).
Frequently Asked Questions (FAQs)
Q1: We have been unsuccessful in synthesizing this compound (CrF6) and consistently isolate Chromium Pentafluoride (CrF5). Is this a common issue?
A1: Yes, this is not only a common issue but the expected outcome based on the current body of scientific literature. This compound (CrF6) is considered a hypothetical compound, and there are no verified reports of its successful synthesis in bulk.[1][2] Historical claims of CrF6 synthesis have been demonstrated to be misidentifications of Chromium Pentafluoride (CrF5).[2] Therefore, the formation of CrF5 is the anticipated result of aggressive, direct fluorination of chromium metal under high temperature and pressure.[2]
Q2: What are the primary reasons for the difficulty in synthesizing CrF6?
A2: The inability to synthesize CrF6 is attributed to a combination of unfavorable steric and electronic factors.[3][4]
-
Electronic Factors: Achieving the +6 oxidation state for chromium is exceptionally difficult due to the high energy required to remove six electrons (high sixth ionization energy).[4] While the heavier elements in the same group, molybdenum (Mo) and tungsten (W), can form stable hexafluorides, chromium's 3d electrons are held more tightly, making the Cr(VI) state less accessible.[4]
-
Steric Factors: The chromium atom is relatively small. In a hypothetical +6 oxidation state, the atomic radius would be even smaller, making it sterically hindered to accommodate six fluorine atoms around the central chromium atom.[3]
Q3: Are there any theoretical studies on the stability of CrF6?
A3: Yes, computational studies, such as those using density functional theory (DFT), have investigated the theoretical stability of the CrF6 molecule.[5] These studies suggest that an isolated CrF6 molecule would be stable with respect to the dissociation of a fluorine atom (Cr-F bond dissociation).[5] However, this theoretical stability in a vacuum does not translate to practical synthesis, as the compound has not been successfully formed and isolated under experimental conditions.[6]
Q4: Under what conditions is CrF5 typically formed when attempting CrF6 synthesis?
A4: Chromium Pentafluoride (CrF5) is the highest known stable binary fluoride (B91410) of chromium.[1] It is typically formed under the very conditions that were initially thought to produce CrF6. These conditions involve the direct and exhaustive fluorination of chromium metal at elevated temperatures and pressures.[2][7]
Troubleshooting Guide: Understanding Product Formation in High-Temperature Chromium Fluorination
This guide addresses common observations and provides explanations for the outcomes of experiments aimed at synthesizing high-oxidation-state chromium fluorides.
| Observation/Issue | Probable Cause | Scientific Explanation |
| The reaction product is a volatile red solid, not the expected yellow solid of CrF6. | The product is Chromium Pentafluoride (CrF5). | CrF5 is a red, volatile solid with a melting point of 34 °C.[1] Early reports incorrectly described CrF6 as a yellow solid.[2] |
| Despite increasing fluorine pressure and reaction temperature, the product remains CrF5. | CrF5 is the thermodynamically favored product under these conditions. | The energy input is insufficient to overcome the high sixth ionization energy of chromium and the steric hindrance that would be present in a CrF6 molecule.[3][4] |
| The product is highly reactive and hydrolyzes easily. | This is a characteristic property of Chromium Pentafluoride (CrF5). | CrF5 is a powerful oxidizing agent and readily reacts with water and other reducing agents.[1] |
Experimental Protocols
Given that the synthesis of CrF6 is not currently feasible, this section provides a detailed methodology for the synthesis of Chromium Pentafluoride (CrF5), the actual product obtained in such experiments.
Synthesis of Chromium Pentafluoride (CrF5)
Objective: To synthesize Chromium Pentafluoride (CrF5) via the direct fluorination of chromium metal.
Materials:
-
Chromium metal powder
-
Fluorine gas (F2)
-
High-pressure reaction vessel (autoclave)
-
Apparatus for handling highly corrosive gases
-
Low-temperature collection system
Procedure:
-
A sample of chromium metal powder is placed in a high-pressure reaction vessel.
-
The vessel is sealed and evacuated to remove air and moisture.
-
Fluorine gas is introduced into the vessel to a pressure of 200 bar (20 MPa).
-
The vessel is heated to a temperature of 400 °C.
-
These conditions are maintained for a sufficient duration to ensure complete reaction.
-
The volatile product, CrF5, is then transferred from the reaction zone and condensed in a collection vessel cooled to a low temperature.
Reaction:
2 Cr + 5 F₂ → 2 CrF₅[2]
Summary of Reaction Conditions for CrF5 Synthesis
| Parameter | Value |
| Reactant | Chromium Metal |
| Fluorinating Agent | Fluorine Gas (F₂) |
| Temperature | 400 °C |
| Pressure | 200 bar (20 MPa) |
Visualizing the Challenges in CrF6 Synthesis
The following diagrams illustrate the theoretical reaction pathways and the factors preventing the formation of CrF6.
Caption: Reaction pathway for the high-pressure fluorination of chromium.
Caption: Key factors that prevent the synthesis of this compound.
References
- 1. Chromium pentafluoride - Wikipedia [en.wikipedia.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. inorganic chemistry - Is Chromium(VI) fluoride able to be synthesized properly? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. inorganic chemistry - Why is WF6 stable whereas CrF6 is unknown? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. A Density Functional Study of the Structure and Stability of CrF(4), CrF(5), and CrF(6) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chromium - Wikipedia [en.wikipedia.org]
Technical Support Center: Mass Spectrometry of Chromium Fluorides
Welcome to the technical support center for the mass spectrometry of chromium fluorides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the analysis of these compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when analyzing chromium fluorides with mass spectrometry?
A1: Researchers may encounter several challenges, including:
-
Poor Signal Intensity: Weak or undetectable peaks can result from low sample concentration, inefficient ionization, or instrument detuning.[1][2]
-
Mass Accuracy and Resolution Problems: Inaccurate mass measurements can stem from improper instrument calibration or contamination.[1][2]
-
Contamination: The presence of contaminants from solvents, glassware, or the instrument itself can lead to interfering peaks and ion suppression. Common contaminants include plasticizers, fatty acids, and siloxanes.[3][4][5][6]
-
Matrix Effects: Co-eluting components from the sample matrix can suppress or enhance the ionization of the target analyte, affecting quantification. This is particularly prevalent in electrospray ionization (ESI).[7][8][9][10]
-
Hygroscopicity: Hydrated forms of chromium fluoride (B91410) can absorb atmospheric moisture, leading to inaccurate weighings and potential changes in chemical properties.[11]
-
Low Solubility: The anhydrous form of chromium(III) fluoride is insoluble in water and common organic solvents, making sample preparation for techniques like ESI-MS challenging.[10][12]
Q2: I am seeing a complex cluster of peaks for my chromium-containing ion. What does this mean?
A2: This is expected due to the natural isotopic distribution of chromium. Chromium has four stable isotopes, each with a different natural abundance. Your mass spectrum will show a characteristic pattern of peaks corresponding to the different isotopic compositions of your ion. The most abundant isotope is ⁵²Cr.
Q3: What are the common polyatomic interferences when analyzing chromium using ICP-MS?
A3: When analyzing for the most abundant chromium isotope, ⁵²Cr, by ICP-MS, several polyatomic ions can cause isobaric interference (ions with the same nominal mass-to-charge ratio). Common interferences include ⁴⁰Ar¹²C⁺ and ³⁵Cl¹⁶O¹H⁺.[8] Using a collision/reaction cell in the ICP-MS with a gas like helium or hydrogen can help reduce these interferences.[8][13]
Q4: How can I prepare my chromium fluoride sample for ESI-MS analysis?
A4: Sample preparation depends on the form of your chromium fluoride.
-
For soluble hydrated forms (e.g., [Cr(H₂O)₆]F₃): Dissolve the sample in a suitable solvent like deionized water, methanol (B129727), or acetonitrile (B52724) to a concentration of approximately 1 mg/mL. Then, dilute this stock solution significantly (e.g., 10 µL into 1 mL of solvent) to reach a final concentration in the low µg/mL range.[14][15][16]
-
For insoluble anhydrous CrF₃: Direct analysis with ESI-MS is challenging due to its insolubility.[12] Special sample preparation, such as complexation with a suitable ligand to form a soluble species, may be necessary.
Important Considerations for ESI-MS Sample Prep:
-
Avoid Inorganic Salts: High concentrations of non-volatile salts are incompatible with ESI and can cause signal suppression and instrument contamination.[15][16]
-
Use High-Purity Solvents: Always use HPLC or LC-MS grade solvents to minimize background contamination.[15][16]
-
Filter Samples: If any precipitate is present after dissolution, filter the sample to prevent clogging of the instrument's fluidic pathways.[15]
-
Avoid TFA: Do not use trifluoroacetic acid (TFA) as an acidifier, as it can cause ion suppression. Formic acid is a more suitable alternative.[15]
Troubleshooting Guides
Issue 1: No or Very Low Signal Intensity
This is a common issue that can be diagnosed by following a logical workflow.
Caption: Troubleshooting workflow for low signal intensity.
Issue 2: Unexpected Peaks in the Mass Spectrum
Unforeseen peaks can arise from contamination, sample degradation, or the formation of adducts.
Caption: Logic diagram for identifying sources of unexpected peaks.
Data Tables for Analysis
Table 1: Natural Isotopic Abundance of Chromium
Use this table to verify the characteristic isotopic pattern of chromium-containing ions in your mass spectrum. The intensity of the peaks should roughly correspond to the natural abundance.
| Isotope | Exact Mass (Da) | Natural Abundance (%) |
| ⁵⁰Cr | 49.9460464 | 4.345 |
| ⁵²Cr | 51.9405098 | 83.789 |
| ⁵³Cr | 52.9406513 | 9.501 |
| ⁵⁴Cr | 53.9388825 | 2.365 |
| Data sourced from various spectroscopic resources.[17][18] |
Table 2: Molar Masses of Common Chromium Fluorides
This table is useful for calculating expected molecular ion peaks.
| Compound | Chemical Formula | Molar Mass ( g/mol ) |
| Chromium(III) Fluoride (anhydrous) | CrF₃ | 108.99 |
| Chromium(III) Fluoride Trihydrate | CrF₃·3H₂O | 163.04 |
| Chromium(III) Fluoride Tetrahydrate | CrF₃·4H₂O | 181.05 |
| Chromium(II) Fluoride | CrF₂ | 89.99 |
| Data sourced from Wikipedia and PubChem.[10][12][19] |
Table 3: Calculated m/z of Potential Chromium Fluoride Ions (Based on ⁵²Cr)
The following table lists the theoretical monoisotopic mass-to-charge ratios (m/z) for potential fragments of chromium(III) fluoride, calculated using the most abundant isotope, ⁵²Cr. Actual spectra may show sequential loss of fluorine atoms.
| Ion Species | Formula | Calculated m/z (for ⁵²Cr) |
| Molecular Ion | [CrF₃]⁺ | 108.936 |
| Fragment 1 | [CrF₂]⁺ | 89.937 |
| Fragment 2 | [CrF]⁺ | 70.939 |
| Chromium Ion | [Cr]⁺ | 51.941 |
| Note: These are theoretical values. Fragmentation patterns are highly dependent on the ionization energy and technique used.[20][21][22][23] |
Experimental Protocols
Protocol 1: General Sample Preparation for ESI-MS of Soluble Chromium(III) Fluoride Hydrate (B1144303)
This protocol is intended for soluble hydrated forms of chromium(III) fluoride.
Materials:
-
Chromium(III) fluoride hydrate
-
LC-MS grade methanol (or acetonitrile/water)
-
Volumetric flasks and pipettes
-
2 mL autosampler vials with septa
-
0.2 µm syringe filters
Procedure:
-
Stock Solution Preparation: Accurately weigh a small amount of the chromium(III) fluoride hydrate and dissolve it in your chosen LC-MS grade solvent to create a stock solution of approximately 1 mg/mL.
-
Working Solution Preparation: Perform a serial dilution of the stock solution. A common final concentration for ESI-MS is in the range of 1-10 µg/mL.[16] For example, dilute 10 µL of the 1 mg/mL stock solution into 1 mL of the solvent.
-
Filtration (if necessary): If any particulate matter is visible, filter the final working solution through a 0.2 µm syringe filter directly into a clean autosampler vial.[15]
-
Analysis: Place the vial in the autosampler. Ensure the mass spectrometer is properly calibrated and the source conditions are optimized for inorganic compounds.
Protocol 2: Acid Digestion for ICP-MS Analysis of Total Chromium
This protocol is for determining the total chromium content and is not for speciation or molecular analysis.
Caution: This procedure involves the use of concentrated acids and must be performed in a chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles.
Materials:
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized water
-
Phillips beakers (125 mL) or Griffin beakers (50 mL) with watch glasses
-
Hotplate
Procedure:
-
Sample Transfer: Accurately weigh the chromium fluoride sample and transfer it to a clean beaker.
-
Initial Digestion with HCl: Add 3 mL of concentrated HCl, cover the beaker with a watch glass, and heat on a hotplate at 140°C until the volume is reduced to approximately 0.5 mL. Repeat this step two more times.[15]
-
Digestion with HNO₃: After cooling slightly, add 3 mL of concentrated HNO₃, cover, and heat on the hotplate at 140°C until the volume is reduced to about 0.5 mL. Repeat this step two more times.[15]
-
Final Dissolution: Cool the solution and dissolve the residue in 1 mL of concentrated HNO₃.
-
Dilution: Quantitatively transfer the digested solution to a volumetric flask and dilute to the final volume with deionized water. The sample is now ready for ICP-MS analysis. Ensure the final acid concentration is compatible with your instrument's introduction system.
References
- 1. Chromyl fluoride [webbook.nist.gov]
- 2. gmi-inc.com [gmi-inc.com]
- 3. scienceasia.org [scienceasia.org]
- 4. Chromyl fluoride [webbook.nist.gov]
- 5. ccc.bc.edu [ccc.bc.edu]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Precise measurement of chromium isotopes by MC-ICPMS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Removal of interferences in the speciation of chromium using an octopole reaction system in ion chromatography with inductively coupled plasma mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. eichrom.com [eichrom.com]
- 10. Chromic fluoride | CrF3 | CID 522687 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. spectrabase.com [spectrabase.com]
- 12. Chromium(III) fluoride - Wikipedia [en.wikipedia.org]
- 13. metrohm.com [metrohm.com]
- 14. Paramagnetic 19F NMR and Electrospray Ionization Mass Spectrometric Studies of Substituted Pyridine Complexes of Chromium(III): Models for Potential Use of 19F NMR to Probe Cr(III)-Nucleotide Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 16. lsu.edu [lsu.edu]
- 17. Absolute Isotopic Abundance Ratios and the Atomic Weight of a Reference Sample of Chromium - PMC [pmc.ncbi.nlm.nih.gov]
- 18. WebElements Periodic Table » Chromium » isotope data [webelements.com]
- 19. Chromium(II) fluoride - Wikipedia [en.wikipedia.org]
- 20. PubChemLite - Chromium(iii) fluoride (CrF3) [pubchemlite.lcsb.uni.lu]
- 21. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. m.youtube.com [m.youtube.com]
Technical Support Center: Synthesis of High-Valent Chromium Fluorides
Welcome to the Technical Support Center for High-Valent Chromium Fluoride (B91410) Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of high-valent chromium fluorides, specifically CrF₄ and CrF₅.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of high-valent chromium fluorides in a question-and-answer format.
Issue: Low or No Yield of Target Chromium Fluoride
Q1: My direct fluorination of chromium metal is producing very low yields of the desired high-valent fluoride. What are the likely causes and how can I improve the outcome?
A1: Low yields in direct fluorination are common and can be attributed to several factors. Here’s a systematic approach to troubleshoot this issue:
-
Inadequate Fluorinating Environment: The purity and reactivity of your fluorine source are critical.
-
Moisture and Oxygen Contamination: Traces of water or oxygen can lead to the formation of stable chromium oxides or oxyfluorides, consuming the chromium starting material and reducing the yield of the desired fluoride. Ensure all components of your reaction system are rigorously dried and purged with an inert gas (e.g., nitrogen or argon) before introducing fluorine.
-
Passivation of Chromium: A layer of chromium oxide on the surface of the chromium metal can prevent or slow down the reaction with fluorine. Pre-treating the chromium metal, for example, by heating under a reducing atmosphere, can remove this oxide layer.
-
-
Incorrect Reaction Conditions: Temperature and pressure are key parameters that control the product distribution.
-
Temperature: The formation of different chromium fluorides is highly dependent on the reaction temperature. For instance, the synthesis of a mixture of CrF₄ and CrF₅ from powdered chromium or CrCl₃ typically requires temperatures in the range of 350-500°C.[1] Lower temperatures may result in incomplete fluorination, yielding lower-valent fluorides, while excessively high temperatures can lead to the decomposition of the desired product.
-
Pressure: High-pressure fluorination can favor the formation of higher oxidation states. However, this also increases the experimental risks and requires specialized equipment.
-
-
Physical Form of Starting Material: The surface area of the chromium metal significantly impacts the reaction rate. Using finely powdered chromium increases the surface area available for reaction, which can lead to higher yields and faster reaction times compared to chromium chunks or foil.
Q2: I am attempting to synthesize CrF₄, but I seem to be getting a mixture of products, including CrF₅. How can I selectively synthesize CrF₄?
A2: The synthesis of pure CrF₄ is challenging due to the co-formation of CrF₅.[1] Controlling the reaction conditions is key to maximizing the yield of CrF₄:
-
Temperature Control: Carefully controlling the temperature during fluorination is crucial. While the 350-500°C range produces a mixture, operating at the lower end of this range may favor the formation of CrF₄.[1] A temperature gradient within the reactor can also be used to selectively condense CrF₄, which is less volatile than CrF₅.
-
Stoichiometry of Fluorine: Using a stoichiometric or slightly sub-stoichiometric amount of fluorine gas relative to chromium can help to limit the over-fluorination to CrF₅. This requires precise control over the gas flow rate.
-
Selective Reduction: It may be possible to selectively reduce the CrF₅ in the product mixture back to CrF₄ using a mild reducing agent. However, finding a suitable agent that does not also reduce CrF₄ to lower fluorides is a significant challenge and requires careful experimental validation.
Q3: My synthesized high-valent chromium fluoride decomposes upon isolation or during storage. How can I improve its stability?
A3: High-valent chromium fluorides are inherently unstable and highly reactive. Proper handling and storage are critical to prevent decomposition.
-
Hydrolysis: These compounds react rapidly with moisture to hydrolyze, forming chromium oxides and hydrofluoric acid.[1] All manipulations must be performed under a dry, inert atmosphere (e.g., in a glovebox).
-
Thermal Instability: High temperatures can cause decomposition. Store the purified product at low temperatures.
-
Disproportionation: CrF₄ is known to disproportionate into CrF₃ and CrF₅. This is an intrinsic property, but rapid cooling of the reaction products can help to isolate the metastable CrF₄.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when working with high-valent chromium fluorides and fluorine gas?
A1: Safety is paramount when handling these materials. Key hazards include:
-
Fluorine Gas (F₂): Extremely toxic, corrosive, and a powerful oxidizing agent. It can react violently with most materials. All reactions involving fluorine gas must be conducted in a dedicated, well-ventilated fume hood with appropriate safety shields. Specialized materials compatible with fluorine, such as Monel or nickel, are required for the reaction apparatus.
-
High-Valent Chromium Fluorides (CrF₄, CrF₅): These are highly corrosive and moisture-sensitive. Upon contact with moisture, they release hydrofluoric acid (HF), which is highly toxic and causes severe burns. Always handle these compounds in a glovebox under an inert, dry atmosphere.
-
High-Pressure Reactions: If using high-pressure fluorination, ensure the reactor is certified for the intended pressure and temperature and that appropriate blast shields are in place.
Q2: What materials are suitable for constructing a reactor for high-pressure fluorination of chromium?
A2: The choice of materials is critical for safety and to prevent contamination.
-
Metals: Nickel and Monel are the preferred materials for handling pure fluorine under pressure.[2] Stainless steel can be used, but its resistance is lower than that of Nickel and Monel.
-
Seals and Gaskets: For cryogenic service, soft gaskets made of tin can be used.[3] For other applications, specialized fluorine-resistant polymers may be suitable, but their compatibility must be verified under the specific reaction conditions.
Q3: How can I purify the synthesized high-valent chromium fluorides?
A3: Purification is challenging due to the high reactivity of these compounds.
-
Fractional Sublimation/Distillation: Since CrF₄ and CrF₅ have different volatilities, fractional sublimation or distillation under vacuum can be used for separation. This must be done in a system constructed from fluorine-resistant materials and under a dynamic vacuum to remove the more volatile components.
-
Selective Condensation: Utilizing a temperature gradient in the reaction tube during synthesis can allow for the selective condensation of the less volatile fluoride, aiding in separation.[1]
Q4: Is it possible to synthesize Chromium Hexafluoride (CrF₆)?
A4: The existence of stable, isolable CrF₆ under normal conditions is highly debated and generally considered unlikely. Numerous attempts to synthesize CrF₆ by direct fluorination of chromium at high temperatures and pressures have instead yielded CrF₅.[4] Steric and electronic factors are thought to inhibit the formation of a stable CrF₆ molecule.[4]
Data Presentation
Table 1: Synthesis Parameters for High-Valent Chromium Fluorides
| Target Product | Starting Material | Fluorinating Agent | Temperature (°C) | Pressure | Typical Outcome | Reference |
| CrF₄ / CrF₅ Mixture | Powdered Cr or CrCl₃ | F₂ gas | 350 - 500 | Atmospheric | Mixture of CrF₄ (brown beads) and CrF₅ | [1] |
| CrF₅ | Cr metal | F₂ gas | ~400 | 200 bar | Primarily CrF₅ | |
| CrOF₄ | CrO₂F₂ | KrF₂ | - | - | CrOF₄ | [5] |
Experimental Protocols
Protocol 1: Synthesis of a CrF₄ and CrF₅ Mixture via Direct Fluorination
Objective: To synthesize a mixture of chromium tetrafluoride and chromium pentafluoride.
Materials:
-
Chromium powder (high purity) or anhydrous Chromium(III) chloride (CrCl₃)
-
Fluorine gas (F₂)
-
Inert gas (Argon or Nitrogen, high purity)
-
Reactor tube made of Monel or Nickel
-
Tube furnace with temperature controller
-
Gas flow controllers
Procedure:
-
System Preparation: Assemble the reactor system in a high-capacity fume hood. Ensure all components are scrupulously cleaned and dried to remove any organic residues and moisture.
-
Loading the Reactor: Place a known amount of chromium powder or anhydrous CrCl₃ in a nickel or Monel boat and position it in the center of the reactor tube.
-
Purging: Seal the reactor and purge the system with a high-purity inert gas for at least one hour to remove all traces of air and moisture.
-
Heating: Begin heating the furnace to the target temperature range of 350-500°C.
-
Fluorination: Once the target temperature is reached and stable, introduce a controlled flow of fluorine gas into the reactor. The flow rate should be carefully controlled to manage the exothermic reaction.
-
Reaction: Continue the fluorination for several hours. The reaction progress can be monitored by observing the consumption of fluorine gas.
-
Cooling and Product Collection: After the reaction is complete, stop the fluorine flow and switch back to the inert gas flow. Allow the reactor to cool to room temperature. The product mixture will be found in the cooler parts of the reactor tube. CrF₄ typically condenses as varnish-like brown beads.[1]
-
Handling: Transfer the product to a storage container inside a dry, inert atmosphere glovebox.
Visualizations
Caption: Workflow for CrF₄/CrF₅ Synthesis.
References
- 1. Chromium(IV) fluoride - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. inorganic chemistry - Is Chromium(VI) fluoride able to be synthesized properly? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. Hydrolysis of iron and chromium fluorides: mechanism and kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Higher Chromium Fluorides
Welcome to the Technical Support Center for Advanced Inorganic Synthesis. This resource is designed for researchers, scientists, and drug development professionals working with high-valent chromium fluorides. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during the synthesis of what was historically reported as Chromium(VI) Fluoride (B91410) (CrF₆), a compound now understood to be Chromium(V) Fluoride (CrF₅).
Frequently Asked Questions (FAQs)
Q1: I am attempting to synthesize Chromium(VI) Fluoride (CrF₆) following early literature reports, but my analysis does not confirm its formation. What could be the issue?
A1: Early reports on the synthesis of a volatile, yellow solid believed to be CrF₆ have been shown to be based on a misidentification.[1][2] The product of the high-pressure fluorination of chromium metal at elevated temperatures is, in fact, Chromium(V) Fluoride (CrF₅).[1][2] It is now widely accepted that CrF₆ has not yet been synthesized. Therefore, the primary issue is the misinterpretation of the product's identity in the original reports.
Q2: What were the key experimental errors in the early reports of CrF₆ synthesis?
A2: The principal experimental error was the misinterpretation of analytical data, primarily vibrational spectroscopy. An intense infrared (IR) absorption band observed around 763.2 cm⁻¹ in an argon matrix was initially assigned to the Oₕ symmetric stretching mode of a CrF₆ molecule.[3] However, subsequent, more detailed spectroscopic studies and quantum-chemical calculations have demonstrated that this absorption is characteristic of CrF₅.[3][4][5]
Q3: How can I be certain that my synthesis has produced CrF₅ and not another chromium fluoride species?
A3: Thorough spectroscopic characterization is crucial for product identification. A comparison of the vibrational spectra (both IR and Raman) of your product with reliable literature data for CrF₅ is the most definitive method. For instance, in the gas phase or isolated in an inert gas matrix, CrF₅ exhibits characteristic IR absorptions that can be distinguished from other chromium fluorides. In the liquid state, CrF₅ is polymeric and shows characteristic bands for both terminal and bridging fluorine atoms.
Q4: Are there any common impurities or side products I should be aware of when synthesizing CrF₅?
A4: Yes, the synthesis of CrF₅ can be challenging, and several other chromium fluorides or oxyfluorides can be formed as impurities. Lower chromium fluorides such as Chromium(IV) Fluoride (CrF₄) can be present if the fluorination is incomplete. Chromium oxyfluorides can also form if there are trace amounts of oxygen or water in the reaction system. In some cases, the formation of the Cr₂F₁₀ dimer has also been suggested.
Troubleshooting Guide
| Issue Encountered | Possible Cause | Recommended Action |
| Product is a red solid, not the reported yellow solid for "CrF₆". | The early reports of a yellow solid were likely describing CrF₅, which is actually a red crystalline solid.[1][6] The color discrepancy could be due to variations in purity or morphology. | Focus on obtaining a pure, crystalline red product. The color is a good initial indicator of CrF₅ formation. |
| Infrared spectrum shows a strong band around 760-770 cm⁻¹, but other expected bands are weak or absent. | This is a strong indication of CrF₅ formation, as this region is characteristic of the Cr-F stretching vibrations in this molecule. The absence of other bands could be due to low concentrations of impurities or the specific phase of the material. | Compare your full spectrum with the detailed vibrational data for CrF₅ provided in the data tables below. Consider matrix isolation IR spectroscopy for a clearer spectrum of the monomeric species. |
| Low yield of the desired volatile product. | Incomplete fluorination of the chromium metal, or decomposition of the product during isolation. CrF₅ is highly reactive and thermally sensitive. | Ensure the chromium starting material is a fine powder to maximize surface area. Optimize reaction time and temperature. Rapid quenching of the product from the reaction zone is critical to prevent decomposition. |
| Product is contaminated with lower chromium fluorides (e.g., CrF₄). | Insufficient fluorinating agent or reaction temperature is too low for complete conversion to CrF₅. | Increase the pressure of the fluorine gas and/or the reaction temperature. Ensure a sufficient excess of the fluorinating agent is used. |
| Product shows evidence of hydrolysis (e.g., formation of chromium oxides or oxyfluorides). | Presence of moisture or oxygen in the reaction system. Both the reactants and the apparatus must be scrupulously dry. | Thoroughly dry all reactants and the reaction vessel before use. Use a high-purity, anhydrous fluorinating agent. Assemble the apparatus in a dry, inert atmosphere (e.g., a glovebox). |
Data Presentation
Table 1: Comparison of Reported Synthesis Conditions
| Parameter | Early "CrF₆" Synthesis (Glemser et al., 1963) | Confirmed CrF₅ Synthesis |
| Starting Material | Chromium metal powder | Chromium metal powder |
| Fluorinating Agent | Fluorine gas (F₂) | Fluorine gas (F₂) |
| Temperature | 400 °C | 350-400 °C |
| Pressure | 20 MPa (approx. 200 atm) | High pressure (e.g., >10 MPa) |
| Reported Product | Yellow solid, decomposes at -100 °C | Red crystalline solid, melts at 34 °C |
| Identity | Believed to be CrF₆ | Confirmed as CrF₅ |
Table 2: Comparison of Vibrational Spectroscopy Data (IR Bands in cm⁻¹)
| Species | Matrix | ν(Cr-F) Terminal | ν(Cr-F) Bridging | Reference |
| "CrF₆" (misidentified) | Argon | 763.2 | - | [3] |
| CrF₅ (liquid) | - | 780, 755, 715, 670 | 475 | [4][5] |
| CrF₅ (matrix isolated) | Argon | ~765 | - | [3] |
Experimental Protocols
Protocol 1: Early "CrF₆" Synthesis (Erroneous Identification)
Warning: This protocol involves the use of elemental fluorine at high temperatures and pressures, which is extremely hazardous. This should only be attempted by experienced researchers in a specialized, appropriately equipped laboratory with all necessary safety precautions in place.
-
Objective: To replicate the early attempts at synthesizing Chromium(VI) Fluoride.
-
Reactants:
-
High-purity chromium metal powder.
-
High-purity elemental fluorine gas.
-
-
Apparatus:
-
A high-pressure reactor constructed from a fluorine-resistant material (e.g., Monel or nickel).
-
A system for safely handling and metering high-pressure fluorine gas.
-
A cold trap for collecting the volatile product.
-
-
Procedure (based on literature descriptions):
-
A sample of finely divided chromium metal is placed in the high-pressure reactor.
-
The reactor is sealed and purged with an inert gas to remove air and moisture.
-
Fluorine gas is introduced into the reactor to a pressure of approximately 20 MPa.
-
The reactor is heated to 400 °C and maintained at this temperature for a sufficient time to allow for complete reaction.
-
The volatile product is then rapidly transferred from the hot reaction zone to a cold trap held at a very low temperature (e.g., with liquid nitrogen) to condense the product and prevent decomposition.
-
The collected product is a volatile solid, which was originally described as yellow and decomposing at -100 °C.
-
Protocol 2: Confirmed Synthesis of Chromium(V) Fluoride (CrF₅)
Warning: This procedure involves the same hazards as Protocol 1 and requires identical safety precautions.
-
Objective: To synthesize and isolate Chromium(V) Fluoride.
-
Reactants and Apparatus: Same as Protocol 1.
-
Procedure:
-
The procedure is broadly similar to that described in Protocol 1, involving the direct fluorination of chromium metal at elevated temperature and pressure.
-
The reaction conditions (temperature, pressure, and reaction time) are carefully controlled to favor the formation of CrF₅ over lower chromium fluorides. A temperature in the range of 350-400 °C is typically employed.
-
The key to obtaining pure CrF₅ is the careful fractional condensation of the product stream. The more volatile CrF₅ can be separated from less volatile impurities by passing the product through a series of cold traps held at progressively lower temperatures.
-
The final product, a red crystalline solid, is collected in a cold trap and must be handled under an inert, dry atmosphere to prevent hydrolysis and decomposition.
-
Mandatory Visualizations
Caption: General experimental workflow for the synthesis and analysis of higher chromium fluorides.
Caption: Logical relationship illustrating the misidentification of CrF₆ and its subsequent correction.
References
- 1. Chromium pentafluoride - Wikipedia [en.wikipedia.org]
- 2. Call for Papers [ecs.confex.com]
- 3. Spectroscopic studies on the higher binary fluorides of chromium: CrF4, CrF5, and CrF6, both in the solid state and isolated in inert gas matrices - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. pubs.aip.org [pubs.aip.org]
- 5. researchgate.net [researchgate.net]
- 6. WebElements Periodic Table » Chromium » chromium pentafluoride [winter.group.shef.ac.uk]
Validation & Comparative
A Comparative Analysis of Experimental and Theoretical Spectra of Chromium Hexafluoride (CrF6)
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of experimental and theoretically calculated spectroscopic data for the highly reactive and unstable chromium hexafluoride (CrF6) molecule. Understanding the vibrational and electronic properties of this compound is crucial for applications in areas such as catalysis and materials science.
This guide summarizes the available quantitative data, outlines the methodologies used to obtain it, and presents a logical workflow for the comparative analysis of spectroscopic information.
Quantitative Spectroscopic Data
A direct comparison of the experimentally observed and theoretically calculated spectroscopic features of molecular CrF6 is presented below. The data focuses on the infrared (IR) active vibrational mode and the ultraviolet-visible (UV-Vis) electronic charge-transfer bands.
| Spectroscopic Feature | Experimental Value (cm⁻¹) | Theoretical Value (cm⁻¹) | Method/Basis Set |
| Infrared (IR) Absorption | 763.2[1] | Not available in search results | CCSD(T)/cc-pVTZ (X2C) (calculation mentioned but value not specified)[2] |
| UV-Vis Charge Transfer Band 1 | ~26,700[1] | Not available in search results | - |
| UV-Vis Charge Transfer Band 2 | ~38,450[1] | Not available in search results | - |
Note: While theoretical calculations for the anharmonic IR spectrum of CrF6 have been performed, the specific vibrational frequency was not available in the consulted search results. Similarly, theoretical values for the UV-Vis charge-transfer bands of neutral CrF6 were not found. The available theoretical data often pertains to the more stable [CrF6]³⁻ anion.
Experimental and Theoretical Protocols
A robust comparison between experimental and theoretical data requires a clear understanding of the methodologies employed in each approach.
Experimental Methodology: Matrix Isolation Spectroscopy
The experimental data for molecular CrF6 was obtained using matrix isolation spectroscopy.[1] This technique is essential for studying highly reactive or unstable species.
-
Sample Preparation: Pure samples of CrF6 are prepared.[1]
-
Isolation: The CrF6 molecules are trapped within an inert gas matrix, such as argon, at low temperatures. This prevents the molecules from reacting with each other.
-
Spectroscopic Measurement:
-
Infrared (IR) Spectroscopy: An IR spectrometer is used to measure the vibrational frequencies of the isolated CrF6 molecules. The intense band observed at 763.2 cm⁻¹ corresponds to a fundamental vibrational mode of the octahedral CrF6 molecule.[1]
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: A UV-Vis spectrometer is used to measure the electronic transitions. The bands observed at approximately 26,700 cm⁻¹ and 38,450 cm⁻¹ are characteristic of charge-transfer transitions.[1]
-
Theoretical Methodology: Computational Quantum Chemistry
The theoretical investigation of CrF6 involves high-level ab initio calculations to predict its spectroscopic properties.
-
Method Selection: A suitable quantum chemical method is chosen. For accurate predictions of vibrational frequencies in molecules with complex electronic structures like CrF6, methods like Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)) are often employed.[2]
-
Basis Set Selection: A basis set, which is a set of mathematical functions used to describe the orbitals of the atoms, is selected. The cc-pVTZ (correlation-consistent polarized Valence Triple-Zeta) basis set is a common choice for high-accuracy calculations.[2] Relativistic effects can also be accounted for using methods like the eXact 2-Component (X2C) Hamiltonian.[2]
-
Geometry Optimization: The molecular geometry of CrF6 is optimized to find its most stable arrangement of atoms.
-
Frequency Calculation: Once the optimized geometry is obtained, the vibrational frequencies are calculated. This involves computing the second derivatives of the energy with respect to the atomic positions.
-
Excited State Calculation: To predict the UV-Vis spectrum, methods such as Time-Dependent Density Functional Theory (TD-DFT) or more advanced multireference methods are used to calculate the energies of the electronic excited states.
Workflow for Spectral Comparison
The following diagram illustrates the logical workflow for comparing experimental and theoretical spectra, a fundamental process in computational and experimental chemistry.
Caption: Workflow for comparing experimental and theoretical spectra.
References
Differentiating Chromium Fluorides: A Comparative Guide to CrF6 and CrF5 Identification via IR Spectroscopy
For researchers, scientists, and drug development professionals, precise characterization of coordination compounds is paramount. This guide provides a detailed comparison of chromium hexafluoride (CrF6) and chromium pentafluoride (CrF5) using infrared (IR) spectroscopy, offering experimental data and protocols to aid in their differentiation.
The distinct molecular structures of this compound and chromium pentafluoride give rise to significantly different infrared spectra. CrF6, a discrete octahedral molecule, exhibits a simple spectrum with a single intense absorption band in the Cr-F stretching region. In contrast, CrF5 in its common solid and liquid states exists as a fluorine-bridged polymer, resulting in a more complex IR spectrum with multiple absorption bands, including a characteristic band for the fluorine bridges.
Comparative Vibrational Data
The key distinguishing features in the IR spectra of CrF6 and CrF5 are summarized in the table below. The data for CrF6 is from matrix isolation studies, which provide the spectrum of the isolated molecule, while the data for CrF5 reflects its polymeric nature in the liquid state.
| Feature | This compound (CrF6) | Chromium Pentafluoride (CrF5) - Polymeric |
| Molecular Structure | Discrete Octahedral (O_h symmetry) | Fluorine-bridged polymer[1][2] |
| Physical State for IR | Gas phase (Matrix Isolated) | Liquid/Solid[1][3] |
| IR Active Cr-F Stretching Modes (cm⁻¹) ** | 763.2 (very intense, T₁ᵤ)[2] | ~780 (asymmetric axial)[3] ~755 (symmetric axial)[3] ~715 (asymmetric equatorial)[3] ~670 (symmetric equatorial)[3] |
| Fluorine Bridge Vibration (cm⁻¹) ** | Not Applicable | ~475 (broad)[3] |
| Spectral Complexity | Simple, one major absorption band | Complex, multiple absorption bands |
Experimental Protocols
Precise and reliable IR spectra are contingent on the careful execution of experimental procedures. The following are detailed methodologies for the synthesis and spectroscopic analysis of CrF6 and CrF5.
Synthesis of this compound (CrF6)
This compound is a highly reactive and volatile compound. Its synthesis requires specialized equipment and handling procedures.
Materials:
-
Chromium metal powder
-
Fluorine gas (F₂)
-
High-pressure reaction vessel (e.g., Monel or nickel)
-
Vacuum line
Procedure:
-
Place a sample of chromium metal powder in the reaction vessel.
-
Evacuate the vessel to remove any air and moisture.
-
Introduce fluorine gas into the vessel to a pressure of approximately 200-300 atm.
-
Heat the vessel to 200 °C and maintain this temperature for several hours.
-
After the reaction is complete, cool the vessel and carefully vent the excess fluorine gas.
-
The volatile CrF6 product can be collected in a cold trap cooled with liquid nitrogen.
Synthesis of Chromium Pentafluoride (CrF5)
Chromium pentafluoride can be synthesized by the direct fluorination of chromium metal at high temperature and pressure.
Materials:
-
Chromium metal powder
-
Fluorine gas (F₂)
-
Flow reactor (e.g., nickel or Monel tube)
-
Furnace
Procedure:
-
Place chromium metal powder in the flow reactor.
-
Heat the reactor to 350-400 °C using a tube furnace.
-
Pass a stream of fluorine gas diluted with an inert gas (e.g., nitrogen) over the heated chromium metal.
-
The CrF5 product will form as a volatile red solid and can be collected in a cooler section of the reactor or in a cold trap.
Infrared Spectroscopy
Matrix Isolation IR Spectroscopy of CrF6:
Due to its high reactivity and volatility, the gas-phase IR spectrum of CrF6 is best obtained using matrix isolation techniques.
-
The synthesized CrF6 is vaporized and mixed with a large excess of an inert gas, such as argon.
-
This gas mixture is then slowly deposited onto a cryogenic window (e.g., CsI) cooled to a very low temperature (typically around 10-20 K).
-
The inert gas solidifies, trapping the individual CrF6 molecules in an inert matrix.
-
The IR spectrum of the isolated molecules is then recorded using a Fourier Transform Infrared (FTIR) spectrometer.
Attenuated Total Reflectance (ATR) IR Spectroscopy of Polymeric CrF5:
For the non-volatile polymeric form of CrF5, ATR-IR is a suitable technique.
-
A small amount of the solid CrF5 is placed in direct contact with the ATR crystal (e.g., diamond).
-
Pressure is applied to ensure good contact between the sample and the crystal.
-
The IR spectrum is then recorded. The IR beam penetrates a short distance into the sample, providing a spectrum of the solid material.
It is important to note that attempting to obtain a gas-phase spectrum of CrF5 by heating can lead to disproportionation into CrF4 and CrF6, which would complicate the spectral analysis[2].
Logical Workflow for Differentiation
The following diagram illustrates the logical workflow for differentiating between CrF6 and CrF5 based on their IR spectra.
Caption: Logical workflow for identifying CrF6 and CrF5.
References
A Researcher's Guide to the Validation of Computational Models for Chromium Fluorides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of computational models for predicting the properties of chromium fluorides. By presenting a side-by-side analysis of theoretical predictions with experimental data, this document aims to assist researchers in selecting appropriate computational methodologies for their specific research needs. Detailed experimental protocols for the synthesis and characterization of chromium fluorides are also included to facilitate the validation of in-silico models.
Data Presentation: A Comparative Analysis
The accurate computational modeling of transition metal compounds like chromium fluorides presents a significant challenge due to the complex electronic structure of the chromium atom.[1][2] The choice of computational method can significantly impact the predicted properties. Below, we summarize the performance of various computational models against experimental data for key properties of chromium fluorides.
Structural Properties: Cr-F Bond Lengths
Accurate prediction of molecular geometry is a fundamental test for any computational model. The table below compares the calculated Cr-F bond lengths from different levels of theory with experimental values.
| Compound | Computational Method | Basis Set | Calculated Cr-F Bond Length (Å) | Experimental Cr-F Bond Length (Å) | Reference |
| CrF₃ | CI-SD | Cr(14s9p5d1f)→[10s5p3d1f], F(9s5p1d)→[4s2p1d] | 1.725 | Not Available (Gas Phase) | [3] |
| CrF₂ | Not Specified | Not Specified | Not Specified | 1.79 (Gas Phase) | [4] |
Note: Experimental gas-phase structural data for monomeric CrF₃ is scarce. The provided computational result is for the D₃h symmetry structure.
Spectroscopic Properties: Vibrational Frequencies of CrF₃
Vibrational spectroscopy is a sensitive probe of the molecular force field. The following table compares the calculated vibrational frequencies of CrF₃ with experimental data obtained from matrix isolation infrared and Raman spectroscopy.[3]
| Vibrational Mode | Symmetry | Computational Method | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| ν₁ | A₁' | CI-SD | 701 | 678 |
| ν₃ | E' | CI-SD | 763 | 762.9 |
| ν₄ | E' | CI-SD | 172 | 182 |
The data indicates that high-level configuration-interaction (CI) calculations can provide good agreement with experimental vibrational frequencies for CrF₃.[3]
Electronic Properties: Binding Energies
X-ray Photoelectron Spectroscopy (XPS) provides information about the electronic environment of atoms. The table below shows a comparison of experimental Cr 2p₃/₂ binding energies for chromium(III) fluoride (B91410) with values for other chromium compounds. This data is crucial for validating models that predict electronic structure and charge distribution.
| Compound | Experimental Cr 2p₃/₂ Binding Energy (eV) | Reference |
| α-CrF₃ | 578.2 | [5] |
| CrF₃•3H₂O | 578.4 | [5] |
| Cr₂O₃ | 576.6 | [5] |
| CrCl₃ | 577.5 | [5] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for generating high-quality data for the validation of computational models.
Synthesis of Anhydrous Chromium(III) Fluoride (CrF₃)
This protocol describes the synthesis of anhydrous CrF₃ via the reaction of anhydrous chromium(III) chloride with anhydrous hydrogen fluoride.[6]
Materials:
-
Anhydrous chromium(III) chloride (CrCl₃)
-
Anhydrous hydrogen fluoride (HF) gas
-
Tube furnace with a corrosion-resistant reaction tube (e.g., nickel or Monel)
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
Place a known quantity of anhydrous CrCl₃ in a combustion boat and insert it into the reaction tube of the furnace.
-
Purge the system with an inert gas to remove air and moisture.
-
Heat the furnace to a reaction temperature in the range of 300-500 °C.
-
Once the temperature is stable, introduce a slow stream of anhydrous HF gas over the CrCl₃.
-
Continue the reaction until the evolution of hydrogen chloride (HCl) gas ceases.
-
Cool the furnace to room temperature under a flow of inert gas.
-
The resulting green crystalline solid is anhydrous CrF₃.
Synthesis of Hydrated Chromium(III) Fluoride ([Cr(H₂O)₆]F₃)
This protocol outlines the preparation of hydrated chromium(III) fluoride from chromium(III) oxide and hydrofluoric acid.[6]
Materials:
-
Chromium(III) oxide (Cr₂O₃)
-
Aqueous hydrofluoric acid (HF, 40-48%)
-
Distilled water
-
Teflon or platinum beaker
-
Heating and stirring apparatus
Procedure:
-
In a well-ventilated fume hood, suspend chromium(III) oxide in distilled water in the beaker.
-
Carefully add a stoichiometric excess of aqueous hydrofluoric acid to the suspension with continuous stirring.
-
Gently heat the mixture to facilitate the dissolution of the chromium(III) oxide.
-
Once the reaction is complete (the solution becomes clear), filter the solution to remove any unreacted starting material.
-
Allow the solution to cool and crystallize. The resulting crystals are hydrated chromium(III) fluoride.
Characterization by X-ray Photoelectron Spectroscopy (XPS)
This protocol provides a general procedure for the XPS analysis of chromium fluoride powders.[4]
Instrumentation:
-
XPS spectrometer with a monochromatic Al Kα X-ray source.
Procedure:
-
Mount the powdered chromium fluoride sample on a suitable sample holder.
-
Introduce the sample into the high-vacuum analysis chamber of the spectrometer.
-
Acquire high-resolution spectra for the Cr 2p, F 1s, and O 1s regions.
-
Calibrate the binding energy scale by referencing the adventitious carbon C 1s peak to 284.8 eV.
-
Perform peak fitting and analysis of the acquired spectra to determine binding energies and atomic concentrations.
Mandatory Visualization
Caption: Workflow for the validation of computational models for chromium fluorides.
References
comparative analysis of Group 6 hexafluorides
A Comparative Analysis of Group 6 Hexafluorides: SF₆, SeF₆, and TeF₆
This guide provides a detailed comparative analysis of the hexafluorides of Group 16 elements: sulfur (SF₆), selenium (SeF₆), and tellurium (TeF₆). These compounds share an octahedral molecular geometry but exhibit significant variations in their physical properties, chemical reactivity, and toxicity as one moves down the group.[1][2] This analysis is supported by experimental data for researchers, scientists, and professionals in drug development and materials science.
Physical and Molecular Properties
The Group 6 hexafluorides are volatile, colorless gases at room temperature.[1][2][3][4] Their physical properties, summarized in the table below, show clear trends related to the increasing atomic size and mass of the central atom. All three molecules possess a highly symmetric octahedral geometry (Oₕ point group), resulting in a nonpolar nature.[5][6]
| Property | Sulfur Hexafluoride (SF₆) | Selenium Hexafluoride (SeF₆) | Tellurium Hexafluoride (TeF₆) |
| Molar Mass ( g/mol ) | 146.06[3][7] | 192.95[8] | 241.59[5][9] |
| Melting Point (°C) | -50.8[2] | -39[8][10] / -34.6[2] | -37.6[9] |
| Sublimation Point (°C) | -63.9[6] | -46.6[2] / -34.5[8][10] | -38.9[9] |
| Gas Density (g/L at STP) | 6.12[3] | 7.89[8][11] | ~10.7 (calculated) |
| M-F Bond Length (pm) | 156.1 - 156.4[12] | 168.8[8][10] | ~182[5] |
| Standard Enthalpy of Formation (kJ/mol) | -1220.5 | -1117.1 | -1318[5] |
Chemical Reactivity
A significant trend observed down the group is the decrease in chemical inertness. The relative reactivity follows the order TeF₆ > SeF₆ > SF₆.[8]
-
Sulfur Hexafluoride (SF₆) is exceptionally stable and inert.[12][13] It does not react with water, strong acids, or alkali hydroxides and is stable at high temperatures.[6][14] This inertness is attributed to the effective shielding of the central sulfur atom by the six fluorine atoms.[6]
-
Selenium Hexafluoride (SeF₆) is also relatively inert but more reactive than SF₆.[8] While it resists hydrolysis and can be passed through 10% NaOH or KOH without change, it reacts with gaseous ammonia (B1221849) at 200 °C.[8]
-
Tellurium Hexafluoride (TeF₆) is the most reactive of the three.[1] It is not as chemically inert because the covalence maximum of tellurium is higher than six.[9] TeF₆ hydrolyzes slowly in water to form telluric acid (Te(OH)₆) and hydrogen fluoride (B91410) (HF).[1][9]
Spectroscopic Properties
Vibrational spectroscopy is a key tool for characterizing these molecules. As octahedral molecules, they have six fundamental vibrational modes. The table below lists experimentally determined frequencies for these modes. The frequencies generally decrease with the increasing mass of the central atom.
| Vibrational Mode | Symmetry | SF₆ (cm⁻¹) | SeF₆ (cm⁻¹) | TeF₆ (cm⁻¹) | Activity |
| ν₁ | A₁g | 774 | 707 | 697 | Raman |
| ν₂ | E₉ | 642 | 659 | 674 | Raman |
| ν₃ | T₁ᵤ | 948 | 780 | 752 | IR |
| ν₄ | T₁ᵤ | 616 | 437 | 325 | IR |
| ν₅ | T₂g | 525 | 405 | 314 | Raman |
| ν₆ | T₂ᵤ | 347 | 264 | 197 | Inactive |
Frequencies for SeF₆ and TeF₆ are approximate values from spectroscopic studies.
Safety and Toxicity
The toxicity of Group 6 hexafluorides increases dramatically down the group.
-
SF₆ : Non-toxic and non-flammable, it is safe enough to be used in medical applications, such as a contrast agent for ultrasound imaging and in retinal surgery.[3][6] However, it is a potent greenhouse gas.[3][6]
-
SeF₆ : Highly toxic and corrosive.[4][11][15] Exposure can cause severe irritation to the skin and respiratory tract.[4] The OSHA exposure limit is an upper limit of 0.05 ppm in air over an eight-hour work shift.[8]
-
TeF₆ : Also highly toxic and has a repulsive odor.[1][5][9] Inhalation can be fatal, and it reacts with water to produce toxic hydrogen fluoride vapors.[16][17]
Visualization of Comparative Properties
The following diagram illustrates the key comparative points between the three hexafluorides, highlighting the trends observed when moving down Group 16.
References
- 1. Tellurium hexafluoride - Wikipedia [en.wikipedia.org]
- 2. Hexafluoride - Wikipedia [en.wikipedia.org]
- 3. Sulfur hexafluoride - Wikipedia [en.wikipedia.org]
- 4. Respiratory protection equipments SeF6 (selenium hexafluoride), CAS number 7783-79-1 [en.gazfinder.com]
- 5. webqc.org [webqc.org]
- 6. Chemical and physical properties of Sulfur hexafluoride_Chemicalbook [chemicalbook.com]
- 7. encyclopedia.airliquide.com [encyclopedia.airliquide.com]
- 8. Selenium hexafluoride - Wikipedia [en.wikipedia.org]
- 9. Tellurium Hexafluoride [drugfuture.com]
- 10. webqc.org [webqc.org]
- 11. Selenium Hexafluoride | SeF6 | CID 24558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. chm.bris.ac.uk [chm.bris.ac.uk]
- 13. byjus.com [byjus.com]
- 14. Sulfur Hexafluoride | F6S | CID 17358 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. SELENIUM HEXAFLUORIDE | 7783-79-1 [chemicalbook.com]
- 16. lookchem.com [lookchem.com]
- 17. Tellurium hexafluoride | F6Te | CID 24559 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Analysis of Group 6 Hexafluorides: CrF₆, MoF₆, and WF₆
In the realm of inorganic chemistry, the hexafluorides of the Group 6 elements—chromium (Cr), molybdenum (Mo), and tungsten (W)—present a fascinating study in periodic trends and molecular stability. This guide provides a detailed comparison of Chromium Hexafluoride (CrF₆), Molybdenum Hexafluoride (MoF₆), and Tungsten Hexafluoride (WF₆), focusing on their stability, properties, and the experimental evidence supporting these characteristics. This document is intended for researchers, scientists, and professionals in drug development who require a concise yet comprehensive understanding of these potent fluorinating agents.
Introduction
The hexafluorides of Group 6 are characterized by a central metal atom in its highest oxidation state (+6) octahedrally coordinated to six fluorine atoms. While MoF₆ and WF₆ are well-characterized and extensively used in various industries, the existence and stability of CrF₆ have been subjects of considerable scientific debate. This comparison will illuminate the significant differences in the chemical behavior of these three compounds.
Comparative Stability
The most striking difference among the three hexafluorides is their thermal stability. WF₆ is a remarkably stable compound, followed by MoF₆. In stark contrast, CrF₆ is extremely unstable, and its successful synthesis remains unconfirmed.
-
This compound (CrF₆): Early reports of the synthesis of CrF₆ have been largely refuted, with later studies indicating that the product was likely chromium pentafluoride (CrF₅).[1] Theoretical calculations and experimental attempts suggest that if CrF₆ can be formed, it is only stable at extremely low temperatures, decomposing at temperatures above -100°C.[2] The instability of CrF₆ is attributed to the high energy required to maintain chromium in the +6 oxidation state and the steric hindrance of six fluorine atoms around the relatively small chromium atom.[3]
-
Molybdenum Hexafluoride (MoF₆) and Tungsten Hexafluoride (WF₆): Both MoF₆ and WF₆ are stable compounds at room temperature.[4] The stability of the +6 oxidation state increases down the group from Cr to W. This trend is due to the relativistic stabilization of the 5d orbitals in tungsten, making the removal of all six valence electrons more favorable compared to molybdenum and especially chromium.[3]
The following diagram illustrates the stability trend among the Group 6 hexafluorides.
Physical and Chemical Properties
The physical and chemical properties of MoF₆ and WF₆ are well-documented, while those of CrF₆ remain largely theoretical or based on disputed observations.
| Property | This compound (CrF₆) | Molybdenum Hexafluoride (MoF₆) | Tungsten Hexafluoride (WF₆) |
| Formula Weight | 165.99 g/mol | 209.93 g/mol | 297.83 g/mol [5] |
| Appearance | Hypothetically a yellow solid[2] | Colorless solid or liquid[4][6][7] | Colorless to pale yellow gas or liquid[5] |
| Melting Point | Decomposes at -100°C[2] | 17.5°C[4][8][9] | 2.3°C[5] |
| Boiling Point | N/A | 34.0°C[4][8] | 17.5°C[5] |
| Density | N/A | 2.54 g/cm³ (liquid at 17.5°C)[8][9] | 3.44 g/cm³ (liquid at 15°C)[5] |
| Molecular Geometry | Octahedral (theoretical) | Octahedral[4] | Octahedral[5] |
| Reactivity with Water | Expected to be highly reactive | Reacts with water (hydrolyzes)[4][8] | Decomposes violently with water[5] |
Experimental Protocols
Synthesis
The synthesis of MoF₆ and WF₆ is typically achieved through the direct fluorination of the respective metal powder at elevated temperatures.
-
General Synthesis of MoF₆ and WF₆:
-
A sample of high-purity molybdenum or tungsten metal powder is placed in a reaction vessel, often made of nickel or Monel to resist fluorine attack.
-
The system is purged with an inert gas (e.g., nitrogen or argon) to remove air and moisture.
-
A stream of fluorine gas (F₂) is passed over the metal powder.
-
The reaction is initiated and maintained by heating the vessel. For WF₆ synthesis, temperatures are typically between 350 and 400°C.[5]
-
The resulting hexafluoride gas is then condensed and collected in a cold trap.
-
Purification is typically achieved through fractional distillation.
-
The following diagram outlines a general workflow for the synthesis of metal hexafluorides.
-
Attempted Synthesis of CrF₆: Attempts to synthesize CrF₆ have involved the exhaustive fluorination of chromium metal at high temperatures (e.g., 400°C) and pressures (e.g., 20 MPa).[1] However, these experiments have consistently yielded CrF₅ instead of CrF₆.[1] The extreme conditions required highlight the thermodynamic instability of the Cr(VI) fluoride.
Decomposition Studies
The stability of these compounds is investigated through thermal decomposition analysis.
-
Experimental Approach:
-
A sample of the hexafluoride is placed in a temperature-controlled environment.
-
The temperature is gradually increased, and the decomposition products are monitored using techniques such as mass spectrometry or infrared spectroscopy.
-
The temperature at which decomposition begins is recorded as the decomposition temperature. For CrF₆, this is below -100°C.[2]
-
Applications
The practical applications of these hexafluorides are directly related to their stability and properties.
-
CrF₆: Due to its extreme instability, CrF₆ has no known practical applications.
-
MoF₆: Molybdenum hexafluoride is used in the semiconductor industry for the chemical vapor deposition (CVD) of molybdenum thin films.[6][7] It is also used in the separation of molybdenum isotopes.[9]
-
WF₆: Tungsten hexafluoride is a critical material in the microelectronics industry. It is the most common precursor for the CVD of tungsten films, which are used to form low-resistivity metallic interconnects in integrated circuits.[5][10][11]
Conclusion
The comparison of CrF₆, MoF₆, and WF₆ provides a clear illustration of the periodic trends in the stability of high oxidation states within a group of the periodic table. While WF₆ and MoF₆ are robust and industrially significant compounds, CrF₆ remains an elusive and highly unstable species. This significant difference in stability is a key consideration for researchers working with these powerful fluorinating agents. The experimental data and theoretical considerations presented in this guide offer a foundational understanding for professionals in chemistry and materials science.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. WebElements Periodic Table » Chromium » this compound [winter.group.shef.ac.uk]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Molybdenum hexafluoride - Wikipedia [en.wikipedia.org]
- 5. grokipedia.com [grokipedia.com]
- 6. nbinno.com [nbinno.com]
- 7. Molybdenum Hexafluoride (MoF6) for Research Applications [benchchem.com]
- 8. lookchem.com [lookchem.com]
- 9. molybdenum Hexafluoride - molybdenum Manufacturer and Supplier-Chinatungsten Online [molybdenum.com.cn]
- 10. Tungsten hexafluoride - Wikipedia [en.wikipedia.org]
- 11. buffalotungsten.com [buffalotungsten.com]
A Comparative Guide to High-Precision Isotopic Analysis of Chromium
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the primary mass spectrometric techniques for the high-precision isotopic analysis of chromium. While the direct isotopic analysis of chromium fluoride (B91410) (CrF₃) mass spectra is not a standard method documented in peer-reviewed literature, this guide focuses on the established and validated methods for determining chromium isotope ratios from various sample matrices. The performance of these methods is compared, and detailed experimental protocols are provided to support researchers in selecting the most appropriate technique for their analytical needs.
Introduction to Chromium Isotope Analysis
Chromium has four stable isotopes: ⁵⁰Cr (4.345%), ⁵²Cr (83.789%), ⁵³Cr (9.501%), and ⁵⁴Cr (2.365%). Variations in these isotopic ratios can provide valuable information in several scientific fields, including geochemistry, cosmochemistry, and environmental science.[1] High-precision measurement of these isotopes is critical for applications such as tracing contaminant sources, understanding planetary formation processes, and studying redox reactions.[1][2] The two predominant techniques for high-precision chromium isotope analysis are Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS) and Thermal Ionization Mass Spectrometry (TIMS).
Comparison of Analytical Techniques
The choice between MC-ICP-MS and TIMS for chromium isotope analysis depends on several factors, including the required precision, the amount of sample available, and the desired sample throughput. The following table summarizes the key performance characteristics of each technique.
| Feature | MC-ICP-MS | TIMS |
| Precision (δ⁵³Cr/⁵²Cr) | ~0.05‰ to 0.13‰[1][3] | ~0.05‰ to 0.10‰ for ε⁵³Cr[4][5] |
| Sample Size | 10 ng to 60 µg[3][6] | 15 ng to 1 µg[3][4] |
| Analysis Time per Sample | Shorter (higher throughput)[3][6] | Longer (lower throughput) |
| Ionization Efficiency | High | Low |
| Isobaric Interferences | Major challenge (e.g., ⁵⁰Ti, ⁵⁰V, ⁵⁴Fe)[3] | Less problematic |
| Sample Introduction | Typically aqueous solution | Solid sample loaded onto a filament |
Experimental Protocols
Detailed methodologies are crucial for obtaining accurate and precise chromium isotope data. Below are generalized protocols for sample preparation and analysis using MC-ICP-MS and TIMS.
Sample Preparation: Chromium Separation
Prior to isotopic analysis by either MC-ICP-MS or TIMS, chromium must be chemically separated and purified from the sample matrix to avoid isobaric interferences.[1][3] This is typically achieved through a multi-step ion-exchange chromatography process.
Objective: To isolate pure chromium from other elements in the sample matrix.
Materials:
-
Sample digest (e.g., dissolved rock, water sample)
-
Anion and cation exchange resins (e.g., AG50W-X8)[7]
-
Hydrochloric acid (HCl)
-
Nitric acid (HNO₃)
Procedure:
-
Sample Digestion: The solid sample is completely dissolved using appropriate acids.
-
Oxidation State Adjustment: All chromium in the sample is converted to a single oxidation state, typically Cr(III), to ensure consistent chromatographic behavior.[3]
-
Column Chromatography: The sample solution is loaded onto a sequence of ion-exchange columns.
-
Purity Check: The purified chromium fraction is analyzed to ensure that the concentration of interfering elements, such as iron and titanium, is negligible.[3][4]
-
Organic Residue Removal: For TIMS analysis, residual organic compounds from the chromatography resins, which can interfere with ionization, are removed by treating the sample with hydrogen peroxide.[4][5]
Caption: General experimental workflow for chromium isotope analysis.
MC-ICP-MS Protocol
Objective: To measure the isotopic ratios of chromium in a purified solution.
Instrumentation: A multi-collector inductively coupled plasma mass spectrometer.
Procedure:
-
Sample Introduction: The purified chromium sample, in a dilute nitric acid solution, is introduced into the instrument using a nebulizer, which creates a fine aerosol.[3]
-
Ionization: The aerosol is transported to the plasma torch, where the high temperature of the argon plasma (~6000-10000 K) desolvates, atomizes, and ionizes the chromium atoms.
-
Ion Focusing and Acceleration: The positively charged chromium ions are extracted from the plasma and focused into a beam.
-
Mass Separation: The ion beam passes through a magnetic sector, which separates the ions based on their mass-to-charge ratio.
-
Detection: The separated isotope beams are simultaneously measured by a series of Faraday collectors.[3] Isobaric interferences from elements like titanium, vanadium, and iron are monitored on separate collectors to allow for mathematical corrections.[3]
-
Data Acquisition: Data is acquired in static mode, with multiple measurements taken for each sample and standard to ensure precision. A standard-sample bracketing technique is often used to correct for instrument drift.[8]
TIMS Protocol
Objective: To measure the isotopic ratios of chromium from a solid source.
Instrumentation: A thermal ionization mass spectrometer.
Procedure:
-
Filament Loading: A small amount of the purified chromium sample is loaded onto a metal filament (e.g., rhenium).[4][5]
-
Ionization: The filament is heated under vacuum, causing the chromium to evaporate and ionize.
-
Ion Focusing and Acceleration: The generated ions are accelerated and focused into a beam.
-
Mass Separation: The ion beam is passed through a magnetic field to separate the isotopes by mass.
-
Detection: The ion beams are measured using Faraday cups or an electron multiplier.
-
Data Acquisition: Isotope ratios are measured repeatedly to obtain high precision. The "total evaporation" method, where the entire sample is consumed, can be used to minimize fractionation effects.[4]
Comparison of Analytical Techniques
Caption: Key advantages and disadvantages of MC-ICP-MS and TIMS for chromium isotope analysis.
Conclusion
Both MC-ICP-MS and TIMS are powerful techniques for the high-precision isotopic analysis of chromium. MC-ICP-MS offers higher sample throughput, making it suitable for studies requiring a large number of analyses, but requires careful correction for isobaric interferences.[3][6] TIMS, while more time-consuming, can achieve very high precision with smaller sample sizes and is less affected by isobaric interferences.[3][4] The selection of the optimal technique depends on the specific research question, sample availability, and desired level of precision. The detailed protocols and comparative data presented in this guide are intended to assist researchers in making an informed decision for their analytical needs.
References
- 1. Chromium Isotope Methods – The Johnson Lab [tomjohnson.web.illinois.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Precise measurement of chromium isotopes by MC-ICPMS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 5. Precise and Accurate Mass-independent Chromium Isotope Measurement by Total Evaporation Mode on Thermal Ionization Mass Spectrometry (TE-TIMS) at 200 ng Level [at-spectrosc.com]
- 6. Precise measurement of chromium isotopes by MC-ICPMS - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Re-evaluation of Historical Data on Chromium Hexafluoride: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The existence of chromium hexafluoride (CrF₆), a compound that has been the subject of scientific debate for decades, has been largely refuted by modern experimental and theoretical studies. This guide provides a comprehensive re-evaluation of the historical data on CrF₆, comparing its purported properties with those of its confirmed lower fluoride, chromium pentafluoride (CrF₅), and its group 6 counterparts, molybdenum hexafluoride (MoF₆) and tungsten hexafluoride (WF₆). This analysis is supported by a review of the experimental protocols that have been central to this re-evaluation.
Comparative Analysis of Physicochemical Properties
The initial reports on this compound described it as a volatile yellow solid that is unstable above -100°C.[1][2] However, subsequent and more sophisticated analyses have demonstrated that these observations likely correspond to chromium pentafluoride.[3][4] The table below summarizes the known properties of CrF₅, MoF₆, and WF₆, alongside the historically reported and theoretical data for CrF₆.
| Property | This compound (CrF₆) (Hypothetical/Disputed) | Chromium Pentafluoride (CrF₅) | Molybdenum Hexafluoride (MoF₆) | Tungsten Hexafluoride (WF₆) |
| Formula Weight ( g/mol ) | 165.987[1] | 146.988[5] | 209.94[6] | 297.83[1] |
| Color | Yellow[1] | Red[5] | Colorless[6] | Colorless to pale yellow[1] |
| Appearance | Crystalline solid[1] | Crystalline solid[5] | Solid/Liquid/Gas[6] | Solid/Liquid/Gas[1] |
| Melting Point (°C) | -100 (decomposes)[1] | 34[5] | 17.5[6] | 2.3[1] |
| Boiling Point (°C) | Not applicable | 117[5] | 34.0[6] | 17.5[1] |
| Oxidation State of Metal | +6[1] | +5 | +6[6] | +6[1] |
| Molecular Geometry | Octahedral (theoretical)[7] | Octahedral (in a 1D coordination polymer)[5] | Octahedral[6] | Octahedral[1] |
| Stability | Highly unstable, decomposes at low temperatures[1] | Thermally stable at room temperature[5] | Stable at room temperature[6] | Stable at room temperature[1] |
| Reactivity with Water | Expected to hydrolyze violently | Hydrolyzes readily[5] | Hydrolyzes[6] | Decomposes violently[1] |
Synthesis and Experimental Protocols
The purported synthesis of this compound involved the high-pressure fluorination of chromium metal at elevated temperatures, followed by rapid quenching.[4] However, it is now understood that these conditions favor the formation of chromium pentafluoride.[3][4] The synthesis of the related, stable hexafluorides of molybdenum and tungsten is more straightforward.
Synthesis of Chromium Pentafluoride (CrF₅)
Reaction: The most common laboratory synthesis involves the direct fluorination of chromium metal or chromium(III) chloride with fluorine gas at elevated temperatures.[8]
Experimental Protocol:
-
A mixture of potassium chloride and chromium(III) chloride is placed in a reaction vessel.
-
Fluorine gas is passed over the mixture at a controlled rate.
-
The reaction is typically carried out at temperatures between 300-400 °C.
-
The volatile CrF₅ product is collected in a cold trap.
Synthesis of Molybdenum Hexafluoride (MoF₆) and Tungsten Hexafluoride (WF₆)
Reaction: Both MoF₆ and WF₆ are synthesized by the direct reaction of the respective metal powder with fluorine gas.[1][3]
General Experimental Protocol:
-
High-purity molybdenum or tungsten powder is placed in a suitable reactor (e.g., a nickel or Monel tube).
-
A stream of dry fluorine gas is passed over the metal powder.
-
The reaction is exothermic and the temperature is typically maintained between 350 and 400°C for tungsten and at around 60°C for molybdenum.[1][3]
-
The resulting hexafluoride is volatile and is collected by condensation in a cold trap.
-
Purification is typically achieved through fractional distillation.
Matrix Isolation Infrared Spectroscopy
This technique has been pivotal in the re-evaluation of the existence of CrF₆.[3][9] It involves trapping reactive species in an inert gas matrix at very low temperatures, allowing for their spectroscopic characterization.
Experimental Workflow:
-
A gaseous mixture of the precursor (e.g., chromium vapor and fluorine) and a large excess of an inert gas (e.g., argon or neon) is prepared.
-
This mixture is directed onto a cryogenic window (typically cooled to around 4-12 K).
-
The reactive species are trapped and isolated within the solid inert gas matrix.
-
Infrared spectra of the isolated molecules are then recorded.
-
The experimental spectra are compared with theoretical spectra obtained from quantum-chemical calculations to identify the trapped species.
Visualizing the Re-evaluation and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the logical progression of the re-evaluation of this compound's existence and a typical experimental workflow for the synthesis and characterization of unstable metal fluorides.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Cas 7783-82-6,Tungsten hexafluoride | lookchem [lookchem.com]
- 3. molybdenum Hexafluoride - molybdenum Manufacturer and Supplier-Chinatungsten Online [molybdenum.com.cn]
- 4. Molybdenum Hexafluoride (MoF6) for Research Applications [benchchem.com]
- 5. Chromium pentafluoride - Wikipedia [en.wikipedia.org]
- 6. Molybdenum hexafluoride - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. webqc.org [webqc.org]
- 9. pubs.acs.org [pubs.acs.org]
Cross-Validation of Analytical Methods for Chromium Hexafluoride (CrF₆) Determination
For Researchers, Scientists, and Drug Development Professionals
Given the highly reactive and unstable nature of Chromium Hexafluoride (CrF₆), direct analysis is often impractical. A robust analytical strategy involves the hydrolysis of CrF₆ to its more stable constituents, hexavalent chromium (Cr(VI)) and fluoride (B91410) ions, followed by their individual quantification. This guide provides a comparative overview of established analytical methods for the determination of Cr(VI) and total fluoride, outlining a cross-validation approach to ensure data accuracy and reliability.
Cross-Validation Workflow for CrF₆ Analysis
The following diagram illustrates a comprehensive workflow for the cross-validation of analytical methods for a sample containing CrF₆. The initial step involves controlled hydrolysis of the sample to convert CrF₆ into Cr(VI) and fluoride ions. Aliquots of the resulting solution are then analyzed using two distinct methods for each analyte to ensure the accuracy and comparability of the results.
Caption: Cross-Validation Workflow for CrF₆ Analysis.
Quantitative Data Comparison of Analytical Methods
The performance of the selected analytical methods for hexavalent chromium and total fluoride are summarized below. The choice of method may depend on factors such as required sensitivity, sample matrix, and available instrumentation.
| Analytical Method | Analyte | Principle | Limit of Detection (LOD) | Linearity Range | Precision (%RSD) |
| UV-Vis Spectrophotometry | Cr(VI) | Colorimetric (DPC reaction) | ~1.43 µg/L[1] | 0.5 - 50 mg/L[2] | < 5% |
| Ion Chromatography (IC) | Cr(VI) | Anion exchange separation | < 0.02 µg/L[3] | 0.25 - 0.75 mg/L[4][5] | < 2% |
| Ion-Selective Electrode (ISE) | Total Fluoride | Potentiometric measurement | ~100 µg/L[6] | 0.1 - 1000 mg/L | < 5% |
| Combustion IC (CIC) | Total Fluoride | Combustion and IC detection | ~0.51 ppm[7] | 0.1 - 10.0 µg/mL[8] | < 10% |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
UV-Vis Spectrophotometry for Hexavalent Chromium
This method is based on the reaction of hexavalent chromium with 1,5-diphenylcarbazide (B1670730) (DPC) in an acidic solution to form a colored complex, which is then measured spectrophotometrically.[1][9][10]
Principle of DPC Method for Cr(VI) Detection
The following diagram illustrates the chemical reaction that forms the basis of the UV-Vis spectrophotometric method for Cr(VI) determination.
Caption: Principle of DPC Method for Cr(VI) Detection.
Reagents:
-
Stock Chromium(VI) Solution (1000 mg/L): Dissolve 2.829 g of potassium dichromate (K₂Cr₂O₇), dried at 150°C for one hour, in deionized water and dilute to 1 L.[11]
-
1,5-Diphenylcarbazide (DPC) Solution: Dissolve 250 mg of DPC in 50 mL of acetone.
-
Sulfuric Acid (6 M): Slowly add 333 mL of concentrated H₂SO₄ to approximately 600 mL of deionized water, cool, and dilute to 1 L.[11]
Procedure:
-
Sample Preparation: Pipette a known volume of the hydrolyzed sample solution into a 100 mL volumetric flask.
-
Acidification: Add 2.0 mL of 6 M H₂SO₄ and mix well.[11]
-
Color Development: Add 2.0 mL of the DPC solution, mix, and allow the color to develop for 5-10 minutes.
-
Measurement: Dilute to the mark with deionized water and measure the absorbance at 540 nm using a UV-Vis spectrophotometer.[1][9][10]
-
Quantification: Prepare a series of standard solutions and create a calibration curve by plotting absorbance versus concentration. Determine the Cr(VI) concentration in the sample from the calibration curve.[11]
Ion Chromatography for Hexavalent Chromium
This method separates chromate (B82759) ions from other anions using an anion-exchange column, followed by post-column derivatization with DPC and detection by visible absorbance.[4][5]
Reagents:
-
Eluent: Prepare an appropriate eluent solution, for example, a solution of sodium carbonate and sodium bicarbonate.
-
Post-Column Reagent: A solution of 1,5-diphenylcarbazide in methanol (B129727) and sulfuric acid.[5]
-
Stock and Standard Solutions: Prepare as described for the UV-Vis method.
Procedure:
-
Sample Preparation: Filter the hydrolyzed sample through a 0.45 µm filter. Adjust the pH to 9.0-9.5.[12]
-
Injection: Inject a known volume of the prepared sample into the ion chromatograph.
-
Separation: The chromate ions are separated on an analytical column.
-
Post-Column Reaction: The eluent from the column is mixed with the DPC reagent to form the colored complex.[11]
-
Detection: The absorbance of the complex is measured by a UV-Vis detector at approximately 530 nm.[3]
-
Quantification: A calibration curve is generated using standard solutions to determine the concentration of Cr(VI) in the sample.[11]
Ion-Selective Electrode for Total Fluoride
This potentiometric method measures the potential difference between a fluoride ion-selective electrode (ISE) and a reference electrode, which is proportional to the fluoride ion activity in the sample.[13][14]
Reagents:
-
Total Ionic Strength Adjustment Buffer (TISAB): A commercially available or laboratory-prepared solution containing a buffer, a chelating agent, and a salt to maintain constant ionic strength and pH.[15]
-
Fluoride Standard Solution (0.1 M): Dissolve 4.2 g of sodium fluoride (NaF), dried at 110°C for at least 2 hours, in deionized water and dilute to 1 L.[15]
Procedure:
-
Sample Preparation: Pipette a known volume of the hydrolyzed sample into a beaker.
-
TISAB Addition: Add an equal volume of TISAB solution and stir.[16]
-
Calibration: Calibrate the fluoride ISE and meter using a series of standard fluoride solutions mixed with TISAB.
-
Measurement: Immerse the electrodes in the prepared sample and record the stable millivolt reading or concentration.[13][17]
-
Quantification: The fluoride concentration is determined directly from the meter reading or by comparison to the calibration curve.
Combustion Ion Chromatography for Total Fluoride
In this method, the sample is combusted at a high temperature to convert all fluorine-containing compounds to hydrogen fluoride (HF), which is then absorbed into a solution and analyzed by ion chromatography.[8][18]
Reagents:
-
Absorption Solution: Typically deionized water.
-
Eluent: An appropriate eluent for the separation of fluoride on the IC column (e.g., sodium carbonate/bicarbonate).
-
Fluoride Stock and Standard Solutions: Prepare as described for the ISE method.
Procedure:
-
Sample Preparation: A known amount of the liquid or solid sample is introduced into a combustion boat.
-
Combustion: The sample is combusted in a furnace at approximately 1000°C in the presence of oxygen. Organic and inorganic fluorine compounds are converted to gaseous HF.[18]
-
Absorption: The combustion gases are passed through an absorption solution (deionized water) to trap the HF.[18]
-
Injection: An aliquot of the absorption solution is injected into the ion chromatograph.
-
Separation and Detection: Fluoride is separated on an anion-exchange column and detected by a conductivity detector.[19]
-
Quantification: The fluoride concentration is determined by comparing the peak area to a calibration curve generated from standard solutions.
References
- 1. thaiscience.info [thaiscience.info]
- 2. epa.gov [epa.gov]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. science.smith.edu [science.smith.edu]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. Comprehensive Screening of Per- and Polyfluoroalkyl Substances (PFAS) in Food Contact Materials: Utilizing Combustion Ion Chromatography for Total Organic Fluorine (TOF) Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lcms.cz [lcms.cz]
- 9. jeest.ub.ac.id [jeest.ub.ac.id]
- 10. sphinxsai.com [sphinxsai.com]
- 11. benchchem.com [benchchem.com]
- 12. enthalpy.com [enthalpy.com]
- 13. chemlab.truman.edu [chemlab.truman.edu]
- 14. ENG_FINAL_pot-F_2023 [uanlch.vscht.cz]
- 15. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 16. epa.gov [epa.gov]
- 17. sentek.co.uk [sentek.co.uk]
- 18. PFAS Analysis with Combustion Ion Chromatography (CIC) - Nutech Instruments - Nutech Instruments, Inc [nutechinst.com]
- 19. profilerf.metrohmusa.com [profilerf.metrohmusa.com]
A Comparative Guide to the Theoretical Isomers of Chromium Hexafluoride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the theoretically studied isomers of chromium hexafluoride (CrF₆). As a yet-unsynthesized and potentially hypothetical molecule, this document focuses exclusively on the computational data derived from Density Functional Theory (DFT) studies. The primary isomers of interest, the octahedral (Oₕ) and trigonal prismatic (D₃ₕ) structures, are compared based on their predicted relative energies, geometries, and vibrational frequencies.
Recent computational and matrix-isolation experiments suggest that previous claims of CrF₆ synthesis were likely a misidentification of chromium pentafluoride (CrF₅) and its dimer, Cr₂F₁₀[1][2][3]. Therefore, all data presented herein is based on theoretical models.
Data Presentation
Relative Energies and Structural Parameters
The stability and geometry of the octahedral and trigonal prismatic isomers of CrF₆ have been investigated using various DFT functionals. The key quantitative findings from these theoretical studies are summarized below.
| Isomer | Point Group | Relative Energy (kcal/mol) | Cr-F Bond Length (Å) | Reference |
| Octahedral | Oₕ | 0.0 | 1.73 | [4][5] |
| Trigonal Prismatic (Transition State) | D₃ₕ | 16.9 | Not specified in abstract | [4][5] |
Note: The octahedral isomer is consistently predicted to be the ground state structure[4][5]. The trigonal prismatic form is identified as a transition state for pseudorotation of the octahedral structure[4][5].
Vibrational Frequencies
Vibrational frequency analysis is crucial for characterizing stationary points on the potential energy surface. The calculated vibrational frequencies for the octahedral isomer of CrF₆ are presented below. Imaginary frequencies indicate a transition state rather than a stable minimum.
| Isomer | Vibrational Mode | Frequency (cm⁻¹) | Reference |
| Octahedral (Oₕ) | t₁ᵤ (IR active) | 741 | [4][5] |
| Octahedral (Oₕ) | t₂ᵤ (inactive) | 307 | [4][5] |
| Octahedral (Oₕ) | eᵧ (Raman active) | 664 | [4][5] |
| Octahedral (Oₕ) | t₂ᵧ (Raman active) | 338 | [4][5] |
| Octahedral (Oₕ) | a₁ᵧ (Raman active) | 711 | [4][5] |
Experimental and Computational Protocols
As this compound has not been definitively synthesized, all presented data are from computational studies. The methodologies employed in the key cited literature are detailed below.
Computational Methodology by Vanquickenborne et al. (1996)
-
Software: Not explicitly stated in the abstract.
-
Method: Density Functional Theory (DFT).
-
Functional: The Local Density Approximation (LDA) was used for geometry optimizations and vibrational frequency calculations. Nonlocal corrections were added to obtain more accurate binding energies.
-
Basis Set: Not explicitly stated in the abstract.
-
Procedure:
-
The geometries of the this compound isomers were optimized using the LDA method.
-
Vibrational frequencies were calculated at the optimized geometries to characterize the nature of the stationary points.
-
Binding energies were calculated with the inclusion of nonlocal corrections to the LDA energies.
-
Visualizations
Logical Workflow of a Comparative DFT Study
The following diagram illustrates the typical workflow for a comparative DFT study of molecular isomers.
Caption: A flowchart of the computational workflow for comparing molecular isomers using DFT.
References
- 1. Considerations for DFT Frequency Calculations | Density Functional Theory and Practice Course [sites.psu.edu]
- 2. researchgate.net [researchgate.net]
- 3. New evidence in an old case: the question of this compound reinvestigated - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Publikationen • AG Hasenstab-Riedel • Fachbereich Biologie, Chemie, Pharmazie [bcp.fu-berlin.de]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
In-Depth Guide to the Safe Disposal of Highly Reactive Chromium Fluorides and Precursors
A Note on Chromium Hexafluoride (CrF₆): Initial research confirms that this compound is a hypothetical and highly unstable compound that has not been successfully synthesized or isolated. Reports of its existence have been demonstrated to be misidentifications of chromium pentafluoride (CrF₅). Therefore, this guide will focus on the proper disposal procedures for the more relevant and highly hazardous materials that researchers in this field would encounter: chromium pentafluoride (CrF₅) , residual hexavalent chromium (Cr(VI)) compounds , and unreacted fluorine (F₂) gas .
This document provides essential, immediate safety and logistical information for the proper disposal of these hazardous materials, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is critical for ensuring personnel safety and environmental protection.
Immediate Safety Precautions
Before beginning any disposal procedure, a thorough risk assessment must be conducted. These materials are extremely reactive and toxic. All operations must be performed in a certified chemical fume hood with the sash at the lowest practical height. An emergency shower and eyewash station must be accessible within 10 seconds of travel time. Ensure a buddy system is in place; never work alone.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when handling high-valent chromium fluorides and fluorine gas. The required PPE is detailed in the table below.
| PPE Category | Specification | Standard Compliance |
| Eye/Face Protection | Chemical splash goggles and a full-face shield. | ANSI Z87.1 / EN 166 |
| Hand Protection | Heavy-duty chemical-resistant gloves (e.g., Neoprene) over a pair of nitrile gloves. Check manufacturer's compatibility chart. Discard gloves immediately after use. | EN 374 |
| Body Protection | Flame-resistant lab coat and a chemical-resistant apron. For larger quantities, a full-body chemical protective suit (e.g., Tychem®) may be necessary. | NFPA 2112 / EN 14605 |
| Respiratory Protection | For handling solids, a full-face respirator with P100 (or FFP3) cartridges. For potential gas release, a supplied-air respirator (SCBA) is required. | NIOSH / EN 136, EN 143 |
First Aid for Fluoride (B91410) Exposure: In case of skin contact with any fluoride-containing compound, immediately flush with copious amounts of water for at least 15 minutes and apply a 2.5% calcium gluconate gel to the affected area. Seek immediate medical attention.
Disposal Plan: A Three-Part Approach
The disposal process is broken down into three main operational plans, addressing each of the hazardous components that may be present.
Part 1: Operational Plan for Unreacted Fluorine (F₂) Gas
Fluorine is a potent oxidizer and extremely toxic. The preferred method of disposal is to return the gas cylinder to the supplier. If small amounts of residual fluorine must be neutralized in the lab, an alkaline gas scrubber must be used.
Experimental Protocol: Gas Scrubbing
Objective: To neutralize residual fluorine gas by converting it into non-volatile, inorganic fluoride salts.
Materials:
-
Laboratory-scale gas scrubber with a packed column.
-
Scrubbing solution: A freshly prepared 10-20% potassium hydroxide (B78521) (KOH) solution is preferred due to the high solubility of the resulting potassium fluoride (KF). Alternatively, a slurry of soda-lime can be used.[1][2]
-
Inert carrier gas (Nitrogen or Argon).
Procedure:
-
System Setup: Assemble the gas scrubber according to the manufacturer's instructions within a fume hood. Fill the reservoir with the alkaline scrubbing solution.
-
Inert Gas Purge: Before introducing fluorine, purge the entire gas line and reaction apparatus with an inert gas to remove any moisture or reactive atmospheric gases.
-
Controlled Gas Flow: Direct the exhaust stream from your apparatus, containing the residual fluorine gas, into the scrubber inlet. Use a gentle flow of inert carrier gas to ensure all fluorine is transferred into the scrubber.
-
Scrubbing: The fluorine gas will react with the alkaline solution. The primary reactions are:
-
2F₂ + 4KOH → 4KF + O₂ + 2H₂O
-
Fluorine also reacts with water to form HF, which is then neutralized: 2F₂ + 2H₂O → 4HF + O₂, followed by HF + KOH → KF + H₂O
-
-
Monitoring: Monitor the pH of the scrubbing solution. If it becomes acidic (pH < 7), the solution is spent and must be replaced.
-
Shutdown: Once all fluorine has been passed through the system, continue to purge with inert gas for at least 30 minutes to ensure no residual gas remains.
-
Waste Handling: The spent scrubbing liquid, containing potassium fluoride, should be treated as hazardous aqueous fluoride waste and disposed of through a licensed environmental waste management company.
Part 2: Operational Plan for Solid Chromium Pentafluoride (CrF₅) Disposal
Chromium pentafluoride is a powerful oxidizing and fluorinating agent that reacts violently with water.[3] Its disposal involves a controlled hydrolysis and reduction of the resulting hexavalent chromium to the less toxic trivalent state.[4][5]
Experimental Protocol: Controlled Hydrolysis and Reduction
Objective: To safely hydrolyze CrF₅ and reduce the resulting toxic Cr(VI) to Cr(III).
Materials:
-
Large beaker (at least 10 times the volume of the quenching solution).
-
Stir plate and stir bar.
-
Ice bath.
-
1M Sodium Hydroxide (NaOH) solution, pre-chilled.
-
Reducing agent: Sodium thiosulfate (B1220275) (Na₂S₂O₃) or sodium metabisulfite (B1197395) (Na₂S₂O₅).[4][5]
-
Sulfuric acid (H₂SO₄) for pH adjustment.
Procedure:
-
Prepare Quenching Solution: Place the large beaker in an ice bath on a stir plate. Add a sufficient volume of chilled 1M NaOH solution. Begin gentle stirring. The goal is to have a cold, basic solution ready to react with the CrF₅.
-
Controlled Addition of CrF₅: Using a plastic or Teflon-coated spatula, add very small portions of the solid CrF₅ waste to the center of the vortex of the stirring basic solution.
-
CRITICAL: Add the solid extremely slowly. The hydrolysis is highly exothermic and will generate toxic hydrogen fluoride (HF) gas, which will be neutralized by the caustic solution. A rapid addition can cause violent reaction and splashing.
-
-
Hydrolysis Reaction: CrF₅ will hydrolyze to form a mixture of chromium(III) and chromium(VI) species.[3] The basic solution will neutralize the HF produced.
-
Acidification: Once all the CrF₅ has been added and the initial reaction has subsided, remove the ice bath. Slowly and carefully add sulfuric acid to the solution to adjust the pH to approximately 2.0-2.5. This acidic condition is optimal for the reduction of Cr(VI).[5]
-
Reduction of Cr(VI): Slowly add the reducing agent (e.g., sodium thiosulfate) in small portions. The solution will change color from orange/yellow (indicative of Cr(VI)) to green (indicative of Cr(III)).[4] Continue adding the reducing agent until the green color is stable. An ORP meter can be used to monitor the reaction, with a target of around +200 mV.[5]
-
Completion: Allow the solution to stir for at least one hour after the final addition of the reducing agent to ensure the complete reduction of all Cr(VI).
Part 3: Operational Plan for Chromium(III) Precipitation and Final Disposal
The final step is to convert the soluble, green chromium(III) solution into an insoluble solid, which can be safely collected and disposed of as hazardous waste.[6][7]
Experimental Protocol: Precipitation of Chromium(III) Hydroxide
Objective: To precipitate soluble Cr(III) ions as insoluble chromium(III) hydroxide (Cr(OH)₃).
Materials:
-
1M Sodium Hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃) solution.
-
pH meter or pH paper.
-
Filtration apparatus (e.g., Büchner funnel).
Procedure:
-
pH Adjustment: While stirring the green Cr(III) solution, slowly add 1M NaOH or Na₂CO₃ solution.
-
Precipitation: As the pH increases, a gelatinous, greenish-grey precipitate of chromium(III) hydroxide (Cr(OH)₃) will form.[8] Continue adding the base until the pH of the solution is between 8.0 and 9.0.[7]
-
Digestion: Continue stirring the mixture for approximately 30-60 minutes to allow the precipitate to fully form and agglomerate.[7]
-
Separation: Turn off the stirrer and allow the solid to settle. Separate the solid precipitate from the liquid supernatant by filtration or decantation.
-
Waste Handling:
-
Solid Waste: The collected Cr(OH)₃ precipitate is considered hazardous solid waste. It should be placed in a sealed, clearly labeled hazardous waste container.[6]
-
Liquid Waste: The remaining supernatant liquid must be tested for residual chromium content to ensure it meets local sewer discharge limits. If limits are exceeded, the precipitation process should be repeated. Once compliant, it can be neutralized to pH 7 and discharged or disposed of as aqueous waste.
-
-
Final Disposal: Arrange for the pickup and disposal of all solid and liquid hazardous waste containers by a licensed environmental waste management contractor.
References
- 1. Acidic Gases cleaned by CR CleanAir Fume Scrubbers [crcleanair.com]
- 2. krossing-group.de [krossing-group.de]
- 3. Fluoride Reduction / HF [wastechengineering.com]
- 4. aeonlaboratories.com [aeonlaboratories.com]
- 5. Series part 3 - Chromium Reduction and Removal Methods - Aquasan [aquasan.ca]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Chromium trihydroxide | CrH6O3 | CID 14787 - PubChem [pubchem.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
